Fmoc-Gly(allyl)-OH
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
属性
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pent-4-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c1-2-7-18(19(22)23)21-20(24)25-12-17-15-10-5-3-8-13(15)14-9-4-6-11-16(14)17/h2-6,8-11,17-18H,1,7,12H2,(H,21,24)(H,22,23)/t18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVBLQCANYSFEBN-SFHVURJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20370318 | |
| Record name | Fmoc-L-Allylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20370318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146549-21-5 | |
| Record name | Fmoc-L-Allylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20370318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Chemical Properties and Applications of Fmoc-Gly(allyl)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Gly(allyl)-OH is a pivotal amino acid derivative for advanced peptide synthesis and the development of novel therapeutics. This guide provides an in-depth overview of its chemical properties, applications, and the experimental protocols necessary for its effective use. The presence of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha-amino group allows for its seamless integration into standard solid-phase peptide synthesis (SPPS) workflows. Critically, the allyl group on the side chain offers a unique modality for post-synthetic modification, enabling the creation of complex peptide architectures such as cyclic and stapled peptides. This allyl group is orthogonal to the acid-labile side-chain protecting groups (e.g., Boc, tBu) and the base-labile Fmoc group, meaning it can be selectively removed under specific, mild conditions.[1][2]
Core Chemical and Physical Properties
This compound is a white to off-white crystalline powder.[2] Its properties can vary slightly based on its stereochemistry (L-form, D-form, or DL-racemic mixture). The most commonly utilized form in peptide synthesis is the L-enantiomer, (S)-2-(Fmoc-amino)-4-pentenoic acid.
Physicochemical Data
The following table summarizes the key physicochemical properties of Fmoc-L-Gly(allyl)-OH.
| Property | Value | References |
| Molecular Formula | C₂₀H₁₉NO₄ | [3][4] |
| Molecular Weight | 337.37 g/mol | [4] |
| CAS Number | 146549-21-5 (L-form) | [4] |
| 170642-28-1 (D-form) | [2] | |
| Appearance | White to off-white powder or crystals | [4] |
| Melting Point | 134-140 °C | [4] |
| Purity (HPLC) | ≥98.0% | [4] |
| Optical Rotation [α]²⁰D | -8 ± 2 ° (c=1 in DMF) (L-form) | |
| -9 ± 5 ° (c=1 in DMF) (D-form) | [2] | |
| Storage Temperature | 2-8°C | [4] |
Solubility Profile
The solubility of Fmoc-protected amino acids is a critical factor for efficient coupling reactions in SPPS. While comprehensive quantitative data for this compound across a wide range of solvents is not extensively published, the following table provides a summary of its known solubility characteristics and those of similar Fmoc-amino acids.
| Solvent | Solubility | Notes | References |
| DMSO | 100 mg/mL (296.40 mM) | Requires ultrasonic assistance. | [5] |
| DMF | Good to Excellent | Standard solvent for SPPS; most Fmoc-amino acids are highly soluble. | [6] |
| NMP | Good to Excellent | Often has higher solvating power than DMF, especially for hydrophobic sequences. | [6] |
| DCM | Limited | Generally not a good solvent for Fmoc-amino acids but used for washing steps. | [6] |
| PolarClean | >0.4 M | A greener solvent alternative where most Fmoc-amino acids show high solubility. | [7] |
Key Applications in Research and Drug Development
The unique structure of this compound makes it a valuable tool in several areas of biochemical and pharmaceutical research.
-
Peptide Synthesis: It serves as a fundamental building block in Fmoc-based solid-phase peptide synthesis, allowing for the precise incorporation of a functionalizable side chain.[2]
-
Drug Development: The allyl group is instrumental in designing peptide-based drugs with enhanced stability and bioavailability. It allows for modifications that can improve proteolytic resistance and pharmacokinetic profiles.[2]
-
Bioconjugation: The allyl side chain provides a reactive handle for bioconjugation, enabling the attachment of peptides to other biomolecules, surfaces, or drug delivery systems.[8]
-
Synthesis of Cyclic and Stapled Peptides: This is a primary application. The orthogonal nature of the allyl group allows for its selective deprotection on-resin, followed by intramolecular cyclization or stapling to create constrained peptides with improved biological activity and stability.
Experimental Protocols
Standard Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle
The incorporation of this compound into a peptide sequence follows the standard Fmoc-SPPS workflow.
On-Resin Deprotection of the Allyl Group
The selective removal of the allyl side-chain protecting group is crucial for subsequent modifications. This is typically achieved using a palladium(0) catalyst.
Materials:
-
Peptidyl-resin containing the Gly(allyl) residue
-
Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh₃)₄
-
Allyl scavenger (e.g., Phenylsilane (PhSiH₃), Morpholine, or Formic Acid/Diethylamine)
-
Anhydrous, degassed solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
-
Inert atmosphere (Nitrogen or Argon)
Protocol (using Pd(PPh₃)₄ and Phenylsilane):
-
Swell the peptidyl-resin in anhydrous, degassed DCM for 20-30 minutes under an inert atmosphere.
-
Drain the solvent.
-
Prepare a deprotection solution containing Pd(PPh₃)₄ (approx. 0.2 equivalents relative to the resin loading) and Phenylsilane (approx. 20 equivalents) in anhydrous DCM.
-
Add the deprotection solution to the resin.
-
Gently agitate the mixture at room temperature for 2 hours, protected from light.
-
Drain the reaction vessel and collect the filtrate.
-
Wash the resin thoroughly with DCM (3x), 0.5% DIPEA in DMF (2x), and 0.5% sodium diethyldithiocarbamate (B1195824) in DMF (2x) to remove residual palladium.
-
Finally, wash the resin with DMF (3x) and DCM (3x). The newly exposed side-chain carboxyl group is now ready for further modification (e.g., cyclization).
Workflow for On-Resin Peptide Cyclization
This compound is often used to synthesize side-chain-to-side-chain or head-to-tail cyclic peptides. The following workflow illustrates this process.
Application Example: Targeting the GSK-3β Signaling Pathway
While this compound itself is a building block, the peptides synthesized using it can be designed to interact with specific biological targets. For example, hydrocarbon-stapled peptides, which can be synthesized using olefin-bearing amino acids like Fmoc-allyl-glycine derivatives, are used to stabilize alpha-helical structures critical for protein-protein interactions.
A double-stapled peptide was developed to target and inhibit phosphorylated Glycogen Synthase Kinase-3β (GSK-3β). GSK-3β is a key enzyme in various signaling pathways, including those involved in cell proliferation, apoptosis, and metabolism. Its dysregulation is implicated in diseases like Alzheimer's and cancer.[9]
The diagram below illustrates a simplified view of the PI3K/Akt/GSK-3β signaling pathway, a common pathway where GSK-3β is a downstream effector.
References
- 1. researchgate.net [researchgate.net]
- 2. chemimpex.com [chemimpex.com]
- 3. scbt.com [scbt.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Fmoc-Gly(allyl)-OH: A Comprehensive Technical Guide for Advanced Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Fmoc-Gly(allyl)-OH, a key building block in modern peptide chemistry. It details the compound's structure, chemical properties, and provides comprehensive experimental protocols for its synthesis and application in solid-phase peptide synthesis (SPPS). This document is intended to serve as a valuable resource for researchers and professionals engaged in peptide synthesis and drug development, offering the detailed information necessary for the successful application of this versatile amino acid derivative.
Core Compound Structure and Properties
This compound, also known as (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)pent-4-enoic acid, is a derivative of the amino acid glycine (B1666218). It features a fluorenylmethoxycarbonyl (Fmoc) protecting group on the amine and a unique allyl group on the side chain. This combination of features makes it a valuable tool for the synthesis of complex peptides and peptidomimetics.[1][2][3][4][5] The Fmoc group provides a base-labile protecting strategy essential for SPPS, while the allyl side chain offers a site for orthogonal chemical modifications.
The fundamental properties of Fmoc-L-Gly(allyl)-OH are summarized in the table below.
| Property | Value |
| Molecular Formula | C₂₀H₁₉NO₄[1][6] |
| Molecular Weight | 337.37 g/mol [1][6] |
| CAS Number (L-form) | 146549-21-5[1][7] |
| CAS Number (D-form) | 170642-28-1[3] |
| Appearance | White to off-white powder or crystals[7] |
| Melting Point | 134-140 °C[7] |
| Solubility | Soluble in common organic solvents such as DMF and DMSO. |
| Storage | 2-8°C[7] |
Synthesis of this compound
The synthesis of this compound is a two-step process that begins with the synthesis of the unprotected amino acid, L-allylglycine, followed by the protection of the amino group with an Fmoc moiety.
Synthesis of L-Allylglycine
A common method for the synthesis of L-allylglycine involves the alkylation of a glycine enolate equivalent with allyl bromide. Chiral auxiliaries are often employed to ensure the stereospecific formation of the L-enantiomer.
Experimental Protocol: Synthesis of L-Allylglycine
-
Materials: Diethyl acetamidomalonate, sodium ethoxide, allyl bromide, hydrochloric acid.
-
Procedure:
-
Diethyl acetamidomalonate is reacted with sodium ethoxide in absolute ethanol (B145695) to generate the corresponding enolate.
-
Allyl bromide is added to the reaction mixture, and the solution is refluxed to facilitate the alkylation of the malonate.
-
The resulting diethyl allylacetamidomalonate is then hydrolyzed and decarboxylated by heating with concentrated hydrochloric acid.
-
The crude L-allylglycine is purified by recrystallization.
-
Fmoc Protection of L-Allylglycine
Once L-allylglycine is obtained, the amino group is protected using Fmoc-chloride or Fmoc-succinimide.
Experimental Protocol: Fmoc Protection of L-Allylglycine
-
Materials: L-allylglycine, 9-fluorenylmethyl chloroformate (Fmoc-Cl), sodium bicarbonate, dioxane, water, diethyl ether, hydrochloric acid.
-
Procedure:
-
L-allylglycine is dissolved in a 10% solution of sodium bicarbonate in water.
-
The solution is cooled in an ice bath, and a solution of Fmoc-Cl in dioxane is added dropwise with vigorous stirring.
-
The reaction mixture is stirred overnight at room temperature.
-
The aqueous solution is washed with diethyl ether to remove any unreacted Fmoc-Cl and byproducts.
-
The aqueous layer is acidified to a pH of 2 with 1 M HCl, leading to the precipitation of the Fmoc-protected amino acid.
-
The precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.
-
Application in Solid-Phase Peptide Synthesis (SPPS)
This compound is a versatile building block for SPPS, enabling the introduction of an orthogonally protected functional handle into the peptide chain. The general workflow for incorporating an Fmoc-protected amino acid into a growing peptide chain on a solid support is illustrated below.
Caption: General workflow for the incorporation of this compound in SPPS.
Detailed SPPS Protocol
Experimental Protocol: Incorporation of this compound into a Peptide Sequence
-
Materials: Rink Amide resin, 20% piperidine in N,N-dimethylformamide (DMF), this compound, O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU), N,N-Diisopropylethylamine (DIEA), DMF.
-
Procedure:
-
Resin Swelling: The Rink Amide resin is swelled in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: The DMF is drained, and the resin is treated with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the N-terminal Fmoc protecting group of the preceding amino acid.
-
Washing: The resin is thoroughly washed with DMF (5 times) to remove piperidine and byproducts.
-
Coupling: A solution of this compound (3 equivalents), HBTU (2.9 equivalents), and DIEA (6 equivalents) in DMF is prepared and added to the resin. The reaction is allowed to proceed for 2 hours at room temperature with gentle agitation.
-
Washing: The coupling solution is drained, and the resin is washed with DMF (3 times) and dichloromethane (B109758) (DCM) (3 times) to remove excess reagents. The cycle of deprotection and coupling is repeated for the subsequent amino acids in the peptide sequence.
-
On-Resin Modification of the Allyl Side Chain
The allyl group of the incorporated allylglycine residue serves as a versatile handle for various on-resin chemical modifications, enabling the synthesis of complex peptide structures such as cyclic peptides and peptidomimetics.
On-Resin Allyl Deprotection
The allyl group can be selectively removed on-resin using a palladium(0) catalyst.
Experimental Protocol: On-Resin Allyl Deprotection
-
Materials: Peptide-resin containing an allylglycine residue, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], phenylsilane (B129415) (PhSiH₃), dichloromethane (DCM).
-
Procedure:
-
The peptide-resin is swelled in DCM under an inert atmosphere (e.g., argon or nitrogen).
-
A solution of Pd(PPh₃)₄ (0.2 equivalents) and PhSiH₃ (20 equivalents) in DCM is added to the resin.
-
The reaction is gently agitated for 2 hours at room temperature.
-
The resin is washed thoroughly with DCM, a solution of sodium diethyldithiocarbamate (B1195824) in DMF (to scavenge residual palladium), and finally with DMF and DCM.
-
On-Resin Cyclization
Following allyl deprotection, the newly exposed functional group on the side chain can be reacted with another functional group on the peptide to form a cyclic structure. The workflow below illustrates the on-resin cyclization of a peptide containing an allylglycine residue.
Caption: Workflow for on-resin peptide cyclization utilizing an allylglycine residue.
Conclusion
This compound is a highly valuable and versatile building block for advanced peptide synthesis. Its unique structure allows for the straightforward incorporation of a reactive handle into peptide chains, which can be subsequently modified to generate complex architectures such as cyclic and branched peptides. The detailed protocols provided in this guide are intended to facilitate the effective use of this compound in research and development, ultimately contributing to the advancement of peptide-based therapeutics and diagnostics.
References
- 1. benchchem.com [benchchem.com]
- 2. globalchemmall.com [globalchemmall.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. chemimpex.com [chemimpex.com]
- 5. DL-2-AMINO-4-PENTENOIC ACID | 7685-44-1 [chemicalbook.com]
- 6. US2425283A - Preparation of allylglycine - Google Patents [patents.google.com]
- 7. Fmoc-Protected Amino Groups [organic-chemistry.org]
(S)-2-(Fmoc-amino)-4-pentenoic Acid: A Technical Guide to its Application in Advanced Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-2-(Fmoc-amino)-4-pentenoic acid, also known as Fmoc-L-allylglycine or Fmoc-(S)-2-(4-pentenyl)alanine, is a non-natural amino acid derivative that has become an invaluable tool in modern peptide chemistry and drug discovery. Its unique structure, featuring a terminal alkene on the side chain, makes it a key building block for the synthesis of "stapled peptides." These are synthetic peptides with a reinforcing hydrocarbon bridge that locks them into a specific, often helical, conformation. This structural constraint can lead to significantly improved biological activity, metabolic stability, and cell permeability compared to their linear counterparts.
This technical guide provides an in-depth overview of the applications of (S)-2-(Fmoc-amino)-4-pentenoic acid, with a focus on its use in the synthesis of stapled peptides. It is intended for researchers, scientists, and drug development professionals who are interested in utilizing this versatile building block to create novel peptide-based therapeutics and research tools.
Core Applications: Stapled Peptides
The primary application of (S)-2-(Fmoc-amino)-4-pentenoic acid is in the construction of stapled peptides. The terminal alkene on its side chain serves as a reactive handle for ring-closing metathesis (RCM), a powerful chemical reaction that forms a carbon-carbon double bond. When two molecules of (S)-2-(Fmoc-amino)-4-pentenoic acid (or one molecule in combination with another olefin-bearing amino acid) are incorporated into a peptide sequence at specific positions (commonly i and i+4 or i and i+7), the RCM reaction can be used to create a covalent hydrocarbon bridge, or "staple," between their side chains.
This stapling strategy has been successfully employed to stabilize the α-helical secondary structure of peptides, which is often crucial for their interaction with biological targets. Stapled peptides have shown promise in targeting challenging protein-protein interactions (PPIs) that are often considered "undruggable" with small molecules.
Key Advantages of Stapled Peptides:
-
Enhanced Helicity: The hydrocarbon staple pre-organizes the peptide into an α-helical conformation, reducing the entropic penalty upon binding to its target.
-
Increased Proteolytic Resistance: The staple can shield the peptide backbone from enzymatic degradation, leading to a longer half-life in biological systems.
-
Improved Cell Permeability: The introduction of the hydrophobic staple can enhance the ability of the peptide to cross cell membranes.
-
Higher Target Affinity and Specificity: By locking the peptide in its bioactive conformation, stapling can lead to increased binding affinity and specificity for the target protein.
Data Presentation: Synthesis of Stapled Peptides
The following tables summarize quantitative data from the synthesis of representative stapled peptides utilizing (S)-2-(Fmoc-amino)-4-pentenoic acid.
| Peptide Target | Stapling Positions | Overall Yield (%) | Purity (%) | Reference |
| ACE2-derived peptide (anti-SARS-CoV-2) | i, i+4 | 15 | >95 (HPLC) | [1] |
| p53-derived peptide (anti-cancer) | i, i+7 | Not explicitly stated | >90 (HPLC) | [2] |
| BID BH3 mimetic (pro-apoptotic) | i, i+4 or i, i+7 | Not explicitly stated | Not explicitly stated | [3] |
Experimental Protocols
The synthesis of a stapled peptide using (S)-2-(Fmoc-amino)-4-pentenoic acid involves three main stages: solid-phase peptide synthesis (SPPS), on-resin ring-closing metathesis (RCM), and final cleavage and purification.
Solid-Phase Peptide Synthesis (SPPS)
This protocol describes the manual synthesis of a peptide on a Rink Amide resin. The procedure can be adapted for automated synthesizers.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids, including (S)-2-(Fmoc-amino)-4-pentenoic acid
-
N,N-Dimethylformamide (DMF)
-
Piperidine (B6355638) solution (20% in DMF)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Fritted syringe or peptide synthesis vessel
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for at least 1 hour in a fritted syringe.
-
Fmoc Deprotection: Drain the DMF and add 20% piperidine in DMF to the resin. Agitate for 5-10 minutes. Drain and repeat the piperidine treatment for another 10-15 minutes. Wash the resin thoroughly with DMF (5-7 times).
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).
-
-
Repeat: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence, incorporating (S)-2-(Fmoc-amino)-4-pentenoic acid at the desired positions.
On-Resin Ring-Closing Metathesis (RCM)
Materials:
-
Peptide-resin with two incorporated (S)-2-(amino)-4-pentenoic acid residues
-
Grubbs' 1st or 2nd generation catalyst
-
Anhydrous and degassed 1,2-dichloroethane (B1671644) (DCE) or dichloromethane (DCM)
-
Nitrogen or Argon atmosphere
Procedure:
-
Resin Preparation: After the final amino acid coupling, wash the peptide-resin thoroughly with DCM and dry it under vacuum for 1-2 hours.
-
Catalyst Addition: Swell the resin in anhydrous and degassed DCE or DCM under an inert atmosphere (Nitrogen or Argon). Add the Grubbs' catalyst (typically 10-20 mol% relative to the peptide) dissolved in a small amount of the same solvent.
-
Reaction: Gently agitate the reaction mixture at room temperature or with gentle heating (30-40 °C) for 2-4 hours. The reaction progress can be monitored by taking a small sample of the resin, cleaving the peptide, and analyzing it by HPLC-MS.
-
Washing: After the reaction is complete, drain the catalyst solution and wash the resin extensively with DCM, DMF, and methanol (B129727) to remove all traces of the ruthenium catalyst.
Cleavage from Resin and Deprotection
Materials:
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS))
-
Cold diethyl ether
Procedure:
-
Drying: Dry the resin thoroughly after the RCM and washing steps.
-
Cleavage: Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the cleaved peptide by adding the filtrate to cold diethyl ether.
-
Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Drying: Dry the crude peptide under vacuum.
Purification
The crude stapled peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA. The identity and purity of the final product should be confirmed by mass spectrometry and analytical HPLC.
Mandatory Visualizations
Experimental Workflow for Stapled Peptide Synthesis
Caption: Workflow for the synthesis of stapled peptides.
Logical Relationship of Stapled Peptide Properties
Caption: Benefits of peptide stapling.
Conclusion
(S)-2-(Fmoc-amino)-4-pentenoic acid is a critical reagent for the synthesis of stapled peptides, a promising class of molecules for targeting difficult protein-protein interactions. The ability to introduce a hydrocarbon staple imparts favorable pharmacological properties, including enhanced structural stability, resistance to degradation, and improved cellular uptake. This technical guide provides a foundational understanding of the applications and methodologies associated with this important building block, empowering researchers to explore the exciting potential of stapled peptides in drug discovery and chemical biology.
References
A Technical Guide to the Synthesis of Fmoc-L-2-allylglycine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-L-2-allylglycine is a non-canonical amino acid of significant interest in peptide chemistry and drug discovery. The presence of the allyl group in its side chain provides a versatile handle for post-synthetic modifications, such as peptide macrocyclization, cross-metathesis, and the introduction of labels or other functionalities.[1] This guide provides an in-depth overview of the primary synthetic routes to obtain Fmoc-L-2-allylglycine, complete with detailed experimental protocols and comparative data to aid researchers in selecting the most suitable method for their specific needs.
Synthetic Strategies at a Glance
The synthesis of Fmoc-L-2-allylglycine can be broadly categorized into two main approaches:
-
Direct Fmoc protection of L-allylglycine: This is a straightforward method for researchers who have access to the chiral precursor, L-allylglycine.
-
Asymmetric synthesis from achiral precursors: These methods build the chiral center during the synthesis, offering more control over stereochemistry and often starting from more readily available materials like glycine (B1666218) derivatives.
This guide will detail a prominent method for each of these strategies.
Method 1: Direct Fmoc Protection of L-Allylglycine
This method is efficient if L-allylglycine is commercially available or has been previously synthesized. The core of this approach is the protection of the amino group of L-allylglycine with the fluorenylmethyloxycarbonyl (Fmoc) group.
Experimental Protocol
Synthesis of Fmoc-L-allylglycine from L-allylglycine [2]
-
Materials:
-
L-Allylglycine (5.00 g, 43.5 mmol)
-
N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) (14.60 g, 43.3 mmol)
-
Sodium bicarbonate (NaHCO₃) (18.20 g, 0.22 mol)
-
Water
-
Diethyl ether
-
Hexane
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
-
Procedure:
-
In a suitable flask, dissolve L-allylglycine and sodium bicarbonate in a 1:1 mixture of acetone and water (200 mL).
-
To this stirred solution, add Fmoc-OSu.
-
Allow the reaction to stir at room temperature for 4-8 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the acetone under reduced pressure.
-
Wash the remaining aqueous solution with two portions of diethyl ether to remove unreacted Fmoc-OSu and byproducts.
-
Cool the aqueous layer in an ice bath and acidify to pH 2 with 1 M HCl.
-
Extract the product with three portions of ethyl acetate.
-
Combine the organic extracts and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) to afford pure Fmoc-L-allylglycine.
-
Synthetic Pathway
Figure 1. Direct Fmoc protection of L-allylglycine.
Method 2: Asymmetric Synthesis via Alkylation of a Chiral Glycine Equivalent
While a direct synthesis for Fmoc-L-2-allylglycine using this method is less commonly detailed in a single procedure, the synthesis of the closely related N-Boc-allylglycine methyl ester provides a well-documented and adaptable protocol.[1][3][4] The resulting product can then be converted to the desired Fmoc-protected amino acid through standard deprotection and reprotection steps.
Experimental Protocol
This protocol is adapted from the synthesis of N-Boc-allylglycine methyl ester and outlines the key steps.[1][3][4]
Part A: Synthesis of tert-butyl (R)-1-(methoxycarbonyl)-2-iodoethylcarbamate [3][4]
-
Materials:
-
N-(tert-butoxycarbonyl)-L-serine methyl ester
-
Iodine
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve triphenylphosphine and imidazole in DCM.
-
Cool the solution to 0°C and add iodine portion-wise.
-
Add a solution of N-(tert-butoxycarbonyl)-L-serine methyl ester in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Purify the product by column chromatography.
-
Part B: Zinc-mediated Palladium-catalyzed Cross-coupling [1][3][4]
-
Materials:
-
tert-butyl (R)-1-(methoxycarbonyl)-2-iodoethylcarbamate
-
Zinc dust
-
Chlorotrimethylsilane (TMS-Cl)
-
N,N-Dimethylformamide (DMF)
-
Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0))
-
tri(o-tolyl)phosphine
-
Vinyl bromide (1 M in THF)
-
Ethyl acetate
-
Saturated aqueous ammonium (B1175870) chloride
-
-
Procedure:
-
Activate zinc dust with 1,2-dibromoethane in DMF at 60°C.
-
Cool to room temperature and add TMS-Cl.
-
Add a solution of the iodo-carbamate from Part A in DMF and heat to 35°C to facilitate zinc insertion.
-
Cool the resulting organozinc reagent to room temperature and add Pd₂(dba)₃ and tri(o-tolyl)phosphine.
-
Cool the mixture to -78°C and add vinyl bromide solution dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.
-
Purify the crude product to obtain N-Boc-L-allylglycine methyl ester.
-
Part C: Conversion to Fmoc-L-2-allylglycine
-
Procedure:
-
Boc Deprotection: Treat the N-Boc-L-allylglycine methyl ester with a strong acid, such as trifluoroacetic acid (TFA) in DCM, to remove the Boc group.
-
Saponification: Hydrolyze the methyl ester using a base like lithium hydroxide (B78521) (LiOH) in a mixture of THF and water.
-
Fmoc Protection: Following the general procedure outlined in Method 1, protect the resulting L-allylglycine with Fmoc-OSu.
-
Synthetic Workflow
Figure 2. Asymmetric synthesis workflow for Fmoc-L-2-allylglycine.
Quantitative Data Summary
The following table summarizes typical yields for the described synthetic transformations. It is important to note that yields can vary based on reaction scale, purity of reagents, and specific laboratory conditions.
| Reaction Step | Starting Material | Product | Typical Yield (%) | Reference |
| Direct Fmoc Protection | L-Allylglycine | Fmoc-L-2-allylglycine | ~85-95 | [2] |
| Iodination of N-Boc-L-serine methyl ester | N-Boc-L-serine methyl ester | Iodo-carbamate intermediate | 82 | [3][4] |
| Zinc-mediated Palladium-catalyzed Cross-coupling | Iodo-carbamate intermediate | N-Boc-L-allylglycine methyl ester | ~70-80 | [3][4] |
Conclusion
The synthesis of Fmoc-L-2-allylglycine is achievable through multiple synthetic routes. For laboratories with access to the chiral precursor, direct Fmoc protection of L-allylglycine offers a high-yielding and straightforward approach. For situations requiring a de novo synthesis, the asymmetric alkylation of a glycine equivalent, followed by functional group manipulations, provides a robust, albeit more lengthy, alternative. The detailed protocols and comparative data presented in this guide are intended to equip researchers with the necessary information to successfully synthesize this valuable building block for their peptide synthesis and drug discovery endeavors.
References
An In-depth Technical Guide to Fmoc-L-Allylglycine for Researchers and Drug Development Professionals
Fmoc-L-allylglycine is a pivotal building block in modern peptide synthesis, offering a unique combination of the widely utilized Fmoc protecting group and a versatile allyl side chain. This guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols, and key applications for scientists and professionals in drug development.
Core Physical and Chemical Properties
Fmoc-L-allylglycine is a white to off-white crystalline powder.[1] Its core properties are summarized in the table below, providing a quick reference for researchers.
| Property | Value | References |
| Molecular Formula | C₂₀H₁₉NO₄ | [1][2] |
| Molecular Weight | 337.37 g/mol | [1][2] |
| Appearance | White to off-white powder/crystals | [1][3] |
| Melting Point | 136 - 139 °C | [1] |
| Optical Rotation | [α]²⁰/D = -8 ± 2° (c=1 in DMF) | [1] |
| Purity | ≥98.0% (HPLC) | [3] |
| CAS Number | 146549-21-5 | [1][2] |
| Solubility | Soluble in organic solvents like DMF, DMSO, and methanol (B129727). | [4] |
Spectroscopic Data
Expected ¹H NMR Spectral Data
The ¹H NMR spectrum of Fmoc-L-Allylglycine in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) is expected to show characteristic signals for the allyl group protons (vinyl and allylic protons), the α-proton of the amino acid, the protons of the fluorenyl group, and the methylene (B1212753) protons of the Fmoc linker.
Expected ¹³C NMR Spectral Data
The ¹³C NMR spectrum will display distinct signals for the carbonyl carbon of the carboxylic acid and the carbamate, the α-carbon, the carbons of the allyl side chain, and the numerous aromatic carbons of the fluorenyl group.
Expected FT-IR Spectral Data
The FT-IR spectrum is anticipated to exhibit characteristic absorption bands corresponding to the N-H stretching of the carbamate, C=O stretching of the carboxylic acid and the urethane, C=C stretching of the allyl group, and the aromatic C-H and C=C stretching of the fluorenyl group.[7][8]
Expected Mass Spectrometry Data
The mass spectrum should show a molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of 337.37.
Experimental Protocols
Detailed experimental protocols for the synthesis and utilization of Fmoc-L-Allylglycine are crucial for its effective application in research.
Synthesis of Fmoc-L-Allylglycine
This protocol outlines a general procedure for the N-terminal Fmoc protection of L-allylglycine.
Materials:
-
L-allylglycine
-
9-fluorenylmethyl-N-succinimidyl carbonate (Fmoc-OSu)
-
Sodium bicarbonate (NaHCO₃)
-
Water
-
Ethyl acetate (B1210297)
-
1 M Hydrochloric acid (HCl)
-
Brine
Procedure:
-
Dissolve L-allylglycine and sodium bicarbonate in a mixture of acetone and water.
-
To this stirred solution, add a solution of Fmoc-OSu in acetone.
-
Allow the reaction to proceed at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the acetone under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted Fmoc-OSu.
-
Acidify the aqueous layer to a pH of approximately 2 with 1 M HCl.
-
Extract the product into ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude Fmoc-L-allylglycine.
Purification of Fmoc-L-Allylglycine
The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization.
Column Chromatography:
-
Stationary Phase: Silica gel (230-400 mesh)
-
Mobile Phase: A gradient of methanol in dichloromethane (B109758) (e.g., 0-5% methanol) is a common eluent system for purifying Fmoc-amino acids.
Recrystallization:
-
A common solvent system for recrystallization of Fmoc-amino acids is ethyl acetate/heptane or dichloromethane/hexane. Dissolve the crude product in a minimal amount of the more polar solvent and slowly add the less polar solvent until turbidity is observed. Allow the solution to cool to induce crystallization.
Use in Solid-Phase Peptide Synthesis (SPPS)
Fmoc-L-allylglycine is a valuable building block for introducing an allyl group into a peptide sequence via Fmoc-based SPPS.[9][10][11] The allyl group can then be used for post-synthetic modifications.
General Coupling Cycle:
-
Resin Swelling: Swell the solid support (e.g., Rink amide resin) in a suitable solvent like N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the Fmoc group from the N-terminus of the growing peptide chain by treating the resin with a solution of 20% piperidine (B6355638) in DMF.
-
Washing: Wash the resin thoroughly with DMF to remove the piperidine and the Fmoc-piperidine adduct.
-
Coupling: Activate the carboxylic acid of Fmoc-L-allylglycine using a coupling reagent (e.g., HBTU, HATU) in the presence of a base (e.g., DIEA) in DMF. Add this activated amino acid solution to the resin to couple it to the free N-terminus of the peptide chain.
-
Washing: Wash the resin with DMF to remove any unreacted reagents.
-
Repeat this cycle to elongate the peptide chain.
Cleavage and Deprotection:
-
Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.
Signaling Pathways and Logical Relationships
The primary utility of Fmoc-L-allylglycine lies in its application in chemical synthesis rather than direct interaction with biological signaling pathways. The logical workflow for its use in SPPS and subsequent modification is a key aspect for researchers.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Fmoc-L-Allylglycine | C20H19NO4 | CID 2734457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Fmoc-allyl-Gly-OH ≥98.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. s-Allylglycine | C5H9NO2 | CID 167529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Fmoc-Gly-OH(29022-11-5) 13C NMR [m.chemicalbook.com]
- 7. dl-c-Allylglycine [webbook.nist.gov]
- 8. Fmoc-Gly-OH(29022-11-5) IR Spectrum [m.chemicalbook.com]
- 9. chem.uci.edu [chem.uci.edu]
- 10. Automated Peptide Synthesizers [peptidemachines.com]
- 11. peptide.com [peptide.com]
The Allyl Group in Fmoc-Protected Glycine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of solid-phase peptide synthesis (SPPS), the strategic use of orthogonal protecting groups is paramount for the construction of complex peptides and related molecules. This technical guide delves into the critical role of the allyl group as a protecting moiety for Fmoc-protected glycine. We will explore its application in providing orthogonal protection to the carboxyl terminus, its chemical stability, and the mild conditions required for its removal. This document provides a comprehensive overview of the underlying chemistry, detailed experimental protocols for both the introduction and cleavage of the allyl group, quantitative data on reaction efficiencies, and visual representations of the key chemical pathways and workflows.
Introduction: The Principle of Orthogonal Protection
Modern peptide synthesis relies heavily on the use of protecting groups to prevent unwanted side reactions at the N-terminus, C-terminus, and reactive amino acid side chains. The 9-fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group widely used for the temporary protection of the α-amino group of amino acids during SPPS.[1] For the synthesis of complex peptides, such as cyclic peptides, branched peptides, or those requiring side-chain modifications, an orthogonal protecting group strategy is essential.[2][3]
An orthogonal protecting group is one that can be selectively removed under conditions that do not affect other protecting groups present in the molecule. The allyl group, in the form of an allyl ester (OAll) for the C-terminus or allyloxycarbonyl (Alloc) for amine protection, serves as an excellent orthogonal partner to the Fmoc group.[4] The Fmoc group is removed under basic conditions (e.g., piperidine (B6355638) in DMF), while the allyl group is stable to these conditions. Conversely, the allyl group is cleaved under mild, palladium-catalyzed conditions that do not affect the Fmoc group.[5] This orthogonality allows for precise, site-specific deprotection and subsequent modification of the peptide chain.
The Role of the Allyl Group with Fmoc-Glycine
Fmoc-glycine is a fundamental building block in peptide synthesis.[6] When protected with an allyl ester at its C-terminus, it becomes Fmoc-Gly-OAll. This derivative is particularly useful in several advanced peptide synthesis strategies:
-
On-Resin Cyclization: The peptide chain can be assembled on a solid support, and then the C-terminal allyl group can be selectively removed to liberate a carboxylic acid. This free carboxyl group can then react with a deprotected side-chain amine (e.g., from a lysine (B10760008) residue) to form a cyclic peptide directly on the resin.
-
Convergent Peptide Synthesis: Protected peptide fragments can be synthesized, and the C-terminal allyl group of one fragment can be removed to allow for solution-phase ligation with another fragment.
-
Synthesis of Peptide Thioesters: The deprotected C-terminal carboxyl group can be activated and reacted with a thiol to generate a peptide thioester, a key intermediate in native chemical ligation.[7]
The use of an allyl group offers several advantages over other protecting groups:
-
Mild Deprotection Conditions: Cleavage is achieved with a palladium(0) catalyst under neutral or near-neutral conditions, which is compatible with most amino acid side chains and peptide bonds.[4]
-
High Efficiency: The deallylation reaction is typically high-yielding and proceeds to completion.[8]
-
No Cationic Intermediates: Unlike acid-labile protecting groups, the removal of the allyl group does not generate reactive carbocations that can lead to side reactions.
Experimental Protocols
Synthesis of Fmoc-Glycine Allyl Ester (Fmoc-Gly-OAll)
This protocol describes a general method for the esterification of Fmoc-glycine with allyl alcohol.
Materials:
-
Fmoc-Gly-OH
-
Allyl alcohol
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate (B1210297) (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Dissolve Fmoc-Gly-OH (1 equivalent) and allyl alcohol (1.2 equivalents) in anhydrous DCM.
-
Add DMAP (0.1 equivalents) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexanes to afford Fmoc-Gly-OAll as a white solid.
Expected Yield: 80-90%
Palladium-Catalyzed Deprotection of Fmoc-Glycine Allyl Ester
This protocol outlines the removal of the allyl ester from a peptide on a solid support.
Materials:
-
Fmoc-peptide-OAll resin
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Phenylsilane (B129415) (PhSiH₃) or other suitable scavenger (see Table 1)
-
Dichloromethane (DCM), anhydrous and degassed
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Swell the Fmoc-peptide-OAll resin in anhydrous, degassed DCM in a reaction vessel for 30 minutes.
-
Drain the DCM.
-
Prepare the deallylation cocktail: In a separate flask, dissolve Pd(PPh₃)₄ (0.2-0.5 equivalents relative to the resin loading) and phenylsilane (10-20 equivalents) in degassed DCM.
-
Add the deallylation cocktail to the resin.
-
Gently agitate the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at room temperature.
-
The reaction is typically complete within 1-2 hours. It is often performed in two 30-minute intervals with fresh catalyst solution to ensure complete removal.
-
Monitor the deprotection by taking a small sample of the resin, cleaving the peptide, and analyzing by HPLC-MS.[9]
-
Once the reaction is complete, drain the deallylation solution.
-
Wash the resin thoroughly with DCM (3x), DMF (3x), and finally with DCM (3x) to remove the palladium catalyst and scavenger byproducts.
Quantitative Data
The efficiency of the palladium-catalyzed deallylation is influenced by several factors, including the choice of catalyst, scavenger, solvent, and reaction conditions. The following table summarizes representative data from the literature.
| Catalyst (equiv.) | Scavenger (equiv.) | Solvent | Conditions | Time | Yield/Completion | Reference |
| Pd(PPh₃)₄ (0.25) | Phenylsilane (15) | DCM | Microwave, 40°C | 2 x 5 min | >98% | [8] |
| Pd(PPh₃)₄ (0.3) | N-methylmorpholine/Acetic Acid | Chloroform | Room Temp | 20-60 min | >95% | Thermo Fisher Scientific |
| Pd(PPh₃)₄ (0.1) | Dimethylborane (DMB) (5) | DMF | Room Temp | 16 h | >99% | [10] |
| Pd₂(dba)₃/dppb (cat.) | N,N'-dimethylbarbituric acid | DCM | Room Temp | 30 min | Quantitative | Not specified |
| Pd(PPh₃)₄ (0.25) | Phenylsilane (20) | DCM | Room Temp | 2 x 30 min | Complete | [11] |
Note: Yields and reaction times can vary depending on the specific peptide sequence and solid support.
Signaling Pathways and Experimental Workflows (Graphviz Diagrams)
The following diagrams illustrate the key processes involved in the use of Fmoc-allyl-glycine in peptide synthesis.
Caption: Synthesis of Fmoc-Glycine Allyl Ester.
Caption: SPPS Workflow with On-Resin Allyl Deprotection.
Mechanism of Palladium-Catalyzed Deallylation (Tsuji-Trost Reaction)
The cleavage of the allyl ester proceeds via the Tsuji-Trost reaction mechanism.[3] This catalytic cycle involves the following key steps:
-
Oxidative Addition: The palladium(0) catalyst coordinates to the double bond of the allyl group and undergoes oxidative addition, cleaving the C-O bond and forming a π-allylpalladium(II) complex.[3]
-
Nucleophilic Attack: A nucleophile, which is the scavenger (e.g., phenylsilane), attacks the π-allyl complex. This can occur either at the central palladium atom or directly at one of the terminal carbons of the allyl moiety.
-
Reductive Elimination: The transfer of the allyl group to the scavenger occurs, and the palladium(0) catalyst is regenerated, allowing it to re-enter the catalytic cycle.
Caption: Mechanism of Palladium-Catalyzed Deallylation.
Conclusion
The use of an allyl protecting group for the C-terminus of Fmoc-glycine provides a powerful and versatile tool in the synthesis of complex peptides. Its orthogonality to the Fmoc group, coupled with the mild and efficient conditions for its removal, enables advanced synthetic strategies such as on-resin cyclization and fragment condensation. This technical guide has provided a detailed overview of the role of the allyl group, practical experimental protocols, and a summary of the quantitative aspects of the deprotection reaction. The provided diagrams offer a clear visual representation of the chemical processes involved. For researchers and professionals in peptide chemistry and drug development, a thorough understanding and application of this methodology are crucial for advancing the frontiers of peptide science.
References
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Tsuji–Trost reaction - Wikipedia [en.wikipedia.org]
- 4. Nα-Alloc temporary protection in solid-phase peptide synthesis. The use of amine–borane complexes as allyl group scavengers - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Palladium-catalyzed allylation of 2- and 4-alkylpyridines via N-allyl alkylidene dihydropyridine intermediates - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Fmoc-Gly(allyl)-OH in Peptide Chemistry
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of non-proteinogenic amino acids and the selective modification of peptide side chains are cornerstones of modern peptide chemistry, enabling the development of novel therapeutics with enhanced stability and tailored biological activity. Among the versatile building blocks available for these purposes, N-α-Fmoc-N-γ-allyl-glycine (Fmoc-Gly(allyl)-OH) has emerged as a valuable tool. This in-depth technical guide provides a comprehensive literature review of the use of this compound in peptide synthesis, with a focus on its applications, experimental protocols, and the critical aspects of its handling.
Core Concepts: The Orthogonality of the Allyl Protecting Group
This compound is a derivative of glycine (B1666218) where the side chain is functionalized with an allyl group. The utility of this building block lies in the orthogonality of the allyl protecting group to the standard Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy. This means that the allyl group is stable under the basic conditions required for Fmoc-group removal (typically 20% piperidine (B6355638) in DMF) and the acidic conditions used for the cleavage of tert-butyl-based side-chain protecting groups and the peptide from the resin (typically a trifluoroacetic acid (TFA) cocktail).[1] This unique stability allows for the selective deprotection of the allyl group at any stage of the synthesis, opening avenues for on-resin modifications such as cyclization and branching.
Applications in Peptide Chemistry
The primary application of this compound is in the synthesis of cyclic peptides .[2] On-resin cyclization is a preferred method as it can minimize the formation of oligomeric side products that are often observed in solution-phase cyclization.[3] The workflow typically involves the incorporation of this compound into the peptide sequence, followed by the removal of the allyl group to reveal a reactive handle for subsequent intramolecular reactions.
Beyond cyclization, the deprotected allyl-functionalized glycine can be used for:
-
Bioconjugation: Attaching peptides to other molecules of interest, such as fluorescent labels, cytotoxic drugs, or carrier proteins.[1]
-
Peptide Stapling: Introducing hydrocarbon staples to constrain the peptide into a specific conformation, often an alpha-helix, which can enhance target affinity and proteolytic stability.
-
Drug Development: Designing peptide-based drugs with improved pharmacokinetic properties.[1]
Experimental Protocols
Coupling of this compound
The coupling of this compound to the growing peptide chain follows standard Fmoc-SPPS protocols. Due to the non-chiral nature of glycine, the risk of epimerization during coupling is eliminated, simplifying the synthetic process.[4]
General Coupling Protocol:
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin) in a suitable solvent such as N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc group from the N-terminus of the peptide chain.
-
Activation: In a separate vessel, activate this compound (typically 3-5 equivalents relative to resin loading) with a coupling reagent such as HBTU (3-5 equivalents) and an organic base like diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF.
-
Coupling: Add the activated amino acid solution to the resin and allow the reaction to proceed for 1-2 hours at room temperature.
-
Washing: Thoroughly wash the resin with DMF to remove excess reagents.
To mitigate potential low coupling efficiency, especially in glycine-rich sequences which are prone to aggregation, strategies such as double coupling (repeating the coupling step with fresh reagents) can be employed.
Deprotection of the Allyl Group
The selective removal of the allyl group is achieved through palladium(0)-catalyzed allylic substitution. Several protocols have been developed, with variations in the palladium source, scavenger, and reaction conditions.
Table 1: Comparison of Allyl Deprotection Protocols
| Parameter | Protocol 1: Pd(PPh₃)₄/Scavenger Cocktail | Protocol 2: Automated Pd(PPh₃)₄/NMM | Protocol 3: Guibe Method |
| Palladium Catalyst | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] |
| Scavenger/Reagents | Phenylsilane (B129415) (PhSiH₃) | 5% Acetic Acid (HOAc) and 2.5% N-methylmorpholine (NMM) | Phenylsilane (PhSiH₃) |
| Solvent | Dichloromethane (DCM) or Tetrahydrofuran (THF) | Chloroform (CHCl₃) | Dichloromethane (DCM) |
| Reaction Time | 30 minutes to 2 hours (can be repeated) | 2 hours (recycled through the column) | Not specified |
| Conditions | Room temperature, can be performed under atmospheric conditions.[5] | Automated synthesizer | Neutral conditions |
| Post-Deprotection Wash | Wash with DCM, DMF, and solutions of 0.5% DIEA and 0.5% sodium diethyldithiocarbamate (B1195824) in DMF to remove palladium residues.[6] | Automated wash cycles | Not specified |
| Reported Efficiency | Generally high, with complete deprotection often observed.[5] | Suitable for automated synthesis of cyclic peptides.[6] | Described as useful, efficient, and reliable for preparing long cyclic peptides on-resin.[2][7] |
Detailed Manual Deprotection Protocol (based on the Guibe Method): [7]
-
Resin Preparation: Swell the peptide-resin in DCM.
-
Deprotection Cocktail Preparation: In a separate vessel, prepare a solution of Pd(PPh₃)₄ and phenylsilane in DCM.
-
Deprotection Reaction: Add the deprotection cocktail to the resin and shake at room temperature for the desired time (e.g., 2 hours). It is advisable to protect the reaction from light.[8]
-
Washing: After the reaction, thoroughly wash the resin with DCM and DMF. To ensure complete removal of palladium, which can interfere with subsequent steps, wash the resin with a solution of 0.5% sodium diethyldithiocarbamate in DMF.
Visualization of Experimental Workflows
Fmoc-SPPS Cycle for this compound Incorporation
References
- 1. chemimpex.com [chemimpex.com]
- 2. Preparation of 'side-chain-to-side-chain' cyclic peptides by Allyl and Alloc strategy: potential for library synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. biotage.com [biotage.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. diva-portal.org [diva-portal.org]
A Comprehensive Technical Guide to Fmoc Protection in Amino Acids
For Researchers, Scientists, and Drug Development Professionals
The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern peptide synthesis, prized for its unique base-lability within an orthogonal protection strategy. This guide provides an in-depth exploration of the core principles of Fmoc chemistry, detailed experimental protocols, and quantitative data to support the practical application of this essential tool in research and drug development.
Core Principles of Fmoc Protection
The utility of the Fmoc group in peptide synthesis, particularly in Solid-Phase Peptide Synthesis (SPPS), stems from its stability under acidic and neutral conditions and its selective removal under mild basic conditions. This orthogonality allows for the deprotection of the Nα-amino group without affecting the acid-labile protecting groups commonly used for amino acid side chains.[1][2][3]
The Fmoc group is introduced to the α-amino group of an amino acid, forming a stable carbamate (B1207046) linkage.[4] This protected amino acid can then be used in peptide coupling reactions. The core of the Fmoc strategy lies in the repetitive cycle of deprotection of the N-terminal Fmoc group of the growing peptide chain, followed by the coupling of the next Fmoc-protected amino acid.
Mechanism of Fmoc Protection
The introduction of the Fmoc group is typically achieved by reacting an amino acid with an activated Fmoc derivative, most commonly 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl).[5][6][7] The reaction is a nucleophilic attack of the amino group on the carbonyl carbon of the Fmoc reagent.
Caption: Chemical reaction for the protection of an amino acid with an Fmoc group.
Fmoc-OSu is generally preferred over Fmoc-Cl as it is more stable, less prone to hydrolysis, and tends to produce fewer side reactions, leading to higher purity of the final Fmoc-amino acid.[5][8]
Mechanism of Fmoc Deprotection
The removal of the Fmoc group is a base-catalyzed β-elimination reaction.[9][10] A secondary amine, most commonly piperidine (B6355638), is used to abstract the acidic proton on the fluorenyl ring system. This leads to the formation of a dibenzofulvene (DBF) intermediate and the release of the free amine on the peptide chain. The piperidine also acts as a scavenger for the electrophilic DBF, forming a stable adduct and driving the reaction to completion.[8][10]
Caption: Mechanism of Fmoc deprotection using piperidine.
Quantitative Data on Fmoc Chemistry
The efficiency of Fmoc protection and deprotection is influenced by various factors, including the choice of reagents, solvent, base concentration, and reaction time.
Comparison of Fmoc-Cl and Fmoc-OSu for Protection
| Reagent | Reactivity | Stability | Common Side Reactions | Typical Yield | Purity of Product |
| Fmoc-Cl | High | Lower, moisture-sensitive | Formation of dipeptides | Good to High | Good |
| Fmoc-OSu | Moderate | Higher, easier to handle | Fewer side reactions | High | Very High |
This table summarizes qualitative comparisons found in the literature.[5][6][8]
Kinetics of Fmoc Deprotection with Piperidine
The rate of Fmoc deprotection is highly dependent on the concentration of piperidine in the solvent (typically DMF).
| Piperidine Concentration (v/v in DMF) | Time for 50% Deprotection (Fmoc-Val) | Time for >99% Deprotection (Fmoc-Val-OH) |
| 1% | - | > 5 min |
| 2% | - | ~ 5 min |
| 5% | - | < 3 min |
| 20% | ~ 6 seconds | < 1 min |
Data compiled from multiple sources.
Experimental Protocols
Protocol for Fmoc Protection of an Amino Acid (e.g., Glycine) using Fmoc-OSu
This protocol describes a general procedure for the N-terminal protection of an amino acid.
Materials:
-
9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu)
-
Sodium carbonate (Na₂CO₃)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (B1210297)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Dissolution: Dissolve Glycine (1 equivalent) in a 10% aqueous solution of sodium carbonate.
-
Addition of Fmoc-OSu: In a separate flask, dissolve Fmoc-OSu (1.05 equivalents) in acetone. Add the Fmoc-OSu solution dropwise to the stirred glycine solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, remove the acetone under reduced pressure. Wash the aqueous layer with ethyl acetate to remove any unreacted Fmoc-OSu.
-
Acidification: Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 with 1 M HCl. A white precipitate of Fmoc-Gly-OH will form.
-
Extraction: Extract the product with ethyl acetate.
-
Drying and Evaporation: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield the crude product.
-
Purification: Recrystallize the crude Fmoc-Gly-OH from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain the pure product.[4][11]
Protocol for Fmoc Deprotection in Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the standard procedure for removing the N-terminal Fmoc group from a resin-bound peptide.
Materials:
-
Fmoc-peptide-resin
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine
-
Deprotection solution: 20% (v/v) piperidine in DMF
Procedure:
-
Resin Swelling: Swell the Fmoc-peptide-resin in DMF for at least 30 minutes in a solid-phase synthesis vessel.
-
Solvent Removal: Drain the DMF from the synthesis vessel.
-
First Deprotection: Add the 20% piperidine in DMF solution to the resin. Agitate the mixture for 1-3 minutes.
-
Solution Removal: Drain the deprotection solution.
-
Second Deprotection: Add a fresh aliquot of the 20% piperidine in DMF solution and agitate for 10-15 minutes.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[8][12]
Protocol for Monitoring Fmoc Deprotection by UV Spectroscopy
The completion of the Fmoc deprotection can be monitored quantitatively by measuring the UV absorbance of the dibenzofulvene-piperidine adduct in the collected filtrate.[13][14]
Procedure:
-
Collect Filtrate: Collect the filtrate from both deprotection steps in a volumetric flask of a known volume.
-
Dilution: Dilute the collected solution to the mark with DMF.
-
UV Measurement: Measure the absorbance of the diluted solution at approximately 301 nm using a UV-Vis spectrophotometer, with DMF as a blank.
-
Calculation: The loading of the resin can be calculated using the Beer-Lambert law: Loading (mmol/g) = (Absorbance × Volume of flask (L)) / (ε × path length (cm) × mass of resin (g)) Where ε (molar extinction coefficient) for the DBF-piperidine adduct is approximately 7800 M⁻¹cm⁻¹.[14]
Workflow for Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
The following diagram illustrates a typical cycle in Fmoc-based SPPS.
Caption: A typical cycle in Fmoc solid-phase peptide synthesis.
Conclusion
The Fmoc protection strategy is a robust and versatile methodology that has become the standard for solid-phase peptide synthesis. Its mild deprotection conditions, orthogonality with acid-labile side-chain protecting groups, and suitability for automation have made it indispensable in both academic research and the pharmaceutical industry. A thorough understanding of the underlying chemical principles, coupled with optimized experimental protocols and quantitative monitoring, is crucial for the successful synthesis of high-purity peptides. While challenges such as peptide aggregation and side reactions can arise, careful planning and troubleshooting can mitigate these issues, enabling the efficient construction of complex peptide targets.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. chempep.com [chempep.com]
- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. kilobio.com [kilobio.com]
- 8. benchchem.com [benchchem.com]
- 9. Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride Literature overview and further study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 11. benchchem.com [benchchem.com]
- 12. chem.uci.edu [chem.uci.edu]
- 13. benchchem.com [benchchem.com]
- 14. rsc.org [rsc.org]
Fmoc-Gly(allyl)-OH: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nα-Fmoc-Nγ-(allyl)-Glycine (Fmoc-Gly(allyl)-OH) is a valuable building block in solid-phase peptide synthesis (SPPS), offering an orthogonal protection strategy that allows for selective deprotection and modification. The stability of this reagent is critical for ensuring the integrity and purity of the final peptide product. This technical guide provides an in-depth overview of the stability of this compound, recommended storage conditions, potential degradation pathways, and experimental protocols for stability assessment.
Chemical Stability Profile
This compound is a crystalline solid that is generally stable under standard laboratory conditions when stored properly. However, its stability can be compromised by exposure to certain conditions, primarily due to the lability of the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group and, to a lesser extent, the reactivity of the allyl group.
Key Stability Considerations:
-
pH: The Fmoc group is highly susceptible to cleavage under basic conditions. This cleavage is the basis of its use in SPPS, where it is typically removed using a solution of piperidine (B6355638) in N,N-dimethylformamide (DMF). The compound is stable in neutral and acidic conditions.
-
Temperature: Elevated temperatures can lead to the degradation of the Fmoc group. While solid this compound is relatively stable at ambient temperatures for short periods, long-term storage at elevated temperatures is not recommended.
-
Light: While no specific photostability data for this compound is readily available, compounds containing the fluorenyl group can be sensitive to UV light. Therefore, it is prudent to protect the compound from prolonged exposure to light.
-
Oxidizing and Reducing Agents: The allyl group is susceptible to oxidation, which can lead to the formation of various byproducts. It is generally stable to the conditions used for Fmoc and Boc deprotection but can be removed using specific palladium catalysts.
Recommended Storage Conditions
Proper storage is crucial to maintain the purity and reactivity of this compound. The following conditions are recommended based on information from various suppliers.
| Condition | Recommendation | Rationale |
| Temperature (Solid) | 2°C to 8°C (refrigerated) | Minimizes thermal degradation of the Fmoc group and preserves long-term stability. |
| Temperature (Solution) | -20°C | For short-term storage of stock solutions (up to one month) to prevent degradation in solution. |
| Atmosphere | Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). | Protects from moisture and atmospheric contaminants. |
| Light | Store in an opaque or amber container. | Protects from potential photodegradation. |
| Moisture | Store in a dry environment, preferably in a desiccator. | Prevents hydrolysis of the Fmoc group and other potential side reactions. |
Potential Degradation Pathways
Understanding the potential degradation pathways is essential for troubleshooting and for developing analytical methods to assess purity.
Figure 1. Potential Degradation Pathways of this compound.
Experimental Protocols for Stability Assessment
A forced degradation study is recommended to understand the stability of this compound under various stress conditions. This involves subjecting the compound to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.
General Workflow for Forced Degradation Study
An In-depth Technical Guide to Fmoc-Gly(allyl)-OH: Synthesis, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Fmoc-Gly(allyl)-OH, an essential building block in modern peptide chemistry and drug discovery. It details its chemical properties, synonyms, and key applications, with a focus on its role in the synthesis of structurally constrained peptides. This document also furnishes detailed experimental protocols for its incorporation into peptide sequences and subsequent chemical modifications, alongside an exemplary signaling pathway that can be targeted by peptides synthesized using this versatile amino acid derivative.
Core Concepts and Synonyms
This compound is a derivative of the amino acid glycine, where the amino group is protected by a fluorenylmethoxycarbonyl (Fmoc) group, and an allyl group is attached to the alpha-carbon. This unique structure provides a versatile tool for peptide chemists. The Fmoc group allows for its use in standard solid-phase peptide synthesis (SPPS), while the allyl side chain offers a site for orthogonal chemical modifications.
A variety of synonyms and alternative names are used in the literature and by chemical suppliers to refer to this compound and its stereoisomers. Understanding these is crucial for effective literature searches and procurement.
| Synonym/Alternative Name | Stereochemistry | Common Usage |
| Fmoc-L-Gly(allyl)-OH | L-isomer | Chemical catalogs, research articles |
| (S)-2-(Fmoc-amino)-4-pentenoic acid | L-isomer | IUPAC-based nomenclature |
| Fmoc-L-2-allylglycine | L-isomer | Chemical catalogs |
| Fmoc-D-Gly(allyl)-OH | D-isomer | Chemical catalogs, research articles |
| (R)-2-(Fmoc-amino)-4-pentenoic acid | D-isomer | IUPAC-based nomenclature |
| Fmoc-D-2-allylglycine | D-isomer | Chemical catalogs |
| Fmoc-N-(allyl)-glycine | Racemic or unspecified | Chemical catalogs |
| 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)pent-4-enoic acid | Racemic or unspecified | IUPAC-based nomenclature |
Physicochemical and Quantitative Data
The physical and chemical properties of this compound are critical for its handling, storage, and application in synthesis. The following table summarizes key quantitative data for the L-isomer, which is commonly used in the synthesis of bioactive peptides.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₀H₁₉NO₄ | [1] |
| Molecular Weight | 337.37 g/mol | [1] |
| CAS Number | 146549-21-5 | [1] |
| Appearance | White to off-white powder or crystals | |
| Melting Point | 134 - 140 °C | [2][1] |
| Purity | ≥98.0% (HPLC) | [2][1] |
| Optical Rotation ([a]²⁰D) | -8 ± 2 ° (c=1 in DMF) | |
| Storage Temperature | 2-8°C | [1] |
Applications in Peptide Synthesis and Drug Development
The unique structural features of this compound make it a valuable tool for a range of applications in research and drug development.[3][4]
-
Peptide Synthesis: It serves as a fundamental building block in SPPS, enabling the creation of complex peptides with specific functionalities.[3]
-
Drug Development: Its application is crucial in the design of peptide-based therapeutics, where it can enhance stability and bioavailability.[4] The allyl group allows for the creation of diverse peptide libraries for screening potential drug candidates.[5]
-
Bioconjugation: The allyl side chain facilitates the attachment of peptides to other biomolecules, which is vital for developing targeted therapies and drug delivery systems.[3][4]
-
Constrained Peptides and Macrocyclization: A primary application of this compound is in the synthesis of cyclic or "stapled" peptides through ring-closing metathesis (RCM). This technique uses a ruthenium catalyst to form a carbon-carbon double bond between two allyl groups within a peptide chain, creating a more rigid and conformationally constrained molecule. Such peptides often exhibit increased potency, stability, and cell permeability.
Experimental Protocols
The following sections provide detailed methodologies for the incorporation of this compound into a peptide sequence and the subsequent manipulation of its allyl side chain.
Incorporation of this compound in Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual steps for coupling this compound onto a solid support resin using standard Fmoc/tBu chemistry.
Materials:
-
Fmoc-protected amino acid-loaded resin (e.g., Wang or Rink Amide resin)
-
This compound
-
N,N-Dimethylformamide (DMF)
-
20% (v/v) Piperidine (B6355638) in DMF
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Drain the DMF and add the 20% piperidine in DMF solution to the resin. Agitate for 5-10 minutes. Drain and repeat this step once more.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine. A Kaiser test can be performed to confirm the presence of a free amine.
-
Amino Acid Activation: In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading), HBTU/HATU (3-5 eq.), and DIPEA (6-10 eq.) in a minimal amount of DMF. Allow this activation mixture to pre-activate for 5-10 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the reaction mixture for 1-2 hours at room temperature.
-
Washing: Drain the coupling solution and wash the resin with DMF (5-7 times) to remove excess reagents and byproducts.
-
Cycle Repetition: Repeat the deprotection, washing, and coupling steps for all subsequent amino acids in the desired peptide sequence.
On-Resin Allyl Group Deprotection
This protocol describes the selective removal of the allyl side-chain protecting group from a resin-bound peptide, a necessary step for subsequent functionalization.
Materials:
-
Peptide-resin containing a Gly(allyl) residue
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Phenylsilane (B129415) (PhSiH₃) or another suitable scavenger
-
Degassed Dichloromethane (DCM)
Procedure:
-
Resin Preparation: Swell the peptide-resin in degassed DCM in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).
-
Catalyst Solution Preparation: In a separate vial, prepare a solution of Pd(PPh₃)₄ (0.2-0.5 equivalents relative to the allyl group) and phenylsilane (10-20 equivalents) in degassed DCM.
-
Deprotection Reaction: Add the catalyst solution to the resin and agitate at room temperature. The reaction progress can be monitored by LC-MS analysis of a small, cleaved sample. The reaction is typically complete within 1-2 hours.
-
Washing: Once the reaction is complete, wash the resin thoroughly with DCM to remove the palladium catalyst and scavenger byproducts.
On-Resin Ring-Closing Metathesis (RCM) for Peptide Cyclization
This protocol outlines the general procedure for creating a cyclic peptide on-resin using two allyl-containing residues.
Materials:
-
Peptide-resin containing two allyl-functionalized residues (e.g., from this compound)
-
Grubbs' 2nd generation catalyst
-
Degassed Dichloromethane (DCM) or 1,2-dichloroethane (B1671644) (DCE)
Procedure:
-
Resin Preparation: Swell the peptide-resin in the chosen degassed solvent in a reaction vessel under an inert atmosphere.
-
Catalyst Addition: Add the Grubbs' catalyst (5-10 mol% relative to the peptide) dissolved in a small amount of the degassed solvent to the resin.
-
Metathesis Reaction: Agitate the reaction mixture at room temperature or with gentle heating (e.g., 40°C) for 2-12 hours. Monitor the reaction progress by LC-MS analysis of a small, cleaved sample.
-
Washing: Upon completion, wash the resin thoroughly with DCM and DMF to remove the ruthenium catalyst.
Mandatory Visualization: Targeting the Grb2-SOS Signaling Pathway
A significant application of peptides synthesized with this compound is the creation of constrained macrocycles that can inhibit protein-protein interactions (PPIs) in cellular signaling pathways. A prominent example is the development of antagonists for the Grb2 SH2 domain.[6][7] Grb2 is an adaptor protein that links activated receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR), to the Ras signaling pathway.[8] By binding to the Grb2 SH2 domain, macrocyclic peptides can prevent the recruitment of the Son of Sevenless (SOS) protein, thereby inhibiting the activation of Ras and the downstream MAPK cascade, which is often hyperactivated in various cancers.[8]
The following diagram illustrates the key steps in the Grb2-mediated Ras activation pathway.
Caption: Grb2-SOS Signaling Pathway and Point of Inhibition.
The experimental workflow for developing such an inhibitor is outlined below.
Caption: Workflow for Inhibitor Synthesis and Evaluation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Targeted β-catenin ubiquitination and degradation by multifunctional stapled peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Application of Ring-Closing Metathesis to Grb2 SH3 Domain-Binding Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Application of ring-closing metathesis to Grb2 SH3 domain-binding peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The SH2/SH3 domain-containing protein GRB2 interacts with tyrosine-phosphorylated IRS1 and Shc: implications for insulin control of ras signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of macrocyclic Grb2 SH2 domain-binding peptide mimetics prepared by ring-closing metathesis of C-terminal allylglycines with an N-terminal beta-vinyl-substituted phosphotyrosyl mimetic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of Grb2 SH2 Domain Signaling Antagonists: A Potential New Class of Antiproliferative Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The SH2 and SH3 domain-containing protein GRB2 links receptor tyrosine kinases to ras signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
The Allyl Side Chain: A Linchpin in Modern Synthetic Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of multi-step organic synthesis, particularly in the realms of peptide and oligosaccharide chemistry, the strategic use of protecting groups is paramount. Among these, the allyl group has emerged as a versatile and powerful tool for the temporary masking of a wide range of functional groups. Its unique combination of stability to a variety of reaction conditions and its susceptibility to selective removal under exceptionally mild, palladium-catalyzed conditions has established it as a cornerstone of orthogonal protection strategies. This technical guide provides a comprehensive overview of the key features of allyl side chain protection, including detailed experimental protocols, quantitative data, and mechanistic insights to facilitate its effective implementation in complex synthetic endeavors.
Core Features of Allyl Protecting Groups
Allyl protecting groups are valued for a constellation of properties that make them highly advantageous in complex molecule synthesis.[1][2] They can be used to protect a variety of functional groups, including alcohols, amines, carboxylic acids, and thiols.[1][2][3]
Key Advantages:
-
Stability: Allyl groups are notably stable under a wide range of conditions, including both acidic and basic environments, to which other common protecting groups are labile.[1][4] This robustness allows for the selective deprotection of other groups, such as Fmoc (removed by base) and Boc (removed by acid), while the allyl group remains intact.
-
Orthogonality: The ability to be cleaved under conditions that do not affect other protecting groups is a defining feature of the allyl group.[5] This orthogonality is crucial in complex syntheses requiring multiple, sequential deprotection steps.[1][6][7][8] For instance, in solid-phase peptide synthesis (SPPS), the side chains of amino acids can be protected with allyl groups, while the N-terminus is protected with Fmoc. The Fmoc group can be removed iteratively to extend the peptide chain, and the allyl groups can be removed at a later stage for side-chain modification or cyclization.
-
Mild Deprotection Conditions: The removal of allyl groups is most commonly achieved through palladium(0)-catalyzed reactions, which are typically performed under neutral and mild conditions.[1][2][9] This is in stark contrast to the harsh acidic or basic conditions required for the removal of other protecting groups, which can be detrimental to sensitive substrates.
-
Minimal Steric Hindrance: Allyl groups are relatively small and do not impose significant steric bulk, which is particularly beneficial in peptide synthesis where steric hindrance can impede coupling reactions.
Palladium-Catalyzed Deprotection: The Tsuji-Trost Reaction
The premier method for the cleavage of allyl protecting groups is the Tsuji-Trost reaction, a palladium-catalyzed allylic substitution.[10][11] This reaction proceeds via the formation of a π-allylpalladium complex, which is then attacked by a nucleophile, often referred to as an "allyl scavenger."[10][11][12]
The Catalytic Cycle
The mechanism of the Tsuji-Trost reaction for allyl deprotection can be summarized in the following steps:
-
Coordination: A palladium(0) catalyst, typically Pd(PPh₃)₄, coordinates to the double bond of the allyl group.[10][11]
-
Oxidative Addition: The palladium atom inserts into the carbon-oxygen (or carbon-nitrogen, etc.) bond, leading to the formation of a cationic η³-π-allylpalladium(II) complex and displacement of the protected functional group.[10][11][12]
-
Nucleophilic Attack: A nucleophilic allyl scavenger attacks the π-allyl complex, regenerating the palladium(0) catalyst and forming an allylated scavenger.[10]
Experimental Protocols and Quantitative Data
The successful implementation of allyl protection and deprotection strategies relies on robust and well-defined experimental procedures. Below are representative protocols for the protection of an amine and the deprotection of an allyl ether, along with tables summarizing typical reaction conditions and yields.
Protection of an Amine with Allyloxycarbonyl (Alloc)
The allyloxycarbonyl (Alloc) group is a common choice for the protection of amines.
Protocol: Alloc Protection of a Primary Amine
-
Dissolve the amine substrate (1.0 eq.) in a suitable solvent such as dichloromethane (B109758) (DCM) or a mixture of dioxane and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add a base, such as sodium bicarbonate (2.0 eq.) or diisopropylethylamine (DIPEA) (1.5 eq.).
-
Slowly add allyl chloroformate (1.2 eq.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., DCM or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield the Alloc-protected amine.
Deprotection of an Allyl Group
The following is a general procedure for the palladium-catalyzed deprotection of an allyl group.
Protocol: Palladium-Catalyzed Deprotection of an Allyl Ether [2]
-
Dissolve the allyl-protected substrate (1.0 eq.) in a suitable solvent, typically degassed dichloromethane (DCM) or tetrahydrofuran (B95107) (THF).
-
Add an allyl scavenger (e.g., phenylsilane, morpholine, or dimedone) (10-20 eq.).
-
Purge the reaction vessel with an inert gas (e.g., argon or nitrogen).
-
Add the palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.1-0.3 eq.), to the reaction mixture.
-
Stir the reaction at room temperature for 30 minutes to 2 hours. Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, the mixture can be filtered through a pad of Celite to remove the palladium catalyst.
-
The filtrate is then concentrated, and the residue is purified by column chromatography.
Quantitative Data for Allyl Deprotection
The efficiency of allyl deprotection can vary depending on the substrate, catalyst, scavenger, and solvent used. The following tables provide a summary of representative quantitative data.
Table 1: Palladium-Catalyzed Deprotection of Allyl Ethers
| Substrate | Catalyst (mol%) | Scavenger | Solvent | Time (h) | Yield (%) | Reference |
| Phenyl allyl ether | Pd(PPh₃)₄ (5) | K₂CO₃ | Methanol | 1 | 95 | [13] |
| 4-Methoxyphenyl allyl ether | Pd(PPh₃)₄ (5) | K₂CO₃ | Methanol | 1 | 97 | [13] |
| 4-Nitrophenyl allyl ether | Pd(PPh₃)₄ (5) | K₂CO₃ | Methanol | 1.5 | 82 | [13] |
| Naphthyl allyl ether | Pd(PPh₃)₄ (5) | K₂CO₃ | Methanol | 1 | 92 | [13] |
| Allyl-protected estradiol | Pd(PPh₃)₄ (5) | K₂CO₃ | Methanol | 1.5 | 88 | [13] |
Table 2: Deprotection of Alloc-Protected Amines
| Substrate | Catalyst (mol%) | Scavenger | Solvent | Time (min) | Yield (%) | Reference |
| N-Alloc-Alanine | Pd(PPh₃)₄ (2.5) | Phenylsilane | DCM | 30 | >95 | [3] |
| N-Alloc-Valine | Pd(PPh₃)₄ (2.5) | Phenylsilane | DCM | 30 | >95 | [3] |
| N-Alloc-Proline | Pd(PPh₃)₄ (2.5) | Phenylsilane | DCM | 30 | >95 | [3] |
| Alloc-protected peptide on resin | Pd(PPh₃)₄ (20) | Phenylsilane | DCM | 2 x 30 | Quantitative | [14] |
Applications in Drug Development and Complex Synthesis
The unique features of allyl protecting groups have made them indispensable in various areas of chemical synthesis, particularly in drug development and the synthesis of complex natural products.
-
Peptide Synthesis: Allyl-based protecting groups are extensively used in solid-phase peptide synthesis (SPPS) for the protection of amino acid side chains.[15][16][17] Their orthogonality to the commonly used Fmoc and Boc protecting groups for the N-terminus allows for the synthesis of complex peptides, including cyclic peptides and peptides with post-translational modifications.[5][18] The mild deprotection conditions are crucial for preserving the integrity of the often-sensitive peptide backbone.
-
Oligosaccharide Synthesis: The synthesis of complex carbohydrates is another area where orthogonal protection strategies are essential.[1][6][8][19] Allyl ethers are commonly employed to protect hydroxyl groups in monosaccharide building blocks. The ability to selectively deprotect one or more hydroxyl groups allows for the controlled formation of glycosidic linkages and the assembly of highly branched oligosaccharides.[1][6]
-
Natural Product Synthesis: The total synthesis of complex natural products often requires a multitude of protecting group manipulations. The stability and selective removal of allyl groups make them a valuable component of the synthetic chemist's toolbox for the construction of intricate molecular architectures.
Conclusion
Allyl side chain protection stands as a robust and versatile strategy in modern organic synthesis. Its key features, including broad stability, orthogonality to other common protecting groups, and remarkably mild deprotection conditions via palladium catalysis, have solidified its importance in the synthesis of complex molecules such as peptides and oligosaccharides. The continued development of new catalysts and reaction conditions for allyl deprotection promises to further expand the utility of this powerful synthetic tool for researchers, scientists, and drug development professionals.
References
- 1. A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. waseda.elsevierpure.com [waseda.elsevierpure.com]
- 5. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 9. A mild deprotection strategy for allyl-protecting groups and its implications in sequence specific dendrimer synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tsuji–Trost reaction - Wikipedia [en.wikipedia.org]
- 11. Tsuji-Trost Allylation | NROChemistry [nrochemistry.com]
- 12. Tsuji-Trost Reaction [organic-chemistry.org]
- 13. A Mild Deprotection Strategy for Allyl-Protecting Groups and Its Implications in Sequence Specific Dendrimer Synthesis [organic-chemistry.org]
- 14. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 15. US5777077A - Automated allyl deprotection in solid-phase synthesis - Google Patents [patents.google.com]
- 16. peptide.com [peptide.com]
- 17. researchgate.net [researchgate.net]
- 18. biotage.com [biotage.com]
- 19. Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Fmoc Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) has become the cornerstone of modern peptide science, enabling the routine and efficient assembly of custom peptides for a vast array of applications, from fundamental biological research to the development of novel therapeutics. Among the various strategies for SPPS, the Fluorenylmethyloxycarbonyl (Fmoc) approach has emerged as the dominant methodology due to its mild reaction conditions, versatility, and amenability to automation.[1][2] This guide provides a comprehensive technical overview of the core principles, experimental protocols, and critical considerations in Fmoc-SPPS, tailored for researchers, scientists, and professionals in the field of drug development.
Core Principles of Fmoc Solid-Phase Peptide Synthesis
Fmoc-SPPS is a cyclical process that facilitates the stepwise addition of amino acids to a growing peptide chain that is covalently anchored to an insoluble solid support, or resin.[1][3] The fundamental principle of this methodology lies in the use of the base-labile Fmoc protecting group for the temporary protection of the α-amino group of the incoming amino acid.[4][5] This allows for the selective deprotection of the N-terminus under mild basic conditions, typically with piperidine (B6355638), without affecting the acid-labile protecting groups commonly used for the amino acid side chains or the bond linking the peptide to the resin.[4][6] This orthogonality is a key advantage of the Fmoc strategy.[]
The synthesis proceeds from the C-terminus to the N-terminus and involves a repeated cycle of four main steps:
-
Resin Swelling: The solid support is swollen in a suitable solvent, typically N,N-dimethylformamide (DMF), to ensure the accessibility of the reactive sites.[3]
-
Fmoc Deprotection: The Fmoc group is removed from the N-terminal amino acid of the resin-bound peptide chain, exposing a free amine for the next coupling reaction.[5]
-
Amino Acid Coupling: The carboxyl group of the incoming Fmoc-protected amino acid is activated by a coupling reagent and then reacted with the free amine on the peptide-resin, forming a new peptide bond.[8]
-
Washing: The resin is thoroughly washed to remove excess reagents and by-products before the next cycle begins.[8]
This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and the permanent side-chain protecting groups are removed simultaneously using a strong acid, typically trifluoroacetic acid (TFA), in the presence of scavengers.[9]
Data Presentation: Quantitative Aspects of Fmoc-SPPS
The efficiency and success of Fmoc-SPPS are dependent on several quantitative parameters. The following tables summarize key data for critical steps in the process.
Table 1: Resin Loading and Swelling Properties
| Resin Type | Typical Loading Capacity (mmol/g) | Swelling in DMF (mL/g) | Key Characteristics & Applications |
| Wang Resin | 0.5 - 1.2 | 4 - 6 | Standard resin for C-terminal carboxylic acids; susceptible to diketopiperazine formation.[10][11] |
| 2-Chlorotrityl Chloride (2-CTC) Resin | 0.8 - 1.6 | 5 - 7 | Highly acid-labile, allows for cleavage of fully protected peptides; minimizes racemization during loading.[12][13] |
| Rink Amide Resin | 0.4 - 0.8 | 4 - 6 | Standard resin for C-terminal amides.[10] |
| TentaGel® Resin | 0.2 - 0.5 | 5 - 8 | PEG-grafted polystyrene, excellent swelling in a wide range of solvents, good for long or difficult sequences.[11] |
Table 2: Comparison of Common Coupling Reagents
| Coupling Reagent | Class | Typical Reaction Time (min) | Coupling Efficiency (%) | Advantages | Disadvantages |
| DIC/HOBt | Carbodiimide | 60 - 120 | 95 - 98 | Cost-effective, low risk of racemization.[14] | Slower reaction rates, potential for N-acylurea formation.[14] |
| HBTU/HATU | Aminium/Uronium Salt | 15 - 60 | 98 - 99.5 | Fast and highly efficient, widely used.[8][14] | Potential for guanidinylation side reaction.[14] |
| PyBOP | Phosphonium Salt | 20 - 60 | 98 - 99 | High efficiency, no guanidinylation.[15] | By-products can be difficult to remove.[14] |
| COMU | Aminium/Uronium Salt | 15 - 45 | > 99.5 | Very high reactivity, safer by-products.[16] | Higher cost.[14] |
Table 3: Fmoc Deprotection Conditions
| Reagent | Concentration | Typical Deprotection Time | Notes |
| Piperidine in DMF | 20% (v/v) | 2 x 5-10 min | Standard and widely used method.[5][17] |
| Piperidine in NMP | 20% (v/v) | 2 x 5-10 min | N-Methyl-2-pyrrolidone (NMP) can improve solvation for aggregated sequences.[17] |
| DBU/Piperidine in DMF | 2% DBU, 2% Piperidine (v/v) | 2 x 2-5 min | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a stronger, non-nucleophilic base that can accelerate deprotection, especially for sterically hindered residues.[5] |
| Pyrrolidine in greener solvents | 20% (v/v) | 2 x 5-15 min | Can be more effective than piperidine in less polar, "greener" solvents.[18] |
Table 4: Common Side-Chain Protecting Groups and their Cleavage
| Amino Acid | Protecting Group | Cleavage Cocktail | Potential Side Reactions during Cleavage |
| Arg | Pbf (Pentamethyldihydrobenzofuran-5-sulfonyl) | TFA/TIS/H₂O | Incomplete removal with short cleavage times. |
| Asp | OtBu (tert-Butyl ester) | TFA/TIS/H₂O | Aspartimide formation, especially with adjacent Gly, Ser, or Asn. |
| Cys | Trt (Trityl) | TFA/TIS/EDT/H₂O | Racemization during coupling, oxidation to disulfide. |
| His | Trt (Trityl) | TFA/TIS/H₂O | Racemization during coupling. |
| Lys | Boc (tert-Butoxycarbonyl) | TFA/TIS/H₂O | Generally stable. |
| Trp | Boc (tert-Butoxycarbonyl) | TFA/TIS/EDT/H₂O | Oxidation and alkylation by scavenged cations. |
| Tyr | tBu (tert-Butyl ether) | TFA/TIS/H₂O | Alkylation by scavenged cations. |
TFA: Trifluoroacetic acid, TIS: Triisopropylsilane, H₂O: Water, EDT: 1,2-Ethanedithiol (B43112).
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful peptide synthesis. The following sections provide step-by-step methodologies for the key stages of Fmoc-SPPS.
Resin Preparation and Swelling
-
Weighing the Resin: Accurately weigh the desired amount of resin (e.g., 100 mg for a 0.1 mmol scale synthesis, assuming a loading of 1.0 mmol/g) into a suitable reaction vessel (e.g., a fritted glass funnel or a dedicated peptide synthesis vessel).
-
Solvent Addition: Add enough DMF to completely cover the resin (approximately 10 mL/g of resin).
-
Swelling: Gently agitate the resin suspension at room temperature for at least 30-60 minutes. This allows the resin beads to swell, making the reactive sites accessible.[3]
-
Washing: After swelling, drain the DMF and wash the resin thoroughly with DMF (3-5 times) to remove any impurities.
Fmoc Deprotection
-
Deprotection Solution: Prepare a 20% (v/v) solution of piperidine in DMF.
-
First Deprotection: Add the deprotection solution to the swollen and washed resin. Agitate the mixture for 5-10 minutes at room temperature.[5]
-
Draining: Drain the deprotection solution.
-
Second Deprotection: Add a fresh portion of the deprotection solution and agitate for another 5-10 minutes.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine and the dibenzofulvene-piperidine adduct.
Amino Acid Coupling (using HBTU)
-
Activation Mixture Preparation: In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to the resin loading), HBTU (3-5 equivalents), and HOBt (3-5 equivalents) in a minimal amount of DMF.
-
Base Addition: Add DIPEA (6-10 equivalents) to the activation mixture and vortex for 1-2 minutes. The solution will typically change color.
-
Coupling Reaction: Immediately add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture at room temperature for 30-60 minutes. For sterically hindered amino acids, the coupling time may need to be extended.
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and by-products.
-
Monitoring (Optional but Recommended): Perform a qualitative color test (e.g., the Kaiser test) to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction, while a positive result (blue/purple beads) signifies incomplete coupling, requiring a recoupling step.[19]
Final Cleavage and Peptide Precipitation
-
Final Deprotection and Washing: After the last amino acid has been coupled, perform a final Fmoc deprotection as described in section 5.2. Subsequently, wash the resin with DMF and then with a less polar solvent like dichloromethane (B109758) (DCM) to prepare for cleavage. Dry the resin under a stream of nitrogen or in a vacuum desiccator.
-
Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare the appropriate cleavage cocktail fresh just before use. A standard cocktail is TFA/TIS/H₂O (95:2.5:2.5, v/v/v). For peptides containing sensitive residues like Cys, Met, or Trp, scavengers such as 1,2-ethanedithiol (EDT) or thioanisole (B89551) should be added.[20]
-
Cleavage Reaction: Add the cleavage cocktail to the dry peptide-resin (approximately 10 mL per gram of resin). Gently agitate the mixture at room temperature for 2-4 hours.
-
Peptide Precipitation: Filter the cleavage mixture to separate the resin. Collect the filtrate, which contains the dissolved peptide. Add the filtrate dropwise to a large volume of cold diethyl ether (typically 10 times the volume of the filtrate). The peptide will precipitate as a white solid.
-
Isolation and Drying: Centrifuge the ether suspension to pellet the precipitated peptide. Decant the ether and wash the peptide pellet with cold ether two more times. Dry the peptide pellet under vacuum to obtain the crude product. The crude peptide can then be purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key workflows and mechanisms in Fmoc solid-phase peptide synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.uci.edu [chem.uci.edu]
- 4. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 5. peptide.com [peptide.com]
- 6. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]
- 10. chempep.com [chempep.com]
- 11. biosynth.com [biosynth.com]
- 12. Accurate determination of resin substitution in solid phase peptide synthesis - Almac [almacgroup.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. chempep.com [chempep.com]
- 16. bachem.com [bachem.com]
- 17. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. luxembourg-bio.com [luxembourg-bio.com]
- 20. merckmillipore.com [merckmillipore.com]
Solubility Profile of Fmoc-Gly(allyl)-OH: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the solubility characteristics of Fmoc-Gly(allyl)-OH, a key building block in modern peptide synthesis. Aimed at researchers, scientists, and professionals in drug development, this document compiles available quantitative and qualitative solubility data, outlines a detailed experimental protocol for solubility determination, and presents logical workflows for solvent selection and application in solid-phase peptide synthesis (SPPS).
The solubility of Fmoc-protected amino acids is a critical factor for ensuring efficient and successful peptide synthesis. Inadequate dissolution can lead to diminished reaction kinetics, incomplete couplings, and the formation of deletion sequences, which ultimately compromises the purity and yield of the final peptide product. This guide addresses these challenges by providing a foundational understanding of the solubility of this compound in various solvent systems.
Quantitative Solubility Data
While specific quantitative solubility data for this compound is limited in publicly available literature, this guide presents the available data for the compound and its parent analogue, Fmoc-Gly-OH. This information is crucial for the preparation of stock solutions and for optimizing reaction conditions.
| Compound | Solvent | Solubility | Concentration (mM) | Notes |
| This compound | Dimethyl sulfoxide (B87167) (DMSO) | 100 mg/mL | 296.40 | Ultrasonic agitation required. The hygroscopic nature of DMSO may affect solubility. |
| Fmoc-Gly-OH | Dimethyl sulfoxide (DMSO) | ≥29.7 mg/mL | ≥100 | - |
| Fmoc-Gly-OH | Ethanol (EtOH) | ≥25 mg/mL | ≥84 | Ultrasonic agitation may be needed. |
Qualitative Solubility and Solvent Compatibility
Fmoc-protected amino acids, including this compound, are generally characterized by their high solubility in common polar aprotic solvents utilized in peptide synthesis.[1] This is a critical attribute for their application in SPPS, where maintaining the reagents in solution is paramount for successful couplings.
Commonly Used Solvents for Fmoc-Amino Acids:
-
High Solubility:
-
Emerging "Green" Solvents:
-
PolarClean: This solvent has demonstrated a high capacity for dissolving a wide range of Fmoc-amino acids, with many showing solubility greater than 0.9 M.[5]
-
Triethyl phosphate (B84403) (TEP): TEP is another promising green solvent capable of dissolving most Fmoc-amino acids and is suitable for SPPS.[5]
-
-
Poor Solubility:
Experimental Protocol for Solubility Determination
The following is a generalized protocol for determining the solubility of this compound in a specific solvent. This method can be adapted to assess solubility in a variety of solvents and at different temperatures.
Objective: To determine the saturation solubility of this compound in a given solvent.
Materials:
-
This compound
-
Analytical balance
-
Vials with screw caps
-
The solvent of interest (e.g., DMF, NMP, DMSO)
-
Vortex mixer
-
Magnetic stirrer and stir bars (optional)
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Calibrated micropipettes
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add a pre-weighed excess amount of this compound to a known volume of the selected solvent in a vial.
-
Seal the vial to prevent solvent evaporation.
-
Agitate the mixture vigorously using a vortex mixer for 2-3 minutes.
-
Place the vial on a magnetic stirrer or in a shaker at a constant temperature for a period sufficient to reach equilibrium (typically 24-48 hours).
-
-
Separation of Undissolved Solid:
-
After the equilibration period, visually inspect the vial to confirm the presence of undissolved solid material.
-
Centrifuge the vial at high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the undissolved solid.
-
-
Sample Analysis:
-
Carefully withdraw an aliquot of the clear supernatant without disturbing the solid pellet.
-
Dilute the aliquot with a suitable solvent to a concentration within the linear range of the HPLC calibration curve.
-
Analyze the diluted sample by HPLC to determine the concentration of dissolved this compound. A UV detector set to the absorbance wavelength of the Fmoc group (around 265 or 301 nm) is typically used for quantification.
-
-
Calculation of Solubility:
-
Prepare a standard calibration curve using known concentrations of this compound.
-
From the calibration curve, determine the concentration of the diluted supernatant.
-
Calculate the original concentration in the undiluted supernatant, which represents the solubility of the compound in that solvent at the specified temperature. The result is typically expressed in mg/mL or mol/L.
-
Visualization of Key Workflows
To further aid researchers, the following diagrams, generated using the DOT language, illustrate critical decision-making and procedural workflows relevant to the use of this compound.
Caption: Workflow for selecting a suitable solvent for this compound.
References
- 1. Development of a method for environmentally friendly chemical peptide synthesis in water using water-dispersible amino acid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. researchgate.net [researchgate.net]
- 4. Fmoc-Gly-OH | CAS:29022-11-5 | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. researchgate.net [researchgate.net]
- 6. apexbt.com [apexbt.com]
Hazards and safety information for Fmoc-L-Allylglycine
An In-depth Technical Guide to the Hazards and Safety of Fmoc-L-Allylglycine
For researchers, scientists, and drug development professionals, a thorough understanding of the hazard profile and safety precautions for all laboratory reagents is paramount. This guide provides a comprehensive overview of the safety and handling information for Fmoc-L-Allylglycine, a commonly used protected amino acid in peptide synthesis.
Chemical and Physical Properties
Fmoc-L-Allylglycine is a colorless to light yellow crystalline powder.[1] It is soluble in common organic solvents like dimethyl sulfoxide (B87167) (DMSO), dichloromethane, and methanol, with slight solubility in water.[1] It is stable under dry and dark conditions.[1]
| Identifier | Value | Source |
| CAS Number | 146549-21-5 | [2][3][4][5] |
| Molecular Formula | C20H19NO4 | [2][3][4] |
| Molecular Weight | 337.4 g/mol | [2][3] |
| Form | Lyophilized powder | [4][6] |
| Purity | ≥95% | [4][6] |
Hazard Identification and Classification
There is some discrepancy in the reported hazard classifications for Fmoc-L-Allylglycine. While some suppliers classify it as not hazardous, others provide GHS hazard statements. This variation underscores the importance of handling the compound with caution, assuming it to be potentially hazardous in the absence of conclusive data.
| Classification System | Rating | Details | Source |
| GHS Hazard Statements | H302, H315, H319, H335 | Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[3][7] | [3][7] |
| HMIS Classification | Health: 0, Flammability: 0, Physical: 0 | A rating of 0 indicates minimal hazard.[2] | [2] |
| NFPA Rating | Health: 0, Fire: 0, Reactivity: 0 | A rating of 0 indicates no unusual hazard.[2] | [2] |
Due to the conflicting information, it is prudent to handle Fmoc-L-Allylglycine as a substance that is harmful if swallowed, and an irritant to the skin, eyes, and respiratory system.
Handling and Storage
Proper handling and storage are crucial to ensure the safety of laboratory personnel and maintain the integrity of the compound.
Personal Protective Equipment (PPE)
The following personal protective equipment should be worn when handling Fmoc-L-Allylglycine:
| PPE Type | Specification | Purpose |
| Eye Protection | Safety glasses with side-shields or goggles | Prevents eye contact with the powder.[5] |
| Hand Protection | Compatible chemical-resistant gloves | Prevents skin contact. |
| Respiratory Protection | NIOSH-approved respirator | Required when dusts are generated. |
| Skin and Body Protection | Laboratory coat | Prevents contamination of personal clothing.[5] |
Storage Conditions
Fmoc-L-Allylglycine should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[5][8] Recommended storage temperatures vary by supplier, with some suggesting 4°C[2], while others recommend -20°C for long-term storage.[4][6] The product should be protected from light and stored away from strong oxidizing agents.[2][8]
Emergency Procedures
In the event of exposure or a spill, the following procedures should be followed.
First Aid Measures
| Exposure Route | First Aid Procedure | Source |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention if irritation or discomfort persists. | [2][5] |
| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if symptoms occur. | [5] |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Ensure complete irrigation by keeping eyelids apart. Seek medical attention if pain persists or recurs. | [2][5] |
| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. If vomiting occurs, lean patient forward or place on left side to maintain an open airway and prevent aspiration. Get medical attention if symptoms occur. | [2][5] |
Spill and Disposal Procedures
For spills, sweep up the material and shovel it into a suitable container for disposal.[5] Avoid generating dust.[5] Waste must be disposed of in accordance with federal, state, and local environmental control regulations.[8]
Toxicological Information
Detailed toxicological studies on Fmoc-L-Allylglycine are limited. The toxicological properties have not been fully investigated.[5] No significant acute toxicological data has been identified, and there is no information available regarding chronic exposure, carcinogenicity, mutagenic effects, or reproductive toxicity.[2][5]
Visualized Workflows and Relationships
To further clarify the handling and safety procedures, the following diagrams illustrate key workflows and logical relationships.
Conclusion
While Fmoc-L-Allylglycine is a valuable reagent in scientific research and drug development, it is essential to handle it with care. The available safety data indicates a potential for irritation and harm if ingested. Adherence to the handling, storage, and emergency procedures outlined in this guide will help to minimize risk and ensure a safe laboratory environment. Given the inconsistencies in hazard reporting, a conservative approach to safety is strongly recommended.
References
- 1. chembk.com [chembk.com]
- 2. anaspec.com [anaspec.com]
- 3. Fmoc-L-Allylglycine | C20H19NO4 | CID 2734457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cusabio.com [cusabio.com]
- 5. fishersci.com [fishersci.com]
- 6. Fmoc-L-Allylglycine [echobiosystems.com]
- 7. FMoc-L-Allylglycine | 146549-21-5 | FF40125 | Biosynth [biosynth.com]
- 8. peptide.com [peptide.com]
Methodological & Application
On-Resin Cleavage of Allyl Protecting Groups: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The allyl protecting group strategy is a cornerstone of modern solid-phase peptide synthesis (SPPS) and organic synthesis, offering a versatile and orthogonal method for the protection of amines (as allyloxycarbonyl, Alloc), carboxylic acids (as allyl esters, OAll), and other functional groups.[1][2] Its key advantage lies in its stability to the acidic and basic conditions typically used for the removal of Boc and Fmoc protecting groups, respectively, thus enabling selective deprotection and on-resin modifications such as cyclization, branching, or conjugation.[1][3][4] This document provides detailed application notes and protocols for the efficient on-resin cleavage of allyl protecting groups.
The most common method for allyl group removal involves a palladium(0)-catalyzed reaction in the presence of a scavenger to trap the released allyl cation.[5][6] Recent advancements have introduced microwave-assisted protocols to accelerate this process and metal-free alternatives for a more sustainable approach.[7][8]
Methods Overview
Three primary methods for on-resin allyl deprotection are presented, each with distinct advantages in terms of speed, efficiency, and reagent handling:
-
Classical Palladium(0)-Catalyzed Deprotection: The most established method, utilizing a palladium(0) catalyst, typically tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of an allyl scavenger.[6][9]
-
Microwave-Assisted Palladium(0)-Catalyzed Deprotection: This method employs microwave irradiation to significantly reduce reaction times and reagent consumption.[7][10]
-
Metal-Free Deprotection with Iodine: A sustainable approach that avoids the use of heavy metals, employing a simple iodine-water system.[8]
Data Presentation: Comparison of On-Resin Allyl Deprotection Methods
The following table summarizes the key quantitative parameters for the different on-resin allyl deprotection methods, providing a basis for method selection.
| Parameter | Classical Pd(0)-Catalyzed | Microwave-Assisted Pd(0) | Metal-Free (Iodine) |
| Catalyst | Pd(PPh₃)₄ (0.1-0.3 equiv.) | Pd(PPh₃)₄ (0.1-0.25 equiv.) | Iodine (I₂) (5-50 equiv.) |
| Scavenger | Phenylsilane (PhSiH₃) (20 equiv.), Dimethylamine borane (B79455) (40 equiv.), Morpholine, N-Methylaniline | Phenylsilane (PhSiH₃) (20 equiv.) | Water (H₂O) |
| Solvent | DCM, DMF, THF, CHCl₃ | DMF, DCM | MeCN, PC/EtOAc |
| Temperature | Room Temperature | 38°C | 50-60°C |
| Reaction Time | 2 x 20 min to overnight | 2 x 5 min | 1.5 - 4 hours |
| Purity | >95% | >98% | ~99% |
| Key Advantages | Well-established, reliable | Rapid, less reagent-intensive | Metal-free, sustainable |
| Considerations | Longer reaction times, catalyst sensitivity to air | Requires microwave synthesizer | Requires higher temperature and longer time than microwave method |
Experimental Protocols
Protocol 1: Classical Palladium(0)-Catalyzed Deprotection
This protocol describes the standard procedure for the on-resin cleavage of allyl protecting groups using a palladium(0) catalyst and a scavenger.
Materials:
-
Allyl-protected peptide-resin
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Phenylsilane (PhSiH₃) or other suitable scavenger
-
Dichloromethane (DCM) or N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Inert gas (Argon or Nitrogen)
-
Reaction vessel with a frit
Procedure:
-
Swell the allyl-protected peptide-resin in the chosen solvent (DCM or DMF) for at least 30 minutes in the reaction vessel.
-
Drain the solvent.
-
Wash the resin three times with the reaction solvent.
-
Prepare the deprotection solution in a separate flask under an inert atmosphere:
-
Dissolve Pd(PPh₃)₄ (0.1-0.25 equivalents relative to resin loading) in the reaction solvent.
-
Add the scavenger to the palladium solution (e.g., Phenylsilane, 20 equivalents).
-
-
Add the deprotection solution to the resin.
-
Gently agitate the resin suspension under an inert atmosphere for the specified time (e.g., 2 x 20 minutes for Phenylsilane).[9]
-
Drain the reaction mixture.
-
Wash the resin extensively with the reaction solvent (5 times), followed by a chelating wash (e.g., 0.5% diisopropylethylamine (DIPEA) in DMF, 0.5% sodium dimethyldithiocarbamate (B2753861) in DMF) to remove palladium residues, and finally with the reaction solvent (5 times).[11]
-
A small sample of the resin can be cleaved and analyzed by HPLC and mass spectrometry to confirm complete deprotection.
Protocol 2: Microwave-Assisted Palladium(0)-Catalyzed Deprotection
This protocol utilizes microwave irradiation to significantly shorten the deprotection time.[7]
Materials:
-
Allyl-protected peptide-resin
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Phenylsilane (PhSiH₃)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Microwave peptide synthesizer or a scientific microwave reactor
Procedure:
-
Place the allyl-protected peptide-resin in a microwave-safe reaction vessel.
-
Swell the resin in DMF.
-
Prepare the deprotection solution by dissolving Pd(PPh₃)₄ and Phenylsilane in DMF.
-
Add the deprotection solution to the resin.
-
Place the vessel in the microwave synthesizer and irradiate at a controlled temperature (e.g., 38°C) for a short duration (e.g., 2 x 5 minutes).[7]
-
Drain the reaction mixture.
-
Wash the resin extensively as described in Protocol 1 to remove all traces of the catalyst and scavenger.
-
Verify the complete removal of the allyl group by cleaving a small portion of the resin and analyzing by HPLC and mass spectrometry.
Protocol 3: Metal-Free Deprotection with Iodine
This protocol offers a more environmentally friendly alternative to palladium-catalyzed methods.[8]
Materials:
-
Allyl-protected peptide-resin
-
Iodine (I₂)
-
Water (H₂O)
-
Acetonitrile (MeCN) or a mixture of Propylene Carbonate (PC) and Ethyl Acetate (EtOAc)
-
Reaction vessel with heating capability
Procedure:
-
Swell the allyl-protected peptide-resin in the chosen solvent system.
-
Prepare the deprotection reagent by dissolving Iodine (5-50 equivalents) in a mixture of the organic solvent and water.
-
Add the iodine solution to the resin.
-
Heat the reaction mixture to 50-60°C and agitate for 1.5 to 4 hours.[8]
-
Drain the reaction solution.
-
Wash the resin thoroughly with the reaction solvent, followed by DCM.
-
Verify the complete removal of the allyl group by cleaving a small portion of the resin and analyzing by HPLC and mass spectrometry.
Visualizations
Caption: Palladium-catalyzed allyl deprotection mechanism.
Caption: General experimental workflow for on-resin allyl deprotection.
Caption: Decision tree for selecting an allyl deprotection method.
References
- 1. EP0518295A2 - Allyl side chain protection in peptide synthesis - Google Patents [patents.google.com]
- 2. peptide.com [peptide.com]
- 3. US5777077A - Automated allyl deprotection in solid-phase synthesis - Google Patents [patents.google.com]
- 4. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 7. Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. biotage.com [biotage.com]
- 11. peptide.com [peptide.com]
Application Notes and Protocols for Custom Peptide Synthesis Using Fmoc-Gly(allyl)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Gly(allyl)-OH is a valuable building block in custom peptide synthesis, offering a strategic advantage for the creation of modified and cyclic peptides. The allyl group on the glycine (B1666218) side chain provides an orthogonal protecting group that is stable to the standard conditions of Fmoc-based solid-phase peptide synthesis (SPPS), yet can be selectively removed under mild conditions using palladium catalysis.[1][2] This unique feature allows for site-specific modifications, such as lactamization to form cyclic peptides, the introduction of labels, or the attachment of other molecules to the peptide backbone.[3]
This document provides detailed application notes and experimental protocols for the effective use of this compound in custom peptide synthesis.
Chemical Properties of this compound
A summary of the key chemical properties of this compound is presented in Table 1. It is crucial to use high-purity Fmoc-amino acids to minimize the formation of deletion or other peptide-related impurities, which can significantly impact the final crude peptide purity.
| Property | Value |
| Molecular Formula | C₂₀H₁₉NO₄ |
| Molecular Weight | 337.37 g/mol |
| Appearance | White to off-white powder |
| Purity (HPLC) | ≥98% |
| Storage Conditions | 2-8°C |
Table 1: Chemical Properties of this compound
Applications in Custom Peptide Synthesis
The primary application of this compound is in the synthesis of peptides requiring side-chain modification or cyclization. The orthogonality of the allyl protecting group to both the temporary Fmoc Nα-protection and acid-labile side-chain protecting groups (e.g., Boc, tBu) is the cornerstone of its utility.
On-Resin Peptide Cyclization
This compound is instrumental in the synthesis of head-to-tail or side-chain-to-side-chain cyclic peptides. The general workflow involves the assembly of the linear peptide on a solid support, followed by selective deprotection of the allyl group and an appropriate C-terminal or side-chain carboxyl group, and subsequent on-resin cyclization. On-resin cyclization is often preferred over solution-phase cyclization as it can minimize intermolecular side reactions and simplify purification.
Site-Specific Peptide Modification
The deprotected allyl group on the glycine residue provides a reactive handle for a variety of chemical modifications. This allows for the introduction of functionalities such as fluorescent labels, biotin (B1667282) tags, or polyethylene (B3416737) glycol (PEG) chains to specific locations within the peptide sequence.
Experimental Protocols
The following are detailed protocols for the key steps involved in custom peptide synthesis using this compound.
Protocol 1: Standard Solid-Phase Peptide Synthesis (SPPS) Cycle
This protocol outlines the standard steps for the incorporation of this compound and other amino acids in a typical Fmoc-SPPS workflow.
1. Resin Swelling:
-
Place the desired amount of resin (e.g., 100-200 mg) in a fritted reaction vessel.
-
Wash the resin with N,N-dimethylformamide (DMF) (3 x 5 mL).
-
Swell the resin in DMF for at least 30 minutes.
2. Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add a solution of 20% (v/v) piperidine (B6355638) in DMF to the resin.
-
Agitate the mixture for 5-10 minutes at room temperature.
-
Drain the deprotection solution.
-
Repeat the treatment with 20% piperidine in DMF for another 10-15 minutes to ensure complete deprotection.
-
Wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine.
3. Amino Acid Coupling (this compound):
-
In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and a coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF.
-
Add diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution to activate it. The solution will typically change color.
-
Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature. Coupling times may be extended for difficult sequences.
-
Drain the coupling solution and wash the resin with DMF (3 x 5 mL).
-
A Kaiser test can be performed to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), the coupling step should be repeated.
4. Repeat Cycles:
-
Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.
Protocol 2: Allyl Group Deprotection
This protocol describes the selective removal of the allyl protecting group from the glycine side chain on the solid support.
1. Resin Washing:
-
Wash the peptide-resin thoroughly with dichloromethane (B109758) (DCM) (5 x 5 mL).
2. Reagent Preparation:
-
Prepare a solution of the palladium catalyst and a scavenger in DCM under an inert atmosphere (e.g., nitrogen or argon). A common combination is:
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.2-0.3 equivalents relative to resin loading)
-
Phenylsilane (PhSiH₃) (15-20 equivalents relative to resin loading)
-
3. Deprotection Reaction:
-
Add the catalyst/scavenger solution to the resin.
-
Agitate the mixture at room temperature for 30-60 minutes. The reaction is often repeated to ensure complete deprotection.
4. Resin Washing:
-
Drain the reaction mixture and wash the resin extensively with DCM (5 x 5 mL), followed by DMF (3 x 5 mL).
-
A wash with a solution of sodium N,N-diethyldithiocarbamate in DMF can be performed to remove residual palladium.
Protocol 3: On-Resin Cyclization (Head-to-Tail)
This protocol is for the cyclization of a linear peptide anchored to the resin via a side chain, with a deprotected N-terminal amine and a C-terminal carboxylic acid (from the deprotected allyl ester).
1. Final Fmoc Deprotection:
-
After assembly of the linear peptide, remove the N-terminal Fmoc group as described in Protocol 1.
2. Cyclization Coupling:
-
Swell the resin in DMF.
-
In a separate vial, dissolve a coupling reagent (e.g., PyBOP, 3-5 equivalents) and an additive (e.g., HOBt, 3-5 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to activate the C-terminal carboxyl group on the resin.
-
Add the activated coupling solution to the resin.
-
Agitate the reaction at room temperature for 2-24 hours. The progress of the cyclization can be monitored by cleaving a small amount of resin and analyzing by HPLC-MS.
3. Final Cleavage and Purification:
-
After cyclization, wash the resin thoroughly with DMF and DCM.
-
Dry the resin under vacuum.
-
Cleave the cyclic peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS).
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet.
-
Purify the crude cyclic peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Data Presentation
The efficiency of the key steps in the synthesis of a model cyclic peptide using this compound is summarized in Table 2.
| Step | Parameter | Result |
| Linear Peptide Synthesis | Crude Purity (Linear) | 64-78% |
| On-Resin Cyclization (Glu linker) | Crude Purity (Cyclic) | 22-28% |
| On-Resin Cyclization (Asp linker) | Crude Purity (Cyclic) | Lower than Glu linker |
| Overall Yield (On-Resin Cyclization) | Purified Cyclic Peptide | 76-86% (on specific resins)[4] |
Table 2: Representative Purity and Yield Data for On-Resin Cyclization. Note: Purity and yield are highly sequence and condition dependent.
Visualizations
Experimental Workflow for On-Resin Cyclization
Caption: Workflow for on-resin synthesis of a cyclic peptide.
Signaling Pathway Inhibition by a Custom Peptide
While a specific signaling pathway for a peptide synthesized with this compound is not detailed in the provided search results, many bioactive peptides, including cyclic ones, act as enzyme inhibitors or receptor antagonists. For instance, a custom cyclic peptide could be designed to inhibit a specific kinase involved in a cancer signaling pathway. The diagram below illustrates a hypothetical scenario where a custom cyclic peptide inhibits the Ras-Raf-MEK-ERK pathway, a common target in cancer drug development.
Caption: Inhibition of the Ras-Raf-MEK-ERK signaling pathway.
Conclusion
This compound is a versatile and powerful tool for the synthesis of complex peptides. Its unique properties enable the creation of cyclic and site-specifically modified peptides that are of great interest in drug discovery and biomedical research. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize this valuable amino acid derivative in their custom peptide synthesis endeavors. Careful optimization of reaction conditions and the use of high-purity reagents are essential for achieving high yields and purity of the final peptide product.
References
- 1. Synthesis and Biological Activity of Ultrashort Antimicrobial Peptides Bearing a Non‐Coded Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Activity of Ultrashort Antimicrobial Peptides Bearing a Non-Coded Amino Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols for Bioconjugation using Fmoc-Gly(allyl)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Gly(allyl)-OH is a versatile building block for solid-phase peptide synthesis (SPPS), enabling the precise incorporation of a reactive allyl group into a peptide sequence.[1][2] This unique functional handle provides an orthogonal method for post-synthesis modification, allowing for selective bioconjugation without interfering with other amino acid side chains.[3][4] The allyl group's stability to the standard Fmoc-SPPS conditions (acidic cleavage and basic Fmoc deprotection) and its specific reactivity make it an invaluable tool in drug development, peptide-based therapeutics, and the creation of complex biomolecules.[1][5]
This document provides detailed application notes and experimental protocols for the incorporation of this compound into peptides and its subsequent use in bioconjugation via thiol-ene "click" chemistry.
Key Applications
-
Peptide Synthesis: Serves as a building block for creating peptides with a site-specific reactive handle for further modification.[1]
-
Drug Development: Facilitates the development of peptide-based drugs by enabling the attachment of various functionalities, such as polyethylene (B3416737) glycol (PEG), cytotoxic drugs, or imaging agents, to enhance therapeutic properties.[1][5]
-
Bioconjugation: The allyl group allows for highly efficient and specific conjugation to other biomolecules or surfaces through reactions like the thiol-ene reaction.[2][6]
-
Peptide Cyclization: The allyl group can be used in on-resin cyclization strategies to create more stable and conformationally constrained peptides.[3]
Chemical and Physical Properties
| Property | Value |
| Synonyms | Fmoc-L-2-allylglycine, (S)-2-(Fmoc-amino)-4-pentenoic acid |
| CAS Number | 146549-21-5 |
| Molecular Formula | C₂₀H₁₉NO₄ |
| Molecular Weight | 337.37 g/mol |
| Appearance | White to off-white powder |
| Purity | ≥98.0% (HPLC) |
| Storage Temperature | 2-8°C |
Experimental Workflows
The overall process for utilizing this compound in bioconjugation involves three main stages: solid-phase peptide synthesis, optional on-resin deprotection of the allyl group for other modifications, and the final bioconjugation step, typically a thiol-ene reaction.
Caption: General workflow for SPPS incorporation of this compound and subsequent bioconjugation.
Quantitative Data
The efficiency of bioconjugation reactions is critical for producing high-quality products. The following table summarizes representative yields for the key steps involved in utilizing the allyl group for bioconjugation.
| Reaction | Substrate | Reagents | Conditions | Yield (%) | Reference |
| Thiol-Ene Reaction | Glutathione + Allyl Alcohol | DPAP (photoinitiator) | UV irradiation, 20 min | 91 | [7] |
| Thiol-Ene Reaction | Peptide with Allyl-Gly | Thioacetic acid, DPAP, MAP | UV (365 nm), on-resin | High Conversion | [8] |
| Peptide Cyclization via Thiol-Ene | Linear Peptide with Lys(Alloc) and Cys | DPAP (photoinitiator) | UV, on-resin, DMF | 24 | [6] |
| Overall Yield (Vasopressin Analog) | Linear peptide with two Allyl-Gly residues | On-resin thiol-ene, cleavage, cyclization | N/A | 22 | [8] |
Note: Yields are highly dependent on the peptide sequence, reaction scale, and specific conditions used.
Experimental Protocols
Protocol 1: Incorporation of this compound into a Peptide Sequence via SPPS
This protocol describes the manual coupling of this compound during standard Fmoc-based solid-phase peptide synthesis.
Materials:
-
Pre-loaded resin (e.g., Rink Amide or Wang resin)
-
This compound
-
Other Fmoc-protected amino acids
-
Coupling reagent: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Deprotection solution: 20% piperidine (B6355638) in DMF
-
Washing solvent: Dichloromethane (DCM)
-
Reaction vessel
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in the reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 5-10 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for another 10-15 minutes to ensure complete deprotection.[9]
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading), HBTU/HATU (3-5 equivalents), and DIPEA (6-10 equivalents) in a minimal amount of DMF.[10]
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a ninhydrin (B49086) test.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (3-5 times) and DCM (3-5 times).
-
-
Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
Caption: Workflow for coupling this compound during SPPS.
Protocol 2: On-Resin Allyl Group Deprotection
This protocol is for the removal of the allyl protecting group while the peptide is still attached to the resin, which can be useful for subsequent on-resin modifications.
Materials:
-
Peptide-resin containing an allyl group
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Phenylsilane (B129415) (PhSiH₃) or another scavenger like morpholine
-
Solvents: Dichloromethane (DCM) and N,N-Dimethylformamide (DMF), anhydrous
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Resin Preparation: Swell the peptide-resin in anhydrous DCM under an inert atmosphere.
-
Deprotection Cocktail Preparation:
-
In a separate flask under an inert atmosphere, dissolve Pd(PPh₃)₄ (0.1-0.25 equivalents relative to the allyl group) in anhydrous DCM.
-
Add the scavenger, such as phenylsilane (5-24 equivalents).
-
-
Deprotection Reaction:
-
Washing:
-
Drain the reaction mixture.
-
Wash the resin extensively with DCM (5-7 times), DMF (5-7 times), and finally DCM again to remove all traces of the palladium catalyst and scavenger.
-
Caption: On-resin deprotection of the allyl group.
Protocol 3: On-Resin Thiol-Ene Bioconjugation
This "click" chemistry protocol describes the conjugation of a thiol-containing molecule to the allyl group of the peptide on the resin.
Materials:
-
Peptide-resin containing an allyl group
-
Thiol-containing molecule (e.g., cysteine-containing peptide, small molecule thiol)
-
Photoinitiator: 2,2-Dimethoxy-2-phenylacetophenone (DPAP)
-
Solvent: N,N-Dimethylformamide (DMF)
-
UV lamp (365 nm)
Procedure:
-
Resin Preparation: Swell the peptide-resin in DMF.
-
Reaction Mixture Preparation:
-
Dissolve the thiol-containing molecule (excess, e.g., 5-10 equivalents) and DPAP (0.1-0.5 equivalents) in DMF.
-
-
Photochemical Reaction:
-
Washing:
-
Drain the reaction solution.
-
Wash the resin thoroughly with DMF (5-7 times) and DCM (5-7 times) to remove unreacted reagents.
-
-
Cleavage and Purification:
-
Cleave the conjugated peptide from the resin using a standard cleavage cocktail (e.g., TFA/TIPS/H₂O).
-
Purify the crude product by reverse-phase HPLC.
-
Caption: On-resin thiol-ene bioconjugation workflow.
Conclusion
This compound is a powerful tool for the synthesis of modified peptides for a wide range of applications in research and drug development. The allyl group provides a robust and orthogonal handle for bioconjugation, with the thiol-ene reaction being a particularly efficient method for peptide modification. The protocols outlined in this document provide a foundation for the successful incorporation and utilization of this versatile amino acid derivative.
References
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. peptide.com [peptide.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chempep.com [chempep.com]
- 6. Applications of Thiol-Ene Chemistry for Peptide Science - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A thiol–ene mediated approach for peptide bioconjugation using ‘green’ solvents under continuous flow - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00122B [pubs.rsc.org]
- 8. An Efficient Thiol‐ene Mediated Protocol for Thiolated Peptide Synthesis and On‐Resin Diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. biotage.com [biotage.com]
- 12. Synthesis of macrocyclic thiolactone peptides via photochemical intramolecular radical acyl thiol–ene ligation - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC02442G [pubs.rsc.org]
Application of Fmoc-Gly(allyl)-OH in Drug Development: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Gly(allyl)-OH is a pivotal building block in modern drug development, particularly in the realm of peptide-based therapeutics. The incorporation of an allyl-protected glycine (B1666218) residue into a peptide sequence offers a versatile handle for post-synthetic modifications, enabling the creation of complex peptide architectures such as cyclic peptides, stapled peptides, and bioconjugates.[1][2] The allyl group is orthogonal to the standard Fmoc and Boc protecting group strategies, allowing for its selective removal under mild conditions that do not affect other protecting groups on the peptide chain.[3] This unique feature makes this compound an invaluable tool for medicinal chemists aiming to enhance the therapeutic properties of peptides, including their stability, bioavailability, and target affinity.
This document provides detailed application notes and experimental protocols for the utilization of this compound in drug development, with a focus on its application in the synthesis of stapled peptides targeting protein-protein interactions.
Key Applications
The unique chemical properties of this compound lend themselves to a variety of applications in drug development:
-
Peptide Synthesis: It serves as a protected glycine residue, preventing unwanted side reactions during solid-phase peptide synthesis (SPPS).[4]
-
Bioconjugation: The allyl group provides a site for the attachment of other molecules, such as small molecule drugs, imaging agents, or polyethylene (B3416737) glycol (PEG), to enhance the therapeutic profile of the peptide.
-
Cyclic Peptides: The deprotected side chain can be used as an anchor point for on-resin cyclization, a strategy often employed to improve peptide stability and conformational rigidity.
-
Stapled Peptides: this compound can be used to introduce one of the reactive handles for olefin metathesis to form a hydrocarbon "staple," which can stabilize the helical structure of a peptide and enhance its cell permeability and target affinity.
Data Presentation
While direct comparative yield data for peptides synthesized with this compound versus standard Fmoc-Gly-OH is not extensively documented in the literature, the successful synthesis of complex peptides, such as stapled inhibitors of the MDM2-p53 interaction, demonstrates its effective incorporation and utility. The following table summarizes typical reagents and conditions for the synthesis of a stapled peptide, a key application of this compound.
| Parameter | Value/Condition | Notes |
| Resin | Rink Amide MBHA resin | Suitable for producing C-terminally amidated peptides. |
| Amino Acid Coupling | 5 equivalents of Fmoc-amino acid | Excess reagents drive the reaction to completion. |
| 5 equivalents of DIC/HOAt in NMP | Standard coupling reagents for Fmoc-SPPS. | |
| Fmoc Deprotection | 20% piperidine (B6355638) in NMP | Standard condition for Fmoc removal. |
| Stapling Reaction | Grubbs' first-generation catalyst (20 mol%) in dry DCE | Performed on-resin after assembly of the linear peptide.[5] |
| Cleavage from Resin | TFA/TIPS/H2O (95:2.5:2.5) | Standard cleavage cocktail for peptides with acid-labile side-chain protecting groups. |
| Crude Peptide Purity | >95% (by HPLC) | Demonstrates the efficiency of the synthesis and purification process. |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a Linear Peptide Containing Allyl-Glycine
This protocol describes the manual solid-phase synthesis of a linear peptide incorporating this compound using standard Fmoc chemistry.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-amino acids (including this compound)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt) or Oxyma Pure
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine
-
Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Shake for 5 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for another 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading), HOBt/Oxyma (3 equivalents), and DIC (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the activation mixture.
-
Add the activated amino acid solution to the resin.
-
Shake for 1-2 hours at room temperature.
-
To confirm completion of the coupling, perform a Kaiser test.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence, incorporating this compound at the desired position.
-
Final Fmoc Deprotection: After the final coupling step, perform the Fmoc deprotection as described in step 2.
-
Resin Washing and Drying: Wash the resin with DMF, DCM, and finally methanol, then dry under vacuum.
Protocol 2: On-Resin Allyl Group Deprotection
This protocol describes the selective removal of the allyl protecting group from the glycine side chain while the peptide is still attached to the resin.
Materials:
-
Peptide-resin containing Gly(allyl)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Phenylsilane (B129415) (PhSiH₃) or other suitable scavenger
-
Dichloromethane (DCM), anhydrous
-
Argon or nitrogen gas
Procedure:
-
Swell the peptide-resin in anhydrous DCM under an inert atmosphere (argon or nitrogen).
-
In a separate flask, dissolve Pd(PPh₃)₄ (0.2 equivalents) and phenylsilane (20 equivalents) in anhydrous DCM.
-
Add the palladium catalyst solution to the resin.
-
Shake the reaction mixture at room temperature for 2 hours.
-
Drain the reaction solution and wash the resin thoroughly with DCM, DMF, and a 0.5% solution of sodium diethyldithiocarbamate (B1195824) in DMF (to scavenge residual palladium), followed by further DMF and DCM washes.
Protocol 3: On-Resin Cyclization (Head-to-Tail)
This protocol is for the on-resin cyclization of a linear peptide precursor where the C-terminus is attached to the resin via a side-chain carboxylate and the N-terminus is free. This is a common strategy for creating cyclic peptides.
Materials:
-
Linear peptide-resin with deprotected N-terminus and a deprotected side-chain carboxyl group.
-
(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Swell the deprotected linear peptide-resin in DMF.
-
In a separate vial, dissolve PyBOP (3 equivalents), HOBt (3 equivalents), and DIPEA (6 equivalents) in DMF.
-
Add the activation mixture to the resin.
-
Shake the reaction at room temperature. Monitor the progress of the cyclization by taking small aliquots of the resin, cleaving the peptide, and analyzing by LC-MS. Reaction times can vary from 1 to 24 hours.[6]
-
Once the cyclization is complete, wash the resin thoroughly with DMF and DCM.
Protocol 4: Cleavage from Resin and Peptide Purification
Materials:
-
Cyclized peptide-resin
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIPS)
-
Water
-
Cold diethyl ether
-
Centrifuge
-
Lyophilizer
-
Reversed-phase HPLC system
Procedure:
-
Dry the peptide-resin under vacuum.
-
Prepare a cleavage cocktail of TFA/TIPS/water (95:2.5:2.5).
-
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum.
-
Purify the peptide by reversed-phase HPLC.
-
Lyophilize the pure fractions to obtain the final peptide product.
Mandatory Visualizations
Caption: Workflow for the synthesis of a cyclic peptide using this compound.
Caption: The MDM2-p53 signaling pathway and the inhibitory action of a stapled peptide.
References
- 1. A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. peptide.com [peptide.com]
- 4. experts.umn.edu [experts.umn.edu]
- 5. scienceopen.com [scienceopen.com]
- 6. biotage.com [biotage.com]
Application Notes and Protocols for Palladium-Catalyzed Removal of Allyl Groups in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The allyloxycarbonyl (Alloc) group is a valuable protecting group in Solid-Phase Peptide Synthesis (SPPS) due to its orthogonality with the widely used Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) protection strategies.[1] This orthogonality allows for the selective deprotection of amino acid side chains, enabling the synthesis of complex peptides, such as cyclic peptides, branched peptides, and those requiring site-specific modifications.[2] The removal of the Alloc group is typically achieved through a palladium(0)-catalyzed reaction in the presence of a nucleophilic scavenger, which traps the liberated allyl cation and prevents side reactions.[3] This application note provides detailed protocols for the palladium-catalyzed removal of allyl protecting groups in SPPS, a comparison of common deprotection methods, and a discussion of critical parameters.
Principle of Palladium-Catalyzed Allyl Deprotection
The deprotection of Alloc-protected amines, allyl esters, and allyl ethers proceeds via a mechanism known as the Tsuji-Trost reaction.[4] The reaction is initiated by the coordination of the palladium(0) catalyst to the double bond of the allyl group. This is followed by oxidative addition, leading to the formation of a π-allylpalladium(II) complex and the release of the deprotected functional group.[4] A scavenger is required to react with the π-allylpalladium complex to regenerate the palladium(0) catalyst and prevent the re-alkylation of the deprotected group or other nucleophiles present in the system.[5]
Data Presentation: Comparison of On-Resin Alloc Deprotection Methods
The choice of deprotection method depends on factors such as the desired reaction time, the sensitivity of the peptide to heat, and considerations regarding the use of heavy metals. The following table summarizes key quantitative parameters for different on-resin Alloc deprotection methods.
| Method | Catalyst (equivalents) | Scavenger (equivalents) | Solvent | Temperature | Time | Key Advantages |
| Classical Palladium(0)-Catalyzed | Pd(PPh₃)₄ (0.1-0.25)[1] | Phenylsilane (B129415) (20)[1] | DCM | Room Temp | 2 x 20 min | Established and reliable method.[1] |
| Pd(PPh₃)₄ | Dimethylamine borane (B79455) (40)[6] | DCM | Room Temp | 40 min | Avoids the use of silanes.[6] | |
| Microwave-Assisted Palladium(0)-Catalyzed | Pd(PPh₃)₄[1] | Phenylsilane[1] | DMF | 38°C | 2 x 5 min | Significantly reduced reaction times.[1] |
| Open-Flask Air-Stable Palladium(II)-Catalyzed | Pd(PPh₃)₂Cl₂ (0.2)[7][8] | Meldrum's acid (3) + Triethylsilane (3)[7][8] | DMF/DCM | Room Temp | ~10 min | Uses an air-stable catalyst, eliminating the need for an inert atmosphere.[7][8] |
| Metal-Free Iodine-Based | None | None | PolarClean/EtOAc | 50°C | 1.5 h | Avoids the use of palladium, offering a more sustainable approach.[1][9] |
Experimental Protocols
Protocol 1: Classical Palladium(0)-Catalyzed Alloc Deprotection
This protocol describes the standard method for Alloc removal on a solid support using tetrakis(triphenylphosphine)palladium(0).
Materials:
-
Alloc-protected peptide-resin
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Phenylsilane (PhSiH₃)
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Inert gas (Argon or Nitrogen)
-
Solid-phase synthesis vessel
Procedure:
-
Swell the Alloc-protected peptide-resin in DCM for 30 minutes in a solid-phase synthesis vessel.
-
Drain the solvent.
-
Wash the resin three times with DCM.[1]
-
Prepare the deprotection solution: In a separate flask under an inert atmosphere, dissolve Pd(PPh₃)₄ (0.25 equivalents relative to resin loading) in DCM. To this solution, add phenylsilane (20 equivalents).[1]
-
Add the deprotection solution to the resin.
-
Gently agitate the resin suspension under an inert atmosphere for 20 minutes.[1]
-
Drain the reaction mixture.
-
Repeat the deprotection step (steps 5-7) one more time to ensure complete removal.
-
Washing: Wash the resin extensively to remove the palladium catalyst and scavenger by-products. A recommended washing sequence is:
-
A small sample of the resin can be cleaved and analyzed by HPLC and mass spectrometry to confirm complete deprotection.
Protocol 2: Open-Flask Alloc Deprotection Using an Air-Stable Palladium(II) Catalyst
This protocol utilizes an air-stable palladium(II) precatalyst, which simplifies the experimental setup by eliminating the need for a strict inert atmosphere.[7]
Materials:
-
Alloc-protected peptide-resin
-
Dichlorobis(triphenylphosphine)palladium(II) [Pd(PPh₃)₂Cl₂]
-
Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione)
-
Triethylsilane (TES-H)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Solid-phase synthesis vessel
Procedure:
-
Swell the Alloc-protected peptide-resin in DMF.
-
Drain the solvent.
-
Prepare the scavenger solution: In a separate vial, prepare a solution containing Meldrum's acid (3 equivalents), DIPEA (3 equivalents), and triethylsilane (3 equivalents) in a mixture of DMF and DCM.[8]
-
Prepare the catalyst solution: In another vial, prepare a 2.5 mM solution of Pd(PPh₃)₂Cl₂ (0.2 equivalents) in DMF.[8]
-
Add the scavenger solution to the resin, followed by the catalyst solution.
-
Agitate the resin at room temperature for 10-15 minutes. The reaction can be monitored by taking a small sample of the resin for analysis.
-
Drain the reaction mixture.
-
Washing: Wash the resin thoroughly with:
-
DMF (5 times)
-
DCM (5 times)
-
-
Confirm complete deprotection by cleaving a small amount of resin and analyzing via HPLC and mass spectrometry.
Visualizations
Caption: General experimental workflow for on-resin palladium-catalyzed Alloc deprotection.
Caption: Simplified catalytic cycle for palladium-catalyzed allyl deprotection.
Conclusion
The palladium-catalyzed removal of allyl protecting groups is a robust and versatile method in SPPS, enabling the synthesis of complex peptide architectures. The choice of the specific protocol, catalyst, and scavenger system can be tailored to the specific requirements of the synthesis. The development of air-stable catalysts and metal-free alternatives offers more convenient and sustainable options for this important transformation. Careful execution of the deprotection and subsequent washing steps is crucial for obtaining high-purity peptides.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Tsuji–Trost reaction - Wikipedia [en.wikipedia.org]
- 5. Metal- catalysed cleavage of allyl esters - Wordpress [reagents.acsgcipr.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Coupling Sterically Hindered Amino Acids
Audience: Researchers, scientists, and drug development professionals.
Introduction
The synthesis of peptides containing sterically hindered amino acids, such as α,α-disubstituted, N-methylated, or those with bulky side chains (e.g., Valine, Isoleucine), presents a significant challenge in peptide chemistry.[1][2] The steric bulk surrounding the α-carbon of these amino acids can dramatically impede the rate of amide bond formation, leading to incomplete reactions, low yields, and undesired side products.[1][2] Overcoming these synthetic hurdles requires the use of highly efficient coupling reagents and optimized reaction protocols.[1] This document provides a comparative overview of various coupling methods, detailed experimental protocols, and troubleshooting strategies for the successful incorporation of sterically hindered residues into peptide sequences.
Comparative Performance of Coupling Reagents
The choice of coupling reagent is critical for driving the reaction to completion while minimizing side reactions, most notably racemization.[3] Reagents are broadly classified into carbodiimides, uronium/aminium salts, phosphonium (B103445) salts, and acyl halide formers, each with distinct advantages and disadvantages for hindered couplings. For difficult couplings, reagents that generate highly reactive OAt (from HATU, PyAOP) or Oxyma esters (from COMU) are often preferred.[2][4] For extremely hindered couplings, the in-situ formation of acyl fluorides can be a highly effective strategy.[2][5][6]
Table 1: Comparison of Common Coupling Reagents for Sterically Hindered Amino Acids
| Reagent Class | Reagent Name(s) | Relative Reactivity for Hindered Couplings | Key Features and Potential Side Reactions |
| Carbodiimides | DCC, DIC | Low to Medium | Often inefficient for hindered couplings and require an additive (e.g., HOBt, Oxyma) to improve efficiency and reduce racemization.[2][7] DCC can form insoluble dicyclohexylurea byproduct.[5] |
| Uronium/Aminium Salts | HBTU, TBTU | Medium to High | Good general-purpose reagents, but less effective than OAt-based reagents for difficult couplings.[2][4] Can cause guanidinylation of the N-terminal amine if used in excess.[4][8] |
| HATU, HCTU | Very High | Highly efficient due to the formation of more reactive OAt esters.[2][4] Recommended for difficult and hindered couplings.[4] Can cause guanidinylation if used in excess.[8] | |
| COMU | Very High | Third-generation uronium salt forming a highly reactive Oxyma-based active ester.[9][10] Considered a safer and more effective replacement for benzotriazole-based reagents.[9][11] Reduced allergenic potential and non-explosive.[9] | |
| Phosphonium Salts | BOP, PyBOP | Medium to High | PyBOP is a good general-purpose reagent with rapid coupling times and low racemization.[10][12] BOP is highly effective but produces the carcinogenic byproduct HMPA.[9][10][12] Phosphonium reagents do not cause guanidinylation.[4][8] |
| PyAOP | Very High | Generates highly reactive OAt esters, making it very effective for difficult couplings, including N-methyl amino acids.[2][10] | |
| Acyl Halide Precursors | TFFH, BTFFH | Very High | Generate highly reactive acyl fluorides in situ.[2][5] Especially suited for the coupling of sterically hindered α,α-disubstituted amino acids like Aib.[5][6][13] |
| Other | BOP-Cl | High | A phosphonium-type reagent particularly effective for coupling N-methylated amino acids.[9] Can produce carcinogenic HMPA.[9] |
Table 2: Performance Data for Selected Reagents in Hindered Couplings
| Coupled Residues | Coupling Reagent | Yield (%) | Purity (%) | Stereomutation (%) | Reference |
| Z-Phe-Aib-OEt | COMU | 93 | - | - | [9] |
| Fmoc-Aib-Aib-NH₂ | COMU | - | 99.74 | - | [9] |
| Z-MeVal-MeVal-OBut | BOP-Cl | 89 | - | Not detected | [9] |
| Z-SPip-SPip-OMe | BOP-Cl | 96 | - | <5 | [9] |
| Boc-Phe-(NMe)Aib-Phe-OBzl | HBTU | Significant Yield | - | - | [14] |
| Boc-Phe-(NMe)Aib-Phe-OBzl | PyBroP | Significant Yield | - | - | [14] |
Note: The data presented is collated from different studies and may not represent a direct head-to-head comparison under identical reaction conditions.[9]
Experimental Protocols
Protocol 1: Standard Solid-Phase Coupling for a Hindered Amino Acid using HATU
This protocol describes a single coupling cycle for incorporating a sterically hindered amino acid onto a resin-bound peptide using HATU, a highly efficient uronium salt.
Materials:
-
Fmoc-protected, resin-bound peptide
-
Fmoc-protected sterically hindered amino acid (4 equivalents)
-
HATU (3.9 equivalents)
-
Diisopropylethylamine (DIPEA) (8 equivalents)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% Piperidine (B6355638) in DMF
Procedure:
-
Fmoc Deprotection: Swell the resin in DMF. Treat the resin with 20% piperidine in DMF for 10-20 minutes to remove the N-terminal Fmoc protecting group.[15] Wash the resin thoroughly with DMF, followed by DCM, and then DMF again.[2][15]
-
Pre-activation: In a separate vessel, dissolve the Fmoc-protected sterically hindered amino acid (4 eq.), HATU (3.9 eq.), and DIPEA (8 eq.) in DMF.[2] Allow the pre-activation to proceed for 1-5 minutes.[2]
-
Coupling: Add the activated amino acid solution to the deprotected resin.[2][15] Agitate the mixture for 45-60 minutes at room temperature.[2] For particularly difficult couplings, the reaction time can be extended.[15]
-
Washing: After the coupling is complete (monitor with a Kaiser test), wash the resin extensively with DMF (3x), followed by DCM (3x), and DMF (3x) to remove excess reagents and byproducts.[2][15]
-
Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the sequence.[15]
Protocol 2: Double Coupling for Highly Hindered Residues
If a single coupling reaction is incomplete, a second coupling is a common and effective method to drive the reaction to completion.[2]
Procedure:
-
Following the first coupling (Protocol 1, step 3), wash the resin with DMF to remove byproducts.[2]
-
Prepare a fresh solution of activated amino acid as described in Protocol 1, step 2.[2]
-
Add the fresh solution to the resin and allow the second coupling to proceed for another 45-60 minutes.[2]
-
Wash the resin thoroughly with DMF and DCM as described in Protocol 1, step 4.[2]
Protocol 3: Solution-Phase Coupling of Hindered Amino Acids using COMU
This protocol provides a general guideline for coupling sterically hindered amino acids in solution.
Materials:
-
N-protected amino acid (1 equivalent)
-
Amino component (e.g., amino acid ester hydrochloride) (1 equivalent)
-
COMU (1.1 equivalents)
-
DIPEA (3 equivalents for hydrochloride salts, 2 for free amines)
-
Anhydrous DMF
Procedure:
-
Reactant Preparation: Dissolve the N-protected amino acid (1 eq.), the amino component (1 eq.), and DIPEA in anhydrous DMF.[9][15] Cool the mixture to 0°C in an ice bath.[9]
-
Coupling Reaction: Add COMU (1.1 eq.) to the reaction mixture.[9][15] Stir the reaction at 0°C for 10 minutes and then allow it to warm to room temperature.[9] Monitor the reaction progress by TLC or LC-MS.[15]
-
Work-up: Once the reaction is complete, dilute the mixture with an organic solvent such as ethyl acetate.[9][15]
-
Purification: Wash the organic layer sequentially with a weak acid solution (e.g., 1N HCl), a weak base solution (e.g., saturated NaHCO₃), and brine. The water-soluble byproducts of COMU will be removed during these washes.[15] Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[15] Purify the protected peptide by column chromatography.[15]
Protocol 4: Coupling of Extremely Hindered Amino Acids via In Situ Acyl Fluoride (B91410) Formation
This protocol is adapted for situations where even potent uronium/phosphonium reagents fail, such as coupling two adjacent α,α-disubstituted amino acids.[2]
Materials:
-
N-protected, sterically hindered carboxylic acid (e.g., Fmoc-Aib-OH) (1 equivalent)
-
Fluorinating agent (e.g., TFFH, BTFFH) (0.95 equivalents)
-
Non-nucleophilic base (e.g., DIPEA, Collidine) (2 equivalents)
-
Deprotected resin-bound peptide
-
Anhydrous DCM or DMF
Procedure:
-
Acyl Fluoride Formation: In a separate vessel, dissolve the N-protected amino acid (1 eq.) in anhydrous DCM.[2] Add the base (2 eq.).
-
Add the fluorinating agent (e.g., TFFH) (0.95 eq.) and stir the mixture at room temperature for 10-15 minutes to generate the acyl fluoride in situ.[2]
-
Coupling Reaction: Add the acyl fluoride solution to the deprotected, resin-bound peptide.
-
Allow the coupling reaction to proceed. Reaction times can be significantly longer for these types of couplings, so monitor for completeness using a Kaiser test.[2]
-
Washing: Once complete, wash the resin thoroughly with the reaction solvent, followed by DMF and DCM.[2]
Visualizations
Caption: A simplified pathway for amino acid activation using common coupling reagents.
Caption: A generalized workflow for a single amino acid coupling cycle in SPPS.
Caption: A decision tree for troubleshooting incomplete peptide coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. bachem.com [bachem.com]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC04698A [pubs.rsc.org]
- 8. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. peptide.com [peptide.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 14. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols for the Incorporation of Fmoc-Gly(allyl)-OH into Peptide Sequences
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Gly(allyl)-OH is a valuable building block in solid-phase peptide synthesis (SPPS) for the introduction of a versatile allyl functional group into peptide sequences.[1] This unique side chain offers a powerful tool for post-synthetic modifications, enabling the construction of complex peptide architectures such as cyclic peptides, branched peptides, and bioconjugates.[1][2] The allyl group is orthogonal to the commonly used Fmoc and tert-butyl (tBu) protecting groups, allowing for its selective deprotection under mild conditions using a palladium catalyst.[2][3] This orthogonality is a key advantage in the design and synthesis of novel peptide-based therapeutics with enhanced stability and biological activity.[1][4]
This document provides detailed application notes and experimental protocols for the efficient incorporation of this compound into peptide sequences and its subsequent modification, with a focus on on-resin cyclization.
Key Applications
The incorporation of this compound is particularly advantageous for:
-
Peptide Cyclization: The allyl group can be deprotected on-resin to reveal a reactive handle for intramolecular cyclization, leading to the formation of head-to-tail or side-chain-to-side-chain cyclic peptides.[5][6][7][8] Cyclic peptides often exhibit increased resistance to enzymatic degradation and improved conformational rigidity, which can translate to higher receptor affinity and selectivity.
-
Bioconjugation: The allyl side chain can serve as a point of attachment for various molecules, including fluorescent dyes, polyethylene (B3416737) glycol (PEG), and cytotoxic drugs for the development of antibody-drug conjugates (ADCs).[1][9]
-
Branched Peptides: The selective deprotection of the allyl group allows for the synthesis of branched peptides by initiating a second peptide sequence from the allylglycine side chain.[2]
Quantitative Data Summary
The efficiency of incorporating this compound and subsequent modifications can vary depending on the peptide sequence, resin, and coupling reagents used. The following table summarizes representative quantitative data from various studies.
| Parameter | Reported Value | Peptide/System | Reference |
| Linear Peptide Synthesis Yield | 97.76% | c-AVKPGLK precursor | [5] |
| On-Resin Cyclization Yield | 23.38% | c-AVKPGLK | [5] |
| Overall Yield (Linear Synthesis & Cyclization) | 76-86% | cyclo(Cys-Thr-Abu-Gly-Gly-Ala-Arg-Pro-Asp-Phe) | [7] |
| Crude Purity after Cyclization | ~70% | cyclo(Cys-Thr-Abu-Gly-Gly-Ala-Arg-Pro-Asp-Phe) | [7] |
| Final Yield of Macrocyclized Peptide | 13.8% | RGDS peptide | [1] |
| Relative Cyclization Efficiency | >95% | RGDS peptide | [1] |
Experimental Protocols
Protocol 1: Incorporation of this compound using Solid-Phase Peptide Synthesis (SPPS)
This protocol describes the manual incorporation of this compound into a growing peptide chain on a solid support using standard Fmoc/tBu chemistry.
Materials:
-
Fmoc-protected amino acid resin (e.g., Fmoc-Rink Amide resin)
-
This compound
-
Other required Fmoc-protected amino acids
-
Coupling reagent (e.g., HBTU, HATU, or DIC/Oxyma)
-
Base (e.g., N,N-Diisopropylethylamine (DIPEA) or Collidine)
-
Deprotection solution: 20% piperidine (B6355638) in N,N-Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Washing solvent: DMF, DCM, Isopropanol (IPA)
-
Peptide synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine/DMF solution to the resin.
-
Shake for 5-10 minutes at room temperature.
-
Drain the solution.
-
Repeat the piperidine treatment for another 5-10 minutes.
-
Wash the resin thoroughly with DMF (5 times).
-
-
Amino Acid Coupling (this compound):
-
In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to the amino acid solution to activate it.
-
Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Shake the reaction mixture for 1-2 hours at room temperature. Coupling times may need to be extended for difficult sequences.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).
-
Drain the coupling solution and wash the resin with DMF (3 times).
-
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
References
- 1. On-Resin Macrocyclization of Peptides Using Vinyl Sulfonamides as a Thiol-Michael “Click” Acceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. DESIGN OF CYCLIC PEPTIDES WITH BIOLOGICAL ACTIVITIES FROM BIOLOGICALLY ACTIVE PEPTIDES: THE CASE OF PEPTIDE MODULATORS OF MELANOCORTIN RECEPTORS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Coupling efficiencies of amino acids in the solid phase synthesis of peptides. | Semantic Scholar [semanticscholar.org]
- 7. experts.umn.edu [experts.umn.edu]
- 8. On-resin peptide macrocyclization using thiol–ene click chemistry - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. luxembourg-bio.com [luxembourg-bio.com]
Application Notes and Protocols for the Synthesis of Cyclic Peptides Using Allyl-Protected Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of cyclic peptides is a rapidly advancing field in drug discovery and chemical biology. Cyclization offers a powerful strategy to overcome many of the limitations of linear peptides, such as poor metabolic stability and low receptor affinity, by constraining the peptide backbone into a more rigid and bioactive conformation. Among the various methods for peptide cyclization, the use of allyl-based protecting groups, such as allyloxycarbonyl (Alloc) for amines and allyl (All) for carboxylic acids, provides a robust and versatile orthogonal strategy. This approach is fully compatible with standard Fmoc-based solid-phase peptide synthesis (SPPS), allowing for selective deprotection and on-resin or in-solution cyclization without affecting other acid or base-labile protecting groups.[1]
These application notes provide a comprehensive overview and detailed protocols for the synthesis of cyclic peptides utilizing allyl-protected amino acids.
Principle of the Method
The core of this methodology lies in a three-dimensional orthogonal protection strategy.[2] The α-amino groups of the peptide backbone are temporarily protected with the base-labile Fmoc group. Side chains of most amino acids are protected with acid-labile groups (e.g., tBu, Boc, Trt). The amino acids at the desired cyclization points are protected with allyl-based groups, which are stable to both the basic conditions used for Fmoc removal and the acidic conditions of final cleavage. These allyl groups can be selectively removed using a palladium(0) catalyst, revealing the functional groups necessary for intramolecular cyclization.
Experimental Workflow
The overall workflow for the synthesis of cyclic peptides using allyl-protected amino acids can be visualized as a multi-step process, starting from the preparation of the protected amino acid monomers to the final purified cyclic peptide.
Detailed Experimental Protocols
Protocol 1: Synthesis of Allyl-Protected Amino Acids
The successful synthesis of cyclic peptides begins with the preparation of high-quality allyl-protected amino acid building blocks. Here are representative protocols for the synthesis of Fmoc-Asp(OAll)-OH, Fmoc-Glu(OAll)-OH, and Fmoc-Lys(Alloc)-OH.
1.1: Synthesis of Fmoc-L-Aspartic Acid β-Allyl Ester (Fmoc-Asp(OAll)-OH) [3][4]
-
Starting Material: H-Asp(OAll)-OH. This can be synthesized by the esterification of the β-carboxylic acid of aspartic acid with allyl alcohol.
-
Fmoc Protection:
-
Dissolve H-Asp(OAll)-OH in a 10% aqueous sodium carbonate solution.
-
Cool the solution to 0°C in an ice bath.
-
Add a solution of Fmoc-OSu (9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide ester) in dioxane dropwise with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Acidify the reaction mixture with 1 M HCl to a pH of approximately 2, which will precipitate the product.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or flash chromatography.
-
1.2: Synthesis of Fmoc-L-Glutamic Acid γ-Allyl Ester (Fmoc-Glu(OAll)-OH) [4][5]
-
Starting Material: N-Boc-L-glutamic acid α-tert-butyl ester.
-
Allyl Esterification (Mitsunobu Reaction):
-
Dissolve N-Boc-L-glutamic acid α-tert-butyl ester, triphenylphosphine, and allyl alcohol in anhydrous THF and cool in an ice bath.
-
Add diisopropylazodicarboxylate (B7806520) (DIAD) dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Purify the resulting tri-protected glutamic acid derivative by flash chromatography.
-
-
Deprotection and Fmoc-Protection:
-
Treat the purified product with a solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) to remove the Boc and tBu groups.
-
After deprotection, dissolve the resulting residue in anhydrous THF and add a base such as diisopropylethylamine (DIEA).
-
Add Fmoc-NHS ester and stir at room temperature overnight.
-
Work up the reaction as described for Fmoc-Asp(OAll)-OH to obtain the final product.
-
1.3: Synthesis of Nε-Alloc-Nα-Fmoc-L-lysine (Fmoc-Lys(Alloc)-OH) [6]
-
Copper Complex Formation:
-
Dissolve L-lysine hydrochloride in water and add a solution of copper(II) sulfate.
-
Adjust the pH to ~9.5 with sodium carbonate to form the copper complex, which protects the α-amino and α-carboxyl groups.
-
-
Alloc Protection of the ε-Amino Group:
-
To the suspension of the copper complex, add allyl chloroformate dropwise while maintaining the pH at ~9.5.
-
Stir the reaction for several hours at room temperature.
-
-
Removal of Copper:
-
Decompose the copper complex by adding a solution of thioacetamide (B46855) and adjusting the pH to ~4.5.
-
Heat the mixture to precipitate copper sulfide (B99878).
-
Filter off the copper sulfide and treat the filtrate with a chelating agent like EDTA to remove any remaining copper ions.
-
Isolate the intermediate, Nε-Alloc-lysine.
-
-
Fmoc Protection of the α-Amino Group:
-
Dissolve the Nε-Alloc-lysine in a 10% sodium carbonate solution and dioxane.
-
Add Fmoc-OSu in dioxane dropwise at 0°C.
-
Allow the reaction to proceed overnight at room temperature.
-
Acidify the mixture and extract the product with an organic solvent.
-
Purify the final product, Fmoc-Lys(Alloc)-OH, by recrystallization.
-
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) of the Linear Peptide
This protocol outlines the assembly of the linear peptide precursor on a solid support using a standard Fmoc/tBu strategy.
-
Resin Preparation: Swell the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in N,N-dimethylformamide (DMF) for at least 1 hour.
-
First Amino Acid Coupling:
-
Remove the Fmoc group from the resin by treating it with 20% piperidine (B6355638) in DMF.
-
Wash the resin thoroughly with DMF.
-
Couple the first Fmoc-protected amino acid using a suitable coupling agent (e.g., HBTU/DIEA or DIC/Oxyma) in DMF.
-
-
Chain Elongation: Repeat the following cycle for each subsequent amino acid:
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-20 minutes.
-
Washing: Wash the resin thoroughly with DMF to remove piperidine and byproducts.
-
Coupling: Add the next Fmoc-protected amino acid and coupling reagents. Allow the reaction to proceed for 1-2 hours. Monitor the coupling completion using a Kaiser test.
-
Washing: Wash the resin with DMF.
-
-
Final Fmoc Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described above.
Protocol 3: On-Resin Cyclization
On-resin cyclization is often preferred as it can minimize intermolecular side reactions like dimerization due to the pseudo-dilution effect.[7]
3.1: Allyl/Alloc Deprotection [8]
-
Resin Preparation: Wash the peptide-resin with DCM.
-
Deprotection Cocktail: Prepare a solution of Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and a scavenger in an appropriate solvent.
-
Reaction: Add the deprotection cocktail to the resin and agitate gently under an inert atmosphere (e.g., nitrogen or argon) at room temperature. The reaction is typically complete within 20-60 minutes and may be repeated to ensure full deprotection.[8]
-
Washing: Wash the resin extensively with the reaction solvent, followed by a chelating agent solution (e.g., 0.5% sodium diethyldithiocarbamate (B1195824) in DMF) to remove palladium residues, and finally with DCM.
Quantitative Data for Allyl/Alloc Deprotection
| Parameter | Condition | Reference |
| Catalyst | Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) | [5][8] |
| Catalyst Equivalents | 0.1 - 0.5 equivalents (relative to resin loading) | [5][9] |
| Scavenger | Phenylsilane (PhSiH₃), Morpholine, Dimethylamine-borane complex | [10][11] |
| Scavenger Equivalents | 10 - 40 equivalents | [5][10] |
| Solvent | Dichloromethane (DCM) or Chloroform/Acetic Acid/N-Methylmorpholine | [5][12] |
| Reaction Time | 20 - 60 minutes (often repeated 2-3 times) | [5][8] |
| Temperature | Room Temperature to 40°C | [9] |
| Purity after Deprotection | >98% | [13] |
3.2: Intramolecular Cyclization (Lactam Bridge Formation) [7]
-
Activation: Swell the deprotected peptide-resin in DMF. Add a coupling reagent cocktail (e.g., PyBOP/HOBt/DIEA or HATU/DIEA) in DMF.
-
Cyclization: Agitate the resin at room temperature. The reaction time can vary from 1 to 24 hours depending on the peptide sequence.
-
Washing: Wash the resin thoroughly with DMF and DCM.
Quantitative Data for On-Resin Head-to-Tail Cyclization [14][15]
| Coupling Reagent | Base | Reaction Time | Crude Purity of Cyclic Peptide | Reference |
| DIC/Oxyma | DIEA | 2 x 60 min | 22-28% | [14] |
| PyBOP/HOBt | DIEA | 2.5 hours | 39-72% (sequence dependent) | [16] |
| HATU | DIEA | 24 hours | ~23% | [9] |
Protocol 4: Solution-Phase Cyclization
Solution-phase cyclization is an alternative, particularly for sequences that are difficult to cyclize on-resin.
-
Cleavage of Linear Peptide: Cleave the allyl-protected linear peptide from the resin using a standard TFA cleavage cocktail (e.g., TFA/TIPS/H₂O).
-
Purification of Linear Peptide: Purify the crude linear peptide by HPLC.
-
Allyl/Alloc Deprotection: Perform the palladium-catalyzed deprotection in solution as described in Protocol 3.1.
-
Cyclization:
-
Dissolve the deprotected linear peptide in a suitable solvent (e.g., DMF) at high dilution (typically 0.1-1 mM) to favor intramolecular cyclization.
-
Add the coupling reagents and stir the reaction at room temperature until completion.
-
-
Purification: Purify the final cyclic peptide by preparative HPLC.
Protocol 5: Final Cleavage, Purification, and Analysis
-
Cleavage and Global Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane (TIPS), 2.5% H₂O) for 2-4 hours at room temperature to cleave the peptide from the resin and remove all acid-labile side-chain protecting groups.[17]
-
Precipitation and Lyophilization: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize the peptide pellet.
-
Purification: Purify the crude cyclic peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[18]
-
Analysis: Confirm the identity and purity of the final product by analytical HPLC and mass spectrometry (MS).
Yield and Purity Considerations
| Stage | Typical Purity/Yield | Notes | Reference |
| Crude Linear Peptide | 50-80% purity | Highly sequence-dependent. | [4] |
| On-Resin Cyclization | 20-70% crude purity of cyclic monomer | Can be affected by dimerization and side reactions. | [14][16] |
| Final Purified Cyclic Peptide | >95% purity, 5-30% overall yield | Yield is highly variable and depends on the efficiency of each step. | [3][19] |
Signaling Pathways and Logical Relationships
Cyclic peptides synthesized using these methods are valuable tools for modulating biological signaling pathways. They can act as agonists or antagonists of receptors, or inhibitors of protein-protein interactions.
Bacterial Quorum Sensing
Many bacteria use cyclic peptides as signaling molecules in a process called quorum sensing to coordinate group behaviors.[20] The agr system in Staphylococcus aureus is a well-studied example.[21]
G-Protein Coupled Receptor (GPCR) Signaling
Cyclic peptides are excellent candidates for targeting GPCRs due to their conformational rigidity, which can lead to high affinity and selectivity. Oxytocin, a natural cyclic peptide hormone, and its receptor (OTR) are a classic example of GPCR signaling.[22][23]
Conclusion
The use of allyl-protected amino acids offers a powerful and flexible platform for the synthesis of a wide array of cyclic peptides. The orthogonality of the allyl protecting group scheme allows for precise control over the cyclization step, enabling the creation of complex peptide architectures. The protocols and data presented here provide a solid foundation for researchers to apply this methodology in their own drug discovery and development efforts. Careful optimization of each step, from the synthesis of building blocks to the final purification, is crucial for achieving high yields and purities of the target cyclic peptides.
References
- 1. EP0518295A2 - Allyl side chain protection in peptide synthesis - Google Patents [patents.google.com]
- 2. Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group | MDPI [mdpi.com]
- 3. chemimpex.com [chemimpex.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-like kinase 1 polo-box domain – binding peptide macrocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. benchchem.com [benchchem.com]
- 9. biotage.com [biotage.com]
- 10. researchgate.net [researchgate.net]
- 11. Nα-Alloc temporary protection in solid-phase peptide synthesis. The use of amine–borane complexes as allyl group scavengers - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biotage.com [biotage.com]
- 15. researchgate.net [researchgate.net]
- 16. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 17. peptide.com [peptide.com]
- 18. peptide.com [peptide.com]
- 19. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. journals.physiology.org [journals.physiology.org]
Application Notes and Protocols for Fmoc-Gly(allyl)-OH in Medicinal Chemistry Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Gly(allyl)-OH is a versatile building block in medicinal chemistry, primarily utilized in solid-phase peptide synthesis (SPPS) to introduce a reactive handle for post-synthetic modifications. The allyl group on the glycine (B1666218) side chain is orthogonal to the standard Fmoc and Boc protecting group strategies, allowing for selective deprotection and subsequent manipulation of the peptide structure. This unique feature enables the synthesis of complex peptide architectures, such as cyclic and stapled peptides, which often exhibit enhanced biological activity, stability, and cell permeability. These modified peptides are invaluable tools in drug discovery for targeting challenging protein-protein interactions (PPIs) and modulating various signaling pathways.
Key Applications in Medicinal Chemistry
The incorporation of this compound and analogous olefin-bearing amino acids into peptide sequences facilitates several advanced applications in medicinal chemistry:
-
Peptide Stapling: The allyl group can participate in ring-closing metathesis (RCM) with another olefin-containing side chain within the peptide to form an all-hydrocarbon staple. This conformational constraint can stabilize α-helical structures, which are critical for mediating many protein-protein interactions.[1][2]
-
Macrocyclization: The deprotected allyl side chain can be used as a point for intramolecular cyclization, forming lactam bridges or other cyclic structures that can improve receptor affinity and metabolic stability.
-
Bioconjugation: The terminal alkene of the allyl group serves as a handle for attaching various moieties, such as fluorescent probes, imaging agents, or drug payloads, to the peptide scaffold.
Data Presentation: Synthesis and Characterization of Stapled Peptides
The following table summarizes quantitative data from the synthesis and characterization of an all-hydrocarbon-stapled peptide, B1-L-1, which utilizes olefin-bearing amino acids analogous to this compound for intramolecular cyclization via olefin metathesis.[1][2]
| Parameter | Value | Notes |
| Peptide Identity | B1-L-1 | A stapled derivative of the B1-Leu peptide. |
| Resin Loading Capacity | 0.33 mmol/g | Rink amide-resin used as the solid support.[1][2] |
| Overall Yield | 65% | Total yield after synthesis, cleavage, and purification.[1][2] |
| Purity | >95% | Determined by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[1][2] |
The introduction of the hydrocarbon staple significantly influences the secondary structure of the peptide, which is often crucial for its biological activity. The table below presents a comparison of the α-helicity of linear versus stapled peptides.[1][2]
| Peptide | α-Helicity (%) | Notes |
| B1 (linear) | 8.9 | Parent linear peptide.[1][2] |
| B1-Leu (linear) | 23.5 | Linear peptide with leucine (B10760876) substitution.[1][2] |
| B1-L-1 (stapled) | 47.2 | Stapled peptide showing a significant increase in helicity.[1][2] |
| B1-L-3 (stapled) | 37.0 | Another stapled derivative.[1][2] |
| B1-L-6 (stapled) | 39.8 | A third stapled derivative.[1][2] |
Experimental Protocols
The following are detailed protocols for the key experimental procedures involved in the synthesis and modification of peptides using olefin-containing amino acids like this compound. These protocols are based on the synthesis of stapled peptides as described in the literature.[1][2]
Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of a peptide chain on a solid support using Fmoc chemistry.
Materials:
-
Rink amide-resin (0.33 mmol/g loading capacity)
-
Fmoc-protected amino acids (including this compound or other olefin-bearing amino acids)
-
Coupling reagent: 2-(1H-HCTU)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HCTU)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvent: N,N-Dimethylformamide (DMF)
-
Deprotection solution: 20% piperidine (B6355638) in DMF
-
Reaction vessel with a sintered glass frit
Procedure:
-
Resin Swelling: Swell the Rink amide-resin (500 mg) in DMF in the reaction vessel for 30 minutes.
-
Fmoc Deprotection: Drain the DMF and add the 20% piperidine in DMF solution to the resin. Agitate for 20 minutes to remove the Fmoc protecting group from the resin's linker.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (3 x 5 mL).
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading), HCTU (3 equivalents), and DIPEA (9 equivalents) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 30 minutes at room temperature.
-
-
Washing: Drain the coupling solution and wash the resin with DMF (3 x 5 mL).
-
Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence, incorporating this compound or other olefin-bearing amino acids at the desired positions.
Protocol 2: On-Resin Olefin Metathesis for Peptide Stapling
This protocol describes the intramolecular ring-closing metathesis to form an all-hydrocarbon staple.
Materials:
-
Peptide-resin containing two olefin-bearing side chains
-
Grubbs' first-generation catalyst
-
Dry dichloroethane (DCE)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Resin Preparation: After the final amino acid coupling, wash the peptide-resin with DMF and then with dry DCE.
-
Metathesis Reaction:
-
Under an inert atmosphere, add a solution of Grubbs' first-generation catalyst (3 equivalents relative to the peptide-resin) in dry DCE to the resin.
-
Agitate the reaction mixture for 4 hours at room temperature.
-
-
Washing: Drain the catalyst solution and wash the resin thoroughly with DCE and then with DMF.
Protocol 3: Peptide Cleavage and Deprotection
This protocol details the cleavage of the synthesized peptide from the resin and the removal of side-chain protecting groups.
Materials:
-
Stapled peptide-resin
-
Cleavage cocktail (Reagent B): Trifluoroacetic acid (TFA)/phenol/water/triisopropylsilane (TIS) (88:5:5:2, v/v/v/v)
-
Cold diethyl ether
Procedure:
-
Final Fmoc Deprotection: Remove the N-terminal Fmoc group using 20% piperidine in DMF.
-
Resin Washing and Drying: Wash the resin with DMF, followed by dichloromethane (B109758) (DCM), and dry the resin under vacuum.
-
Cleavage:
-
Add the cleavage cocktail (Reagent B) to the dry peptide-resin.
-
Incubate the mixture for 2-3 hours at room temperature with occasional agitation.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
-
Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and dry the crude peptide pellet.
-
Purification: Purify the crude peptide by RP-HPLC.
Visualizations
Experimental Workflow for Stapled Peptide Synthesis
The following diagram illustrates the overall workflow for the synthesis of a stapled peptide using Fmoc-protected olefin-containing amino acids.
Caption: Workflow for the synthesis of stapled peptides.
Proposed Mechanism of Action for Antitumor Stapled Peptides
Stapled peptides, such as the B1-L derivatives, are proposed to exert their antitumor activity by directly interacting with and disrupting the cancer cell membrane. This mechanism bypasses traditional intracellular signaling pathways that are often the target of small molecule drugs.
Caption: Proposed mechanism of antitumor stapled peptides.
References
Application Notes and Protocols for Automated Solid-Phase Synthesis with Fmoc-Gly(allyl)-OH
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Fmoc-Gly(allyl)-OH in automated solid-phase peptide synthesis (SPPS). The allyl protecting group of the glycine (B1666218) side chain offers a versatile and orthogonal strategy for on-resin peptide modification, such as cyclization, branching, or the introduction of reporter molecules.[1]
Introduction to this compound in SPPS
This compound is a glycine derivative where the α-amino group is protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, and the side chain is an allyl group.[1] This combination is particularly advantageous in Fmoc-based SPPS. The Fmoc group is removed at each cycle of amino acid addition using a mild base, typically piperidine (B6355638), while the allyl group is stable to these conditions.[2][3] The allyl group's orthogonality allows for its selective removal at a desired stage of the synthesis using a palladium(0) catalyst, without affecting other acid-labile side-chain protecting groups.[4] This enables site-specific modifications of the peptide while it is still attached to the solid support.
Data Presentation
The following tables summarize key quantitative data for the materials and processes involved in automated SPPS using this compound.
Table 1: Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₀H₁₉NO₄ | [5] |
| Molecular Weight | 337.37 g/mol | [5] |
| Appearance | White to off-white powder | [1] |
| Purity (HPLC) | ≥98.0% | [5] |
| Storage Temperature | 2-8°C | [5] |
Table 2: Typical Parameters for Automated Fmoc-SPPS
| Parameter | Typical Value/Range | Notes |
| Resin | Wang, Rink Amide, or 2-Chlorotrityl Chloride | Choice depends on the desired C-terminal functionality (acid or amide). |
| Resin Loading | 0.3 - 1.0 mmol/g | Higher loading may be suitable for shorter peptides. |
| Fmoc Deprotection | 20% Piperidine in DMF | Typically a two-stage deprotection (e.g., 2 min + 8 min).[6] |
| Amino Acid Coupling | 3-5 equivalents of Fmoc-amino acid | Excess reagents drive the reaction to completion.[7] |
| Activation Reagent | HBTU/HATU/HCTU with DIPEA/NMM | Common activators for efficient peptide bond formation.[6] |
| Coupling Time | 30 - 60 minutes | Can be extended for sterically hindered amino acids.[7] |
| Washing Solvent | N,N-Dimethylformamide (DMF) | Used extensively to remove excess reagents and by-products.[6] |
| Typical Yield per cycle | >99% | High coupling efficiency is crucial for the synthesis of long peptides. |
| Crude Peptide Purity | Sequence-dependent (typically 50-90%) | Purity is influenced by the peptide sequence and synthesis efficiency.[8] |
| Final Peptide Purity (post-HPLC) | >95-99% | Purification is typically required to remove deletion and truncated sequences. |
Experimental Protocols
The following are detailed protocols for the key stages of automated solid-phase peptide synthesis incorporating this compound.
Protocol 1: Automated Solid-Phase Peptide Synthesis (General Cycle)
This protocol outlines a standard cycle for an automated peptide synthesizer.
Materials:
-
Fmoc-protected amino acids (including this compound)
-
Pre-loaded resin (e.g., Wang or Rink Amide resin)
-
Deprotection Solution: 20% (v/v) piperidine in DMF
-
Coupling Activator Solution: 0.5 M HBTU/HCTU in DMF
-
Activation Base: 2 M N,N-Diisopropylethylamine (DIPEA) in N-Methyl-2-pyrrolidone (NMP)
-
Washing Solvent: DMF
-
Final Wash Solvent: Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Place the resin in the synthesizer's reaction vessel and swell in DMF for 30-60 minutes.[7]
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the deprotection solution to the resin and agitate for 2 minutes.
-
Drain the solution.
-
Add fresh deprotection solution and agitate for 8-10 minutes.
-
Drain the solution.
-
-
Washing: Wash the resin with DMF (5-7 cycles).
-
Amino Acid Coupling:
-
Dissolve the Fmoc-amino acid (3-5 equivalents) and activator (e.g., HBTU, 3-5 equivalents) in DMF.
-
Add the activation base (DIPEA, 6-10 equivalents) to the amino acid solution.
-
Immediately transfer the activated amino acid solution to the reaction vessel.
-
Agitate the mixture for 30-60 minutes.[7]
-
-
Washing: Wash the resin with DMF (5-7 cycles).
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Wash: After the final coupling step, wash the resin with DCM and dry under vacuum.
Protocol 2: On-Resin Allyl Group Deprotection
This protocol describes the selective removal of the allyl side-chain protecting group from the resin-bound peptide.
Materials:
-
Peptide-resin containing a Gly(allyl) residue
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Allyl scavenger (e.g., Phenylsilane (PhSiH₃) or Morpholine)
-
Anhydrous and degassed Dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure:
-
Swell the peptide-resin in anhydrous and degassed DCM or THF in the reaction vessel under an inert atmosphere (e.g., nitrogen or argon).
-
Prepare the deprotection solution: In a separate flask, dissolve Pd(PPh₃)₄ (0.2-0.3 equivalents relative to the resin loading) and the allyl scavenger (e.g., 20 equivalents of Phenylsilane) in the same solvent.
-
Add the deprotection solution to the swollen resin.
-
Agitate the mixture at room temperature for 1-2 hours. The reaction progress can be monitored by taking a small sample of the resin, cleaving the peptide, and analyzing it by LC-MS.
-
Drain the deprotection solution.
-
Washing:
-
Wash the resin thoroughly with THF (3 cycles).
-
Wash with DMF (3 cycles).
-
Wash with a solution of 0.5% DIPEA in DMF (2 cycles).
-
Wash with a solution of sodium diethyldithiocarbamate (B1195824) (0.5% w/v) in DMF to scavenge any residual palladium (2 cycles of 15 minutes each).[4]
-
Wash with DMF (5 cycles).
-
Wash with DCM (5 cycles) and dry the resin under vacuum.
-
Protocol 3: Peptide Cleavage from Resin and Final Deprotection
This protocol is for the final cleavage of the peptide from the solid support and removal of all remaining side-chain protecting groups.
Materials:
-
Dry peptide-resin
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water. Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.
-
Cold diethyl ether
Procedure:
-
Place the dry peptide-resin in a reaction vessel.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).[7]
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA to recover any remaining peptide and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution to a 10-fold volume of cold diethyl ether. A white precipitate should form.
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide under vacuum.
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilize the pure fractions to obtain the final peptide product.
Visualizations
Experimental Workflows
Caption: General workflow for automated solid-phase synthesis of modified peptides using this compound.
Logical Relationships in Orthogonal Protection
Caption: Orthogonal deprotection strategy in SPPS with this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 3. Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Fmoc-allyl-Gly-OH ≥98.0% (HPLC) | 146549-21-5 [sigmaaldrich.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. benchchem.com [benchchem.com]
- 8. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Post-Synthesis Modification of Allyl-Containing Peptides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the post-synthesis modification of peptides containing allyl groups. The methodologies described herein are essential for various applications, including peptide cyclization, labeling, and the introduction of diverse functionalities for therapeutic and research purposes.
Introduction
The incorporation of allyl groups into peptides provides a versatile handle for a variety of chemoselective post-synthesis modifications. The unique reactivity of the carbon-carbon double bond in the allyl group allows for specific chemical transformations under mild conditions, often compatible with the complex and sensitive nature of peptides. This document outlines several key strategies for modifying allyl-containing peptides, including thiol-ene "click" chemistry, palladium-catalyzed reactions, and tetrazine ligations.
Key Modification Strategies
Thiol-Ene "Click" Chemistry
The thiol-ene reaction is a radical-mediated addition of a thiol to an alkene, proceeding via an anti-Markovnikov addition to form a stable thioether linkage.[1][2] This reaction is highly efficient, selective, and compatible with aqueous conditions and a wide range of functional groups present in unprotected peptides, making it a powerful tool for bioconjugation.[1][3]
Workflow for Thiol-Ene Modification:
Caption: General workflow for the thiol-ene modification of an allyl-containing peptide.
Experimental Protocol: Photoinitiated Thiol-Ene Reaction
This protocol describes the modification of a peptide containing an allylglycine (Agl) residue with glutathione (B108866) (GSH) using a photoinitiator.
-
Materials:
-
Allyl-containing peptide (e.g., Ac-Ala-Agl-NH2)
-
Glutathione (GSH)
-
2,2-Dimethoxy-2-phenylacetophenone (DPAP)
-
Solvent: Acetonitrile/Water (1:1, v/v)
-
UV lamp (365 nm)
-
-
Procedure:
-
Dissolve the allyl-containing peptide (1 equivalent) and glutathione (1.5 equivalents) in the acetonitrile/water solvent.
-
Add the photoinitiator DPAP (0.1 equivalents).
-
Degas the solution by bubbling with nitrogen or argon for 15 minutes to remove oxygen, which can quench the radical reaction.
-
Irradiate the reaction mixture with a 365 nm UV lamp at room temperature. Monitor the reaction progress by LC-MS. The reaction is typically complete within 15-60 minutes.
-
Upon completion, quench the reaction by exposing it to air.
-
Purify the modified peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the product by mass spectrometry and NMR spectroscopy.
-
Quantitative Data for Thiol-Ene Reactions
| Reactants | Initiator | Solvent | Time | Yield/Conversion | Reference |
| GSH + Allyl alcohol | DPAP (0.05 eq) | H₂O | 20 min | 83% Yield | [4] |
| GSH + Allyl alcohol | DPAP (0.05 eq) | H₂O | - | 91% Yield (with 2.5 eq of alkene) | [4] |
| Peptide with γ-thio-aspartic acid and allylglycine | Photochemical | - | 15 min | >75% purity | [5] |
| Cysteine-containing peptides + Allenes | - | Aqueous media | 4 h | Up to 96% conversion | [6] |
Palladium-Catalyzed Cysteine Allylation
Palladium catalysts can facilitate the chemoselective allylation of cysteine residues in peptides.[7] This method is valuable for introducing various functionalities, including natural prenyl groups and handles for bioconjugation.[7] It can also be employed for peptide "stapling" to stabilize secondary structures like α-helices.[8]
Signaling Pathway for Pd-Catalyzed Allylation:
Caption: Catalytic cycle for palladium-mediated cysteine allylation.
Experimental Protocol: Peptide Stapling via Pd-Catalyzed Cysteine Allylation
This protocol describes the intramolecular cyclization (stapling) of a peptide containing two cysteine residues using a bifunctional allyl carbonate.[8]
-
Materials:
-
Peptide with two cysteine residues (e.g., P1)
-
Bifunctional stapling reagent (e.g., Ra-Rg)[8]
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tris(4-(trifluoromethyl)phenyl)phosphine (P(p-CF₃C₆H₄)₃)
-
Solvent: Degassed N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
In a glovebox, prepare a stock solution of the palladium catalyst and ligand in DMF.
-
Dissolve the peptide (1 equivalent) in degassed DMF.
-
Add the bifunctional stapling reagent (1.2 equivalents).
-
Initiate the reaction by adding the catalyst/ligand solution.
-
Stir the reaction at room temperature and monitor its progress by LC-MS.
-
Upon completion (typically 95-100% conversion), quench the reaction.[8]
-
Purify the stapled peptide by RP-HPLC.
-
Characterize the product by mass spectrometry.
-
Quantitative Data for Peptide Stapling
| Peptide | Stapling Reagent | Conversion | Reference |
| P1 | Ra | 95-100% | [8] |
| P1 | Rb | 95-100% | [8] |
| P1 | Rc | 95-100% | [8] |
| P1 | Re | 95-100% | [8] |
| P1 | Rf | 95-100% | [8] |
| P1 | Rg | 95-100% | [8] |
Tetrazine Ligation
Tetrazine ligation is an inverse electron-demand Diels-Alder (IEDDA) reaction between a tetrazine and a strained alkene, such as trans-cyclooctene (B1233481) (TCO).[9][10] This bioorthogonal click reaction is known for its exceptionally fast kinetics and high specificity, making it ideal for in vivo applications and radiolabeling.[10][11] A dual-functional tetrazine allyl acetate (B1210297) (TzAA) reagent can be used to install a tetrazine moiety onto peptides containing two thiol groups.[9][11][12]
Logical Relationship for Tetrazine Ligation:
Caption: Two-step process for bioconjugation using tetrazine ligation.
Experimental Protocol: Tetrazine Functionalization and Ligation
This protocol outlines the functionalization of a bis-thiol peptide with TzAA followed by a click reaction with a TCO-modified molecule.[11]
-
Materials:
-
Peptide with two cysteine residues
-
Tetrazine allyl acetate (TzAA)
-
TCO-functionalized molecule (e.g., TCO-PEG-Biotin)
-
Phosphate-buffered saline (PBS), pH 7.4
-
-
Procedure (Part 1: Tetrazine Functionalization):
-
Dissolve the bis-thiol peptide in PBS.
-
Add TzAA (1.5 equivalents).
-
Incubate the reaction at room temperature, monitoring by LC-MS until the starting peptide is consumed.
-
Purify the tetrazine-functionalized peptide by RP-HPLC.
-
-
Procedure (Part 2: IEDDA Click Reaction):
-
Dissolve the purified tetrazine-functionalized peptide in PBS.
-
Add the TCO-functionalized molecule (1.2 equivalents).
-
The reaction is typically very fast and can be monitored by LC-MS.
-
Purify the final bioconjugate by RP-HPLC.
-
Characterize the product by mass spectrometry.
-
Conclusion
The post-synthesis modification of allyl-containing peptides offers a robust and versatile platform for creating complex and functionalized biomolecules. The methodologies presented here—thiol-ene chemistry, palladium-catalyzed allylation, and tetrazine ligation—provide researchers with a powerful toolkit for applications ranging from basic biological studies to the development of novel peptide-based therapeutics. The choice of modification strategy will depend on the specific application, the desired functionality, and the amino acid sequence of the peptide. Careful optimization of reaction conditions and thorough analytical characterization are crucial for successful outcomes.
References
- 1. Applications of Thiol-Ene Chemistry for Peptide Science - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiol-ene reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. A thiol–ene mediated approach for peptide bioconjugation using ‘green’ solvents under continuous flow - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00122B [pubs.rsc.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. PolyU Electronic Theses: Chemoselective cysteine modification of peptides and proteins using 1H-isoindolium-based electron-deficient allenes [theses.lib.polyu.edu.hk]
- 7. Labeling and Natural Post-Translational Modification of Peptides and Proteins via Chemoselective Pd-Catalyzed Prenylation of Cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Constraining and Modifying Peptides Using Pd‐Mediated Cysteine Allylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Radiolabelling of peptides with tetrazine ligation based on the inverse electron-demand Diels–Alder reaction: rapid, catalyst-free and mild conversion of 1,4-dihydropyridazines to pyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. The Unique Properties and Click Capacity of the Tetrazine Group Enable Tetrazine Allyl Acetate to Serve as a Versatile Bis-Thiol Bioconjugation and Functionalization Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fmoc-Gly(allyl)-OH in the Synthesis of Complex Biomolecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Gly(allyl)-OH is a versatile amino acid derivative that serves as a key building block in the solid-phase peptide synthesis (SPPS) of complex biomolecules.[1][2] Its unique structure, featuring a base-labile Fmoc protecting group on the α-amine and a stable allyl group on the side chain, allows for orthogonal protection schemes. This enables selective deprotection and modification of the peptide chain, facilitating the creation of intricate architectures such as cyclic peptides, branched peptides, and peptide-drug conjugates.[3][4] The allyl group is stable to the piperidine (B6355638) used for Fmoc removal and the trifluoroacetic acid (TFA) used for final cleavage from the resin, but it can be selectively removed under mild conditions using a palladium(0) catalyst.[5][6] This orthogonality is fundamental to its utility in modern peptide chemistry and drug discovery.
Key Applications
The unique properties of this compound make it a valuable tool for a variety of applications in the synthesis of complex biomolecules:
-
Cyclic Peptides: The allyl group can be deprotected on-resin to reveal a carboxylic acid functionality, which can then be coupled with a deprotected N-terminus to form a head-to-tail cyclic peptide.[7][8] Alternatively, it can be used to form side-chain to side-chain or side-chain to backbone cyclizations. On-resin cyclization often leads to higher yields and purity compared to solution-phase methods by minimizing intermolecular side reactions.[9]
-
Branched and Modified Peptides: The deprotected allyl group provides a handle for the attachment of other molecules, such as other peptides, labels (fluorescent or isotopic), or polyethylene (B3416737) glycol (PEG) chains for PEGylation.[10]
-
Peptide-Drug Conjugates (PDCs): The allyl side chain can be functionalized post-synthetically, for instance, through thiol-ene "click" chemistry, to conjugate cytotoxic drugs, creating targeted therapeutic agents.[11]
-
Post-Translational Modifications: this compound can be used as a synthetic handle to introduce mimics of post-translational modifications.
Data Presentation
The following tables summarize representative quantitative data for key steps involving this compound in the synthesis of a model cyclic peptide. The data is compiled based on typical yields reported in the literature for similar systems.
Table 1: Comparison of On-Resin Cyclization Efficiency
| Cyclization Strategy | Coupling Reagent | Crude Purity (%) | Overall Yield (%) |
| On-Resin (Allyl Deprotection) | HBTU/DIPEA | ~75 | ~25 |
| On-Resin (Alternative Linker) | PyBOP/DIPEA | ~70 | ~20 |
| Solution Phase | HBTU/DIPEA | ~50 | ~10 |
Table 2: Efficiency of Allyl Group Deprotection with Different Palladium Catalysts
| Palladium Catalyst | Scavenger | Reaction Time (h) | Deprotection Efficiency (%) |
| Pd(PPh₃)₄ | Phenylsilane (B129415) | 2 | >95 |
| [(allyl)PdCl]₂ | Phenylsilane | 3 | ~90 |
| Pd(OAc)₂/TPPTS | Diethyl malonate | 4 | ~85 |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a Linear Peptide Incorporating this compound
This protocol describes the manual solid-phase synthesis of a model linear peptide on a Rink Amide resin using standard Fmoc/tBu chemistry.
1. Resin Swelling and Fmoc Deprotection:
- Swell 100 mg of Rink Amide resin (loading capacity: 0.5 mmol/g) in 5 mL of N,N-dimethylformamide (DMF) for 30 minutes in a fritted syringe.
- Drain the DMF and add 2 mL of 20% piperidine in DMF. Agitate for 5 minutes.
- Drain and repeat the 20% piperidine treatment for 15 minutes.
- Wash the resin thoroughly with DMF (5 x 5 mL), dichloromethane (B109758) (DCM) (3 x 5 mL), and DMF (3 x 5 mL).
2. Amino Acid Coupling:
- In a separate vial, dissolve 4 equivalents of the desired Fmoc-protected amino acid (e.g., Fmoc-Leu-OH) and 3.95 equivalents of HCTU in DMF.
- Add 8 equivalents of N,N-diisopropylethylamine (DIPEA) to the amino acid solution and pre-activate for 2-5 minutes.
- Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours at room temperature.
- Drain the coupling solution and wash the resin with DMF (3 x 5 mL).
- Perform a Kaiser test to confirm the completion of the coupling.
3. Incorporation of this compound:
- Repeat the Fmoc deprotection step as described in 1.1.
- Couple this compound using the same procedure as in 1.2.
4. Chain Elongation:
- Repeat the deprotection and coupling cycles until the desired linear peptide sequence is assembled.
Protocol 2: On-Resin Head-to-Tail Cyclization
This protocol outlines the steps for the on-resin cyclization of the linear peptide synthesized in Protocol 1.
1. N-Terminal Fmoc Deprotection:
- Remove the Fmoc group from the N-terminal amino acid of the resin-bound linear peptide by treating with 20% piperidine in DMF as described in Protocol 1.1.
- Wash the resin thoroughly with DMF (5 x 5 mL) and DCM (3 x 5 mL).
2. Allyl Group Deprotection:
- Wash the resin with DCM (5 x 5 mL).
- Prepare a solution of Pd(PPh₃)₄ (0.25 equivalents relative to resin loading) and phenylsilane (25 equivalents) in DCM.
- Add the solution to the resin and agitate under an inert atmosphere (e.g., nitrogen or argon) for 2 hours at room temperature.
- Wash the resin thoroughly with DCM (5 x 5 mL), DMF (5 x 5 mL), 0.5% DIPEA in DMF (3 x 5 mL), and sodium diethyldithiocarbamate (B1195824) (0.5% in DMF) to remove palladium residues, followed by extensive DMF and DCM washes.
3. On-Resin Cyclization (Lactamization):
- Swell the resin in DMF.
- Add a solution of HBTU (4 equivalents) and DIPEA (8 equivalents) in DMF to the resin.
- Agitate the reaction mixture for 4-6 hours at room temperature.
- Monitor the cyclization by taking a small sample of resin, cleaving the peptide, and analyzing by HPLC-MS.
- Once the cyclization is complete, wash the resin with DMF (5 x 5 mL) and DCM (5 x 5 mL).
Protocol 3: Cleavage from Resin and Purification
This protocol describes the final cleavage of the cyclic peptide from the solid support and its subsequent purification.
1. Cleavage from Resin:
- Dry the resin under vacuum for at least 1 hour.
- Prepare a cleavage cocktail of 95% Trifluoroacetic Acid (TFA), 2.5% triisopropylsilane (B1312306) (TIS), and 2.5% water.
- Add the cleavage cocktail to the dry peptide-resin in a fume hood (approximately 2 mL per 100 mg of resin).
- Gently agitate the mixture for 2-3 hours at room temperature.
- Filter the resin and collect the filtrate containing the cleaved peptide into a cold centrifuge tube.
2. Peptide Precipitation and Purification:
- Precipitate the crude peptide by adding the TFA filtrate to a 10-fold volume of cold diethyl ether. A white precipitate should form.
- Centrifuge the mixture to pellet the peptide.
- Decant the ether and wash the peptide pellet with cold diethyl ether two more times.
- Dry the crude peptide under vacuum.
- Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
- Lyophilize the pure fractions to obtain the final cyclic peptide product.
Visualizations
Caption: Orthogonal protection strategy using this compound.
Caption: Experimental workflow for on-resin synthesis of a cyclic peptide.
References
- 1. An entirely fmoc solid phase approach to the synthesis of daptomycin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Solid-phase total synthesis of daptomycin and analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-yield and cost-effective biosynthesis process for producing antimicrobial peptide AA139 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Click Chemistry in Peptide-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. On-resin peptide macrocyclization using thiol-ene click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. bachem.com [bachem.com]
- 11. lifetein.com [lifetein.com]
Application Note: TFA Cleavage of Peptides Synthesized with Fmoc-Gly(allyl)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) utilizing Fmoc chemistry is a cornerstone of peptide and protein research. The use of orthogonally protected amino acids, such as Fmoc-Gly(allyl)-OH, offers strategic advantages in the synthesis of complex peptides, including cyclic peptides, branched peptides, and those requiring site-specific modifications. The allyl group, stable to the acidic conditions of standard Trifluoroacetic acid (TFA) cleavage, requires a distinct deprotection step, typically mediated by a palladium(0) catalyst.[1][2] This application note provides a detailed protocol for the TFA-mediated cleavage of a peptide from the resin, followed by procedures for the subsequent removal of the allyl protecting group from the glycine (B1666218) residue.
The TFA cleavage procedure effectively removes the peptide from the solid support and simultaneously cleaves most common acid-labile side-chain protecting groups (e.g., Boc, tBu, Trt).[3] However, the allyl group on the glycine residue will remain intact.[1][4] A separate, subsequent step is mandatory for the removal of this allyl group. This can be performed either while the peptide is still attached to the resin (on-resin deprotection) or after the peptide has been cleaved and isolated (in-solution deprotection).
Experimental Overview
The overall workflow involves two main stages:
-
TFA Cleavage and Peptide Isolation: The peptide is cleaved from the solid support using a TFA "cocktail" containing scavengers to prevent side reactions. The crude peptide is then precipitated, washed, and dried.
-
Allyl Group Deprotection: The allyl group is removed from the isolated peptide using a palladium(0) catalyst and a scavenger. This can be performed on-resin prior to TFA cleavage or in-solution post-cleavage.
Protocols
Protocol 1: TFA Cleavage of Allyl-Protected Peptide from Resin
This protocol outlines the standard procedure for cleaving the peptide from the solid support and removing acid-labile side-chain protecting groups. The allyl group on glycine will remain after this procedure.
Materials:
-
Peptide-resin (dried)
-
Trifluoroacetic acid (TFA)
-
Scavengers (see Table 1 for common cocktails)
-
Dichloromethane (DCM)
-
Cold diethyl ether
-
Centrifuge
-
Reaction vessel
-
Sintered glass funnel
Procedure:
-
Resin Preparation: Transfer the dried peptide-resin to a suitable reaction vessel. Wash the resin with DCM (3 x 1 mL for 100 mg of resin) to swell it.[5]
-
Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare the appropriate cleavage cocktail immediately before use (see Table 1). For 100 mg of resin, approximately 2 mL of the cocktail is sufficient.[5]
-
Cleavage Reaction: Add the freshly prepared cleavage cocktail to the swollen resin. Agitate the mixture gently at room temperature for 2-3 hours.[5]
-
Peptide Isolation: Filter the cleavage mixture through a sintered glass funnel to separate the resin. Collect the filtrate, which contains the peptide.
-
Resin Washing: Wash the resin twice with a small amount of fresh TFA (2 x 0.5 mL) and combine the filtrates with the initial collection.[5]
-
Peptide Precipitation: In a separate, larger tube, add cold diethyl ether (approximately 10 times the volume of the collected TFA filtrate). Slowly add the TFA filtrate dropwise into the cold ether while gently vortexing. A white precipitate of the crude peptide should form.[5][6]
-
Washing and Drying: Centrifuge the mixture to pellet the peptide. Carefully decant the ether. Wash the peptide pellet two more times with cold diethyl ether to remove residual scavengers and dissolved protecting groups. After the final wash, dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.[5]
Protocol 2: On-Resin Allyl Deprotection
This protocol should be performed before the TFA cleavage (Protocol 1). It is advantageous as it simplifies the final purification process.
Materials:
-
Allyl-protected peptide-resin
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Phenylsilane (B129415) (PhSiH₃) or other suitable scavenger
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Reaction vessel with a frit
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM in a reaction vessel.
-
Deprotection Cocktail Preparation: Prepare a solution of Pd(PPh₃)₄ (0.2 equivalents) and phenylsilane (20 equivalents) in DCM.[7]
-
Deprotection Reaction: Drain the DCM from the resin and add the deprotection cocktail. Agitate the mixture at room temperature for 2 hours. The reaction is often repeated a second time to ensure complete deprotection.[7][8]
-
Washing: After the reaction, thoroughly wash the resin with DCM (3x), DMF (3x), and finally DCM (3x) to remove the catalyst and scavenger byproducts.[7]
-
Proceed to TFA Cleavage: The resin with the now deprotected glycine can be dried and subjected to the TFA cleavage procedure as described in Protocol 1.
Protocol 3: In-Solution Allyl Deprotection (Post-TFA Cleavage)
This protocol is performed on the crude peptide after it has been cleaved from the resin and isolated.
Materials:
-
Crude peptide with allyl-protected glycine
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Scavenger (e.g., Meldrum's acid, triethylsilane, and DIPEA as a base)[6]
-
Solvent (e.g., DMF, DCM)
-
HPLC for purification
Procedure:
-
Peptide Dissolution: Dissolve the crude peptide in a suitable solvent such as DMF.
-
Scavenger and Catalyst Addition: Prepare a scavenger solution. For example, a solution of Meldrum's acid, DIPEA, and triethylsilane in DMF/DCM can be used. Add this scavenger solution to the dissolved peptide.[6]
-
Initiate Deprotection: Add a solution of the palladium catalyst (e.g., 0.2 equivalents of Pd(PPh₃)₄) to the peptide and scavenger mixture.[6]
-
Reaction and Monitoring: Stir the reaction at room temperature. The reaction progress can be monitored by LC-MS.
-
Purification: Once the deprotection is complete, the peptide can be purified directly using reverse-phase HPLC to remove the catalyst, byproducts, and any remaining impurities.
Data Presentation
Quantitative data for the cleavage and deprotection of peptides containing this compound is not extensively reported in comparative studies. However, the efficiency of each step is generally high when performed under optimal conditions. The following tables summarize typical cleavage cocktails and expected outcomes based on available literature.
Table 1: Common TFA Cleavage Cocktails
| Reagent Cocktail | Composition (v/v/w) | Target Residues / Remarks | Reference |
| Reagent K | TFA / Water / Phenol / Thioanisole / EDT (82.5:5:5:5:2.5) | A robust, general-purpose cocktail for peptides containing multiple sensitive residues like Cys, Met, Trp, and Arg. | [3] |
| TFA/TIS/Water | TFA / Triisopropylsilane / Water (95:2.5:2.5) | A common and effective non-malodorous cocktail suitable for most sequences, especially those containing Trp(Boc) and Arg(Pbf). | [3] |
| TFA/Water | TFA / Water (95:5) | Suitable for simple peptides without sensitive residues like Cys, Met, or Trp. | [4] |
| Reagent R | TFA / Thioanisole / EDT / Anisole (90:5:3:2) | Recommended for peptides containing Arg(Mtr/Pmc). | [4] |
Table 2: Representative Yield and Purity Data
| Procedure Step | Peptide Sequence Context | Conditions | Purity / Yield | Reference |
| TFA Cleavage | Ac-Lys(Alloc-Lys(Fmoc))-Gly-Phe-NH₂ | Standard TFA cleavage | >90% purity/yield | |
| On-Resin Alloc Removal | ACP-K(alloc) | 0.25 eq Pd(PPh₃)₄, phenylsilane, RT, 2x 30 min | Complete removal observed by HPLC | [2] |
| In-Solution Alloc Removal | Model Peptide | I₂/H₂O in PC/EtOAc, 50 °C, 1.5 h | 99% purity |
Note: Data for Alloc (allyloxycarbonyl) is often used as a proxy for allyl deprotection due to the similar chemistry. Yields are highly dependent on the peptide sequence, synthesis efficiency, and purification process.
Visualizations
Experimental Workflows
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Coupling Efficiency of Fmoc-Gly(allyl)-OH
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during Solid-Phase Peptide Synthesis (SPPS), with a special focus on the low coupling efficiency of Fmoc-Gly(allyl)-OH.
Frequently Asked Questions (FAQs)
Q1: We are experiencing significantly lower than expected yield after the coupling step with this compound. What are the common causes?
A1: Low coupling efficiency of this compound can stem from several factors. Key areas to investigate include:
-
Incomplete Fmoc Deprotection: The N-terminal Fmoc group of the preceding amino acid on the resin may not be fully removed, thus preventing the incoming this compound from coupling efficiently.[1]
-
Inefficient Coupling: The activation of the carboxylic acid of this compound might be suboptimal, or the coupling reaction itself may be incomplete.
-
Peptide Aggregation: Although glycine (B1666218) is small, the growing peptide chain can aggregate on the solid support, especially in longer sequences, hindering reagent accessibility.[1][2] The allyl group, while not excessively bulky, can contribute to hydrophobic interactions that may promote aggregation in certain sequences.
-
Steric Hindrance: While glycine itself is not sterically bulky, the growing peptide chain and the resin can create a sterically hindered environment.[1][3] The relatively non-polar nature of the allyl group might also influence the local environment, potentially increasing steric hindrance.
-
Poor Reagent Quality: Degradation of the this compound, coupling reagents, or solvents can significantly impact coupling efficiency.[3] Using fresh, high-purity reagents is crucial.[3]
-
Suboptimal Reaction Conditions: Factors such as solvent choice, reaction time, and temperature can all play a role in coupling efficiency.
Q2: How can we monitor the completeness of the this compound coupling reaction?
A2: The most common method for monitoring coupling reactions in SPPS is the Kaiser test (ninhydrin test). This colorimetric test detects the presence of free primary amines on the resin.
-
Positive Result (Blue/Purple Beads): Indicates the presence of unreacted free amines, signifying an incomplete coupling reaction.
-
Negative Result (Yellow/Colorless Beads): Suggests that the coupling reaction is complete, as there are no free primary amines to react with the ninhydrin (B49086).
It is crucial to perform a Kaiser test after the coupling step. A positive result will necessitate further action to drive the reaction to completion.
Q3: What should we do if the Kaiser test is positive after the standard coupling time for this compound?
A3: A positive Kaiser test indicates incomplete coupling. The recommended course of action is to perform a double coupling . This involves repeating the coupling step with a fresh solution of activated this compound to react with the remaining free amines.[1] If the Kaiser test remains positive after a second coupling, further troubleshooting of reagents and reaction conditions is necessary.
Q4: Can the allyl protecting group itself interfere with the coupling reaction?
A4: The allyl group is generally considered a stable and non-interfering protecting group during standard Fmoc-based SPPS coupling conditions.[4] It is orthogonal to the acid-labile side-chain protecting groups and the base-labile Fmoc group.[4] However, its hydrophobicity might contribute to aggregation in some peptide sequences. The primary concerns with allyl groups typically arise during their removal, which requires specific palladium-catalyzed conditions.[5]
Troubleshooting Guide
Initial Troubleshooting Workflow
This workflow provides a systematic approach to diagnosing and resolving low coupling efficiency of this compound.
Caption: A step-by-step workflow for troubleshooting low coupling efficiency.
Data Presentation: Comparison of Coupling Reagents
The choice of coupling reagent can significantly impact the efficiency of the reaction, especially for challenging sequences. Below is a summary of commonly used coupling reagents with their typical performance characteristics.
| Coupling Reagent | Activation Speed | Racemization Risk | Byproducts | Recommended Use For this compound |
| HBTU/HOBt | Fast | Low with HOBt | Soluble | Standard, effective for most couplings. |
| HATU/HOAt | Very Fast | Very Low with HOAt | Soluble | Highly recommended for difficult or sterically hindered couplings.[6] |
| DIC/Oxyma | Moderate | Low with Oxyma | Soluble | Good alternative to HOBt-based reagents, known for safety and efficiency.[7] |
| PyBOP | Fast | Low | Soluble | Effective, but byproduct can be carcinogenic. |
Experimental Protocols
Protocol 1: Standard Coupling of this compound using HBTU/HOBt
-
Resin Preparation:
-
Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.
-
Perform Fmoc deprotection of the N-terminal amino acid on the resin using 20% piperidine (B6355638) in DMF (2 x 10 minutes).
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Amino Acid Activation:
-
In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in a minimal amount of DMF.
-
Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the amino acid solution and agitate for 1-2 minutes to pre-activate.
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
-
Monitoring and Washing:
-
Take a small sample of resin beads and perform a Kaiser test.
-
If the Kaiser test is negative, drain the reaction solution and wash the resin with DMF (3-5 times).
-
If the Kaiser test is positive, proceed with a double coupling (repeat steps 2 and 3).
-
Protocol 2: Kaiser Test for Monitoring Coupling Completeness
-
Reagent Preparation:
-
Solution A: 5 g ninhydrin in 100 mL ethanol.
-
Solution B: 80 g phenol (B47542) in 20 mL ethanol.
-
Solution C: 2 mL of 0.001 M aqueous KCN diluted to 100 mL with pyridine.
-
-
Procedure:
-
Place a small sample of resin beads (1-2 mg) in a small glass test tube.
-
Add 2-3 drops of each solution (A, B, and C) to the test tube.
-
Heat the test tube at 100°C for 5 minutes.
-
-
Interpretation:
-
Blue/Purple beads: Incomplete coupling (free primary amines present).
-
Yellow/Colorless beads: Complete coupling (no free primary amines).
-
Visualization of the Coupling Reaction
Caption: The two-stage process of amino acid activation and coupling in SPPS.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. EP0518295A2 - Allyl side chain protection in peptide synthesis - Google Patents [patents.google.com]
- 5. Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 肽偶联剂选择指南 [sigmaaldrich.com]
- 7. bachem.com [bachem.com]
Preventing side reactions with allyl-protected amino acids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with allyl-protected amino acids in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using allyl-protecting groups in peptide synthesis?
Allyl-protecting groups, such as the allyloxycarbonyl (Alloc) group for amines and allyl esters for carboxylic acids, offer significant advantages in peptide synthesis, particularly in Solid-Phase Peptide Synthesis (SPPS). Their primary benefit is their unique deprotection chemistry, which is orthogonal to the widely used Fmoc and Boc protecting group strategies.[1][2][3] This orthogonality allows for the selective deprotection of side chains to enable the synthesis of complex peptides, such as cyclic or branched peptides, without disturbing other protecting groups on the peptide backbone or other side chains.[4][5] The deprotection conditions are mild, typically involving a palladium(0) catalyst, which prevents the formation of reactive carbocations that can lead to side reactions.[1]
Q2: What is the mechanism of palladium-catalyzed allyl deprotection?
The removal of allyl protecting groups is typically achieved through a palladium-catalyzed process known as the Tsuji-Trost reaction. The process can be summarized in three main steps:
-
Coordination: The palladium(0) catalyst, typically Pd(PPh₃)₄, coordinates to the double bond of the allyl group.
-
Oxidative Addition: The palladium atom inserts itself into the carbon-oxygen or carbon-nitrogen bond, leading to the formation of a π-allyl palladium complex and displacing the protected amine or carboxylic acid.
-
Nucleophilic Attack & Scavenging: A nucleophilic "scavenger" present in the reaction mixture attacks the π-allyl complex. This regenerates the Pd(0) catalyst and forms a stable allylic adduct with the scavenger, preventing the cleaved allyl group from reattaching to the peptide or causing other side reactions.[2]
Q3: What are common scavengers used for allyl deprotection and why are they necessary?
Scavengers are crucial in allyl deprotection to prevent side reactions. Without an effective scavenger, the highly reactive allyl cation can be recaptured by nucleophilic sites on the peptide, such as the newly deprotected amine, leading to the formation of stable allylamines and incomplete deprotection.[2][6]
Commonly used scavengers include:
-
Phenylsilane (B129415) (PhSiH₃): Acts as a hydride donor and is very efficient at preventing side reactions by reducing the allyl group.[2][7]
-
Morpholine (B109124): A secondary amine that can act as an effective allyl group acceptor.
-
N-Methylaniline: Another amine-based scavenger.
-
Acetic Acid (AcOH) and N-Methylmorpholine (NMM): This combination is also used to facilitate the deprotection process.[8][9]
-
Dimethylamine-borane complex (Me₂NH·BH₃): Can be more effective than phenylsilane in some cases.[6]
Troubleshooting Guides
This section addresses specific issues that may arise during the use of allyl-protected amino acids.
Issue 1: Incomplete or Failed Deprotection
Symptoms:
-
Analytical HPLC or Mass Spectrometry shows the presence of starting material (allyl-protected peptide).
-
Subsequent coupling reactions are inefficient, suggesting the N-terminus is still protected.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Inactive or Degraded Palladium Catalyst | The Pd(PPh₃)₄ catalyst is sensitive to air and can oxidize over time. Always use a fresh, high-quality catalyst. It is advisable to store it under an inert atmosphere. |
| Insufficient Catalyst Loading | For on-resin deprotection, ensure sufficient catalyst is used (typically 0.2-0.3 equivalents based on resin substitution).[8] For difficult sequences, increasing the catalyst amount may be necessary. |
| Inefficient Scavenger | The choice and excess of scavenger are critical. Phenylsilane is a highly effective scavenger.[2][7] Ensure a sufficient excess is used (e.g., 20 equivalents).[2] |
| Poor Resin Swelling | In SPPS, if the resin is not adequately swollen, reagents cannot efficiently access the peptide chains. Ensure the resin is fully swollen in a suitable solvent like dichloromethane (B109758) (DCM) or N,N-dimethylformamide (DMF) before adding the deprotection cocktail.[8] |
| Steric Hindrance | The peptide sequence itself may hinder the catalyst's access to the allyl group, especially in long or aggregated peptides. Consider performing the deprotection at a slightly elevated temperature (e.g., 38°C) or for a longer duration.[4] Microwave-assisted deprotection can also be effective in accelerating the reaction.[4] |
Troubleshooting Workflow for Incomplete Deprotection
Caption: Troubleshooting workflow for incomplete allyl deprotection.
Issue 2: Undesired Side Reactions
Symptoms:
-
Mass spectrometry reveals unexpected masses, such as the addition of 41 Da (allyl group) to the peptide.
-
Purification is complicated by the presence of multiple, closely eluting peaks.
Possible Causes & Solutions:
| Side Reaction | Cause | Prevention Strategy |
| N-allylation | Recapture of the cleaved allyl group by a free amine (N-terminus or side chain). | This is the most common side reaction and is caused by an insufficient amount or ineffective scavenger. Use a highly efficient scavenger like phenylsilane in sufficient excess (at least 20 equivalents).[2] |
| Reduction of Sensitive Functional Groups | If using a hydride-based scavenger like phenylsilane, other sensitive functional groups in the peptide could potentially be reduced. | This is generally rare under standard deprotection conditions. However, if suspected, an amine-based scavenger like morpholine can be used as an alternative. |
| Catalyst Poisoning | Sulfur-containing amino acids (Cysteine, Methionine) or certain heterocyclic structures can adsorb to the palladium catalyst surface, deactivating it.[10][11] | If catalyst poisoning is suspected, increase the catalyst loading. In some cases, performing the deprotection before introducing sulfur-containing residues, if the synthesis strategy allows, can be a solution. |
Diagram of Common Side Reactions
Caption: Allyl deprotection pathway and common side reactions.
Experimental Protocols
Protocol 1: Standard On-Resin Allyl Deprotection
This protocol is for the removal of an Alloc or Allyl ester protecting group from a peptide synthesized on solid support.
Reagents & Materials:
-
Peptide-resin containing an allyl-protected amino acid
-
Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh₃)₄
-
Phenylsilane (PhSiH₃)
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM (approx. 10 mL per gram of resin) for 30 minutes.
-
Washing: Wash the resin three times with DCM to remove any residual solvents or reagents.
-
Deprotection Cocktail Preparation: In a separate vial, prepare the deprotection cocktail. For each gram of resin, dissolve Pd(PPh₃)₄ (0.2-0.3 molar equivalents relative to resin loading) in DCM. Then, add phenylsilane (20 molar equivalents). Caution: Prepare this solution immediately before use as the catalyst can degrade.
-
Deprotection Reaction: Add the freshly prepared deprotection cocktail to the swollen resin. Ensure the resin is fully submerged.
-
Agitation: Shake the reaction vessel at room temperature for 2 hours. The resin may develop a dark or yellowish color.
-
Monitoring (Optional): A small sample of resin can be taken, washed, and the peptide cleaved to check for reaction completion by HPLC/LC-MS.
-
Washing: After the reaction is complete, drain the deprotection solution and wash the resin thoroughly:
-
3 times with DCM
-
2 times with a solution of 0.5% sodium diethyldithiocarbamate (B1195824) in DMF (to scavenge residual palladium)
-
3 times with DMF
-
3 times with DCM
-
-
Drying: Dry the resin under vacuum. The deprotected peptide is now ready for the next step in the synthesis.
Protocol 2: Synthesis of Fmoc-Lys(Alloc)-OH
This protocol describes a representative synthesis of an allyl-protected amino acid.
Reagents & Materials:
-
Fmoc-Lys-OH
-
Allyl Chloroformate
-
Sodium Bicarbonate (NaHCO₃)
-
Dioxane
-
Water
-
Ethyl Acetate
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Stir plate and stir bar
-
Separatory funnel
Procedure:
-
Dissolution: Dissolve Fmoc-Lys-OH (1 equivalent) in a 1:1 mixture of dioxane and 10% aqueous sodium bicarbonate solution.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Addition of Protecting Agent: Slowly add allyl chloroformate (1.1 equivalents) dropwise to the cooled, stirring solution.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Work-up:
-
Acidify the reaction mixture to pH 2 with 1M HCl.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash chromatography on silica (B1680970) gel to yield pure Fmoc-Lys(Alloc)-OH.
Data Presentation
Table 1: Comparison of Common Scavengers for Allyl Deprotection
| Scavenger | Molar Equivalents | Typical Solvents | Advantages | Disadvantages |
| Phenylsilane (PhSiH₃) | 10 - 25 | DCM, THF | Highly efficient, minimizes N-allylation side products.[2][7] | Can potentially reduce sensitive functional groups. |
| Morpholine | 10 - 50 | DCM, DMF | Good scavenger, less reducing than silanes. | Can be less efficient than phenylsilane for complete removal. |
| N-Methylaniline | 10 - 50 | DCM, THF | Effective scavenger. | Can be difficult to remove during workup. |
| Me₂NH·BH₃ | 10 - 25 | DCM | Can be more effective than phenylsilane in certain cases.[6] | Borane complexes can be less stable. |
| Acetic Acid/NMM | 2-5% AcOH, 5-10% NMM | CHCl₃/DCM | Mild conditions, avoids strong nucleophiles.[8][9] | May require longer reaction times or repeated treatments. |
Mechanism of Palladium-Catalyzed Deprotection
Caption: Catalytic cycle of palladium-mediated allyl deprotection.
References
- 1. EP0518295A2 - Allyl side chain protection in peptide synthesis - Google Patents [patents.google.com]
- 2. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 3. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 4. Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. peptide.com [peptide.com]
- 9. peptide.com [peptide.com]
- 10. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Aspartimide Formation in SPPS
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding aspartimide formation during Solid-Phase Peptide Synthesis (SPPS), with a specific focus on peptides containing Asp(OAll).
Frequently Asked Questions (FAQs)
Q1: What is aspartimide formation?
Aspartimide formation is a common, base-catalyzed intramolecular side reaction that occurs in peptides containing an aspartic acid (Asp) residue.[1][2] During the Fmoc-deprotection step, which typically uses a base like piperidine (B6355638), the backbone amide nitrogen of the amino acid following the Asp residue attacks the side-chain carbonyl group of the Asp.[1][2][3] This forms a five-membered succinimide (B58015) ring intermediate. This intermediate is unstable and can subsequently be hydrolyzed, leading to a mixture of products, including the desired α-peptide, the undesired β-peptide (where the peptide chain continues from the side-chain carboxyl group), and racemized versions of both.[1][3][4]
Q2: Why is aspartimide formation, particularly with Asp(OAll), a significant problem in SPPS?
Aspartimide formation poses a major challenge in peptide synthesis for several reasons:
-
Difficult Purification: The byproducts, especially the β-aspartyl peptides and epimerized α-aspartyl peptides, are isomers of the target peptide.[2] This means they have the same mass and often very similar physicochemical properties, making them extremely difficult or even impossible to separate from the final product using standard HPLC methods.[3]
-
Reduced Yield: The conversion of the target peptide into various byproducts significantly lowers the overall yield of the desired pure peptide.[2][3]
-
Increased Propensity with Asp(OAll): The allyl (All) protecting group is less sterically bulky compared to other common protecting groups like tert-butyl (tBu) or 3-methylpent-3-yl (OMpe). Studies have shown that the tendency for aspartimide formation is greater with Asp(OAll) than with Asp(OtBu).[5][6]
-
Sequence Dependence: The reaction is highly dependent on the amino acid sequence.[3] Motifs like Asp-Gly, Asp-Asn, Asp-Ser, and Asp-Arg are particularly susceptible due to the flexibility and lack of steric hindrance of the C-terminal residue.[1][7]
Q3: What factors influence the rate of aspartimide formation?
Several factors during SPPS can influence the extent of this side reaction:
-
Adjacent Amino Acid: The residue immediately following the Asp residue has the largest impact. Glycine (B1666218) is the most problematic due to its lack of a side chain, which minimizes steric hindrance for the cyclization reaction.[1][7]
-
Asp Side-Chain Protecting Group: Less sterically bulky protecting groups offer less protection. The propensity for cyclization follows the trend: OAll > OtBu > OMpe.[5][6]
-
Fmoc Deprotection Conditions: Repeated exposure to the base (e.g., piperidine) used for Fmoc group removal is the primary driver of the reaction.[1] Longer deprotection times and stronger bases increase byproduct formation.[3][6]
-
Temperature: Higher temperatures can accelerate the rate of aspartimide formation.[8]
-
Coupling Reagents: Unexpected aspartimide formation has been observed during coupling reactions with Asp(OAll) even without base if excess coupling reagent is used.[9]
Troubleshooting Guides
Problem: I am observing a significant impurity with a mass of -18 Da compared to my target peptide. Could this be an aspartimide-related product?
Answer: Yes, a mass loss of 18 Da (the mass of water) is a classic indicator of the stable cyclic aspartimide intermediate. This occurs when the side-chain protecting group is lost and the ring forms. While this intermediate can be hydrolyzed back to the peptide (with potential isomerization), it can also be a major component of the crude product if the synthesis is terminated before final cleavage and deprotection. To confirm, you can analyze the fragmentation pattern in MS/MS, which will differ significantly from the linear target peptide.
Problem: My HPLC purification is showing broad peaks or peaks that are very difficult to resolve from the main product, even though the mass spectrometry shows the correct mass for the major components.
Answer: This is a common consequence of aspartimide formation. The primary byproducts, the β-aspartyl peptide and the D-Asp epimer of your target peptide, are isomers with the same mass as your desired product.[2] Their structural similarity often leads to co-elution or very poor resolution on reverse-phase HPLC.[3] If you suspect this is happening, it is best to modify the synthesis strategy to prevent the formation of these impurities from the start, as post-synthesis purification is often not a viable solution.
Problem: I am synthesizing a peptide with an Asp(OAll)-Gly sequence and the crude purity is very low. What is the most effective strategy to solve this?
Answer: The Asp-Gly sequence is the most susceptible to aspartimide formation.[1][7] When using Asp(OAll), this problem is exacerbated. The most effective solution is to use a "backbone protection" strategy.[10][11] This involves using a pre-formed dipeptide building block where the amide nitrogen of the glycine is protected, typically with a 2,4-dimethoxybenzyl (Dmb) group (e.g., Fmoc-Asp(OAll)-Dmb-Gly-OH). This protection prevents the backbone nitrogen from acting as a nucleophile, thereby completely inhibiting the cyclization reaction.[10] The Dmb group is labile to TFA and is removed during the final cleavage step.[10]
Data Presentation
Table 1: Influence of Asp Side-Chain Protecting Group on Aspartimide Formation
The choice of the side-chain protecting group for aspartic acid has a significant impact on the extent of aspartimide formation. Less sterically hindered groups generally lead to higher levels of the side reaction.
| Asp Protecting Group | Relative Rate of Aspartimide Formation | Key Characteristics |
| Allyl (OAll) | High[5][6] | Less sterically bulky; susceptible to base-catalyzed cyclization.[5][6] |
| tert-Butyl (OtBu) | Medium[5][6] | Standard protecting group; offers moderate protection. |
| 3-methylpent-3-yl (OMpe) | Low[5][6] | Increased steric bulk significantly reduces side reaction.[6] |
| 9-fluorenylmethyl (OFm) | High | Base-labile, not suitable for standard Fmoc-SPPS. |
| Cyanosulfurylide (CSY) | Negligible[3][12] | Masks the carboxylic acid via a stable C-C bond, completely preventing aspartimide formation.[4][12] |
Table 2: Effect of Adjacent Amino Acid (Xaa) on Byproduct Formation
This table summarizes data from a study on the model peptide VKDX YI after prolonged treatment with 20% piperidine in DMF, simulating numerous deprotection cycles. It illustrates the profound effect of the residue C-terminal to Asp on byproduct formation.
| Adjacent Residue (Xaa) | Asp Protecting Group | Target Peptide (%) | Aspartimide-Related Byproducts (%) | D-Aspartate (%) |
| Gly | Asp(OtBu) | 37.0 | 63.0 | 25.1 |
| Gly | Asp(OMpe) | 71.9 | 28.1 | 11.2 |
| Gly | Asp(OBno) | 89.8 | 10.2 | 3.9 |
| Asn(Trt) | Asp(OtBu) | 59.4 | 40.6 | 17.5 |
| Asn(Trt) | Asp(OMpe) | 90.1 | 9.9 | 4.1 |
| Asn(Trt) | Asp(OBno) | 98.7 | 1.3 | 0.5 |
| Arg(Pbf) | Asp(OtBu) | 75.3 | 24.7 | 10.6 |
| Arg(Pbf) | Asp(OMpe) | 94.2 | 5.8 | 2.5 |
| Arg(Pbf) | Asp(OBno) | 99.3 | 0.7 | 0.3 |
Data adapted from a study on the Scorpion toxin II peptide using various protecting groups.[13] Asp(OBno) is a specialized protecting group designed to minimize this side reaction.
Experimental Protocols
Protocol 1: Modified Fmoc Deprotection to Suppress Aspartimide Formation
This protocol modifies the standard Fmoc deprotection reagent to lower its basicity or buffer the reaction, thereby reducing the rate of aspartimide formation.
-
Reagent Preparation: Prepare one of the following deprotection solutions:
-
Option A (Acid Additive): 20% (v/v) piperidine in DMF containing 0.1 M formic acid.[10][14]
-
Option B (HOBt Additive): 20% (v/v) piperidine in DMF containing 0.1 M 1-hydroxybenzotriazole (B26582) (HOBt).[10][11]
-
Option C (Weaker Base): 50% (v/v) piperazine (B1678402) in DMF.[10][11]
-
-
Deprotection Step: After coupling an amino acid, drain the resin.
-
Treatment: Add the modified deprotection solution to the resin and agitate for the standard time (e.g., 2 x 10 minutes).
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF to remove all traces of the reagent before proceeding to the next coupling step.
Note: While these methods reduce aspartimide formation, they may not eliminate it completely, especially for highly susceptible sequences.[11]
Protocol 2: Cleavage of the Allyl (OAll) Protecting Group
The Asp(OAll) group is stable to the piperidine used in Fmoc deprotection and the TFA used in final cleavage, allowing for orthogonal deprotection and on-resin side-chain modification.
-
Resin Preparation: Swell the peptide-resin in an appropriate solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Catalyst Solution: Prepare a solution of a Palladium(0) catalyst, typically Pd(PPh₃)₄, in the reaction solvent.
-
Scavenger: Add a scavenger, such as Phenylsilane (PhSiH₃) or Boron dimethylsulfide complex (BH₃·SMe₂), to the resin suspension. This is crucial to trap the cleaved allyl group.
-
Reaction: Add the Pd(0) catalyst solution to the resin slurry. The reaction vessel should be purged with an inert gas (Argon or Nitrogen).
-
Incubation: Allow the reaction to proceed with gentle agitation for 1-2 hours at room temperature. The resin may develop a dark color, which is normal.
-
Washing: After the reaction is complete, drain the solution and wash the resin extensively with a chelating solvent (e.g., a solution of sodium diethyldithiocarbamate (B1195824) in DMF) to remove all traces of the palladium catalyst, followed by washes with DMF, DCM, and methanol.
Visualizations
Caption: Mechanism of base-catalyzed aspartimide formation.
References
- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. media.iris-biotech.de [media.iris-biotech.de]
- 4. Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The aspartimide problem persists: Fluorenylmethyloxycarbonyl‐solid‐phase peptide synthesis (Fmoc‐SPPS) chain termination due to formation of N‐terminal piperazine‐2,5‐diones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mechanisms of aspartimide formation: the effects of protecting groups, acid, base, temperature and time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. α‐ and β‐ aspartyl peptide ester formation via aspartimide ring opening | Semantic Scholar [semanticscholar.org]
- 10. benchchem.com [benchchem.com]
- 11. biotage.com [biotage.com]
- 12. researchgate.net [researchgate.net]
- 13. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [merckmillipore.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Improving Yield in Solid-Phase Peptide Synthesis
Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during peptide synthesis and to help improve final peptide yield and purity.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Low or No Peptide Yield After Cleavage
Q: I've completed my synthesis, but after cleavage and precipitation, I have a very low or no final peptide yield. What could be the cause?
A: Low peptide yield is a common issue that can stem from several stages of the SPPS process. The primary causes are typically incomplete coupling or deprotection at each cycle, peptide aggregation, or issues during the final cleavage from the resin.
Troubleshooting Steps:
-
Verify Synthesis Efficiency: If you did not monitor the synthesis at each step, it's difficult to pinpoint the exact cause. For future syntheses, it is highly recommended to monitor coupling and deprotection steps. [1][2] * Kaiser Test: Use the Kaiser test to check for free primary amines after a coupling step. A positive blue color indicates incomplete coupling. [3][4][5]Note that this test is not reliable for secondary amines like proline. [5][6] * Chloranil (B122849) Test: Use this test to detect free secondary amines (like proline) where the Kaiser test is ineffective. [6][7]2. Review Cleavage Protocol: Ensure your cleavage cocktail and reaction time are appropriate for your resin and protecting groups. [8][9] * Some protecting groups, like Arg(Mtr), are highly acid-labile and may require extended cleavage times (up to 24 hours) for complete removal. * For peptides containing sensitive residues like Cys, Trp, or Met, ensure the appropriate scavengers (e.g., TIS, EDT, water) are included in the cleavage cocktail to prevent side reactions. [10][11] * Weigh your resin after synthesis; a substantial weight increase indicates the peptide has been synthesized onto the resin, suggesting the problem may lie with the cleavage or precipitation steps. [9]3. Check for Precipitation Issues: Some peptides, particularly basic ones, may be difficult to precipitate with cold ether. [9]Try reducing the TFA volume under a stream of nitrogen before adding a larger volume of cold ether, or keeping the mixture at 4°C for several hours. [9]4. Analyze a Resin Sample: Before cleaving the entire batch, cleave a small sample of the resin and analyze the product via HPLC and Mass Spectrometry (MS). [3]This can confirm if the desired peptide was synthesized correctly and help diagnose issues like deletion sequences or incomplete deprotection. [2][3]
Issue 2: Incomplete Coupling Reactions
Q: My Kaiser test is positive (blue beads) after a coupling step. What should I do?
A: A positive Kaiser test indicates the presence of unreacted primary amino groups, meaning the coupling reaction is incomplete. This will lead to deletion sequences and a lower yield of your target peptide.
Troubleshooting Steps:
-
Double Couple: The simplest solution is to repeat the coupling step with fresh reagents. [12]For difficult couplings, you can extend the reaction time or increase the equivalents of amino acid and coupling reagents. [12][13]2. Capping: If double coupling is unsuccessful, you can "cap" the unreacted amines by acetylating them with acetic anhydride. This prevents the formation of deletion sequences, although it will terminate that peptide chain, resulting in a truncated but more easily purified final product. [12]3. Optimize Coupling Chemistry:
-
Reagent Choice: For sterically hindered amino acids or difficult sequences, consider using a more potent coupling reagent like HATU or HBTU. [8][12] * Solvent: The choice of solvent can impact reaction efficiency. While DMF is common, mixtures including NMP or DMSO can disrupt aggregation and improve coupling. [14][15]4. Address Aggregation: If incomplete coupling persists, especially after the fifth or sixth residue, it may be due to peptide aggregation on the resin. [14]See the dedicated troubleshooting section on aggregation (Issue 4).
-
Issue 3: Incomplete Fmoc Deprotection
Q: I suspect the Fmoc-deprotection step is incomplete. How can I confirm this and what should I do?
A: Incomplete removal of the Fmoc protecting group will block the subsequent coupling reaction, leading to deletion sequences. This is often caused by peptide aggregation, which makes the Fmoc group inaccessible to the deprotection reagent (e.g., piperidine). [14][16] Troubleshooting Steps:
-
Monitor Deprotection: The release of the dibenzofulvene-piperidine adduct during deprotection can be monitored by UV spectroscopy, which is a feature on many automated synthesizers. [11][17]A test cleavage and HPLC/MS analysis can also reveal Fmoc-protected sequences. [3]2. Extend Deprotection Time: Increase the deprotection time or perform a second deprotection step.
-
Use a Stronger Base: For difficult sequences, switching from 20% piperidine (B6355638) in DMF to a solution containing 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can improve deprotection efficiency. [11][14]However, DBU should be used with caution as it can promote aspartimide formation. [11]4. Disrupt Aggregation: Since aggregation is a primary cause of incomplete deprotection, employ strategies to disrupt secondary structure formation. [14][18]This includes using chaotropic salts, sonication, or switching to solvents like NMP. [14]
Issue 4: Peptide Aggregation ("Difficult Sequences")
Q: My resin is not swelling properly, and I'm seeing both incomplete coupling and deprotection. Is this aggregation?
A: Yes, a failure of the resin to swell, along with recurring incomplete reactions, strongly indicates on-resin peptide aggregation. [14]Aggregation occurs when growing peptide chains form intermolecular hydrogen bonds, creating secondary structures (like β-sheets) that block reaction sites. [18]This is common with hydrophobic sequences or those prone to forming stable secondary structures. [14] Troubleshooting Workflow for Peptide Aggregation
dot graph TroubleshootingAggregation { graph [rankdir="TB", splines=ortho, nodesep=0.6, label="Troubleshooting Peptide Aggregation", labelloc=t, fontname="Arial", fontsize=16, fontcolor="#202124", bgcolor="#F1F3F4", pad=0.5]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=11, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
// Nodes Start [label="Aggregation Suspected\n(Poor Swelling, Failed Reactions)", fillcolor="#FBBC05", fontcolor="#202124", shape=ellipse]; ChangeSolvent [label="Modify Solvent System\n(e.g., use NMP, DMSO, or 'Magic Mixture')", fillcolor="#4285F4", fontcolor="#FFFFFF"]; IncreaseTemp [label="Increase Reaction Temperature\n(e.g., Microwave Synthesis)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Chaotropes [label="Add Chaotropic Salts\n(e.g., LiCl, KSCN)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Check1 [label="Problem Resolved?", shape=diamond, fillcolor="#FFFFFF", fontcolor="#202124"]; Resynthesize [label="Resynthesis Required", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; LowResin [label="Use Low-Loading Resin\n(e.g., <0.4 mmol/g)", fillcolor="#34A853", fontcolor="#FFFFFF"]; SpecialResin [label="Use Different Resin Type\n(e.g., PEG-based like TentaGel)", fillcolor="#34A853", fontcolor="#FFFFFF"]; StructureDisrupt [label="Incorporate Structure-Disrupting Elements", fillcolor="#34A853", fontcolor="#FFFFFF"]; Success [label="Synthesis Successful", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges Start -> ChangeSolvent; ChangeSolvent -> Check1 [label="Attempt Synthesis"]; Start -> IncreaseTemp [style=dashed]; IncreaseTemp -> Check1 [label="Attempt Synthesis"]; Start -> Chaotropes [style=dashed]; Chaotropes -> Check1 [label="Attempt Synthesis"];
Check1 -> Success [label="Yes"]; Check1 -> Resynthesize [label="No"];
Resynthesize -> LowResin; Resynthesize -> SpecialResin; Resynthesize -> StructureDisrupt;
LowResin -> Success; SpecialResin -> Success; StructureDisrupt -> Success; }
Caption: A decision-making workflow for troubleshooting on-resin peptide aggregation.
Recommended Solutions for Aggregation:
| Strategy | Description | Key Considerations |
| Solvent Modification | Switch from DMF to more polar, hydrogen bond-disrupting solvents like N-methylpyrrolidone (NMP) or add DMSO. A "Magic Mixture" (DCM/DMF/NMP 1:1:1) can also be effective. [14][15] | Ensure compatibility with your resin and synthesis protocol. |
| Elevated Temperature | Performing coupling reactions at a higher temperature (e.g., 50-60°C) or using microwave synthesis can provide energy to overcome aggregation. [14] | May increase the risk of side reactions like racemization or aspartimide formation. [19] |
| Chaotropic Salts | Adding salts like LiCl, NaClO4, or KSCN to the reaction mixture disrupts the hydrogen bonds that cause aggregation. [14][20] | Salts must be thoroughly washed out to avoid interference with subsequent steps. |
| Structure-Disrupting Elements | During resynthesis, incorporate pseudoproline dipeptides or DMB-protected amino acids every 5-6 residues. These introduce "kinks" in the peptide backbone, preventing β-sheet formation. [14][21] | Requires planning the synthesis from the beginning. The native sequence is regenerated during final cleavage. [20] |
| Resin Modification | Use a resin with a lower substitution level (e.g., < 0.4 mmol/g) to increase the distance between peptide chains, or switch to a different resin type like a PEG-based resin (e.g., TentaGel). [14][15] | Lower loading will result in a lower absolute amount of peptide per gram of resin. |
Issue 5: Common Side Reactions
Q: My final product contains significant impurities with unexpected masses. What are the most common side reactions in Fmoc-SPPS?
A: Several sequence-dependent side reactions can occur during Fmoc-SPPS, leading to impurities that can be difficult to remove.
Common Side Reactions and Prevention Strategies
| Side Reaction | Description & Sequence Dependence | Prevention Strategy |
| Aspartimide Formation | Cyclization of aspartic acid (Asp) residues, especially in Asp-Gly, Asp-Ala, and Asp-Ser sequences. [14]This can lead to chain termination or a mix of α- and β-coupled peptides. [14] | Add HOBt to the piperidine deprotection solution. Use a DBU-based deprotection cocktail with caution. [14]For very sensitive sequences, specialized protecting groups for the Asp side chain may be required. [19] |
| Diketopiperazine Formation | Intramolecular cyclization of the N-terminal dipeptide, causing premature cleavage from the resin. Most common with Proline (Pro) in the first or second position. [14] | Synthesize on 2-chlorotrityl chloride resin, whose steric bulk inhibits the reaction. [14]Alternatively, couple the third amino acid as a pre-formed Fmoc-dipeptide. [3] |
| 3-(1-Piperidinyl)alanine Formation | Occurs with C-terminal Cysteine (Cys) residues. The base (piperidine) can add to a dehydroalanine (B155165) intermediate, resulting in a mass shift of +51 Da. [14] | Use a sterically bulky protecting group for the Cys side chain, such as Trityl (Trt). [14] |
| Racemization | Loss of stereochemical purity, particularly at the C-terminal residue of a peptide fragment during fragment condensation or with Cys residues during activation. | Use coupling reagents known to suppress racemization, such as DIPCDI/HOBt. For C-terminal Cys, use trityl-type resins. |
Experimental Protocols
Protocol 1: The Kaiser Test (for Primary Amines)
The Kaiser test is a highly sensitive colorimetric assay used to detect free primary amines on the resin after a coupling step. [4][5] Reagents:
-
Solution A: 16.5 mg KCN dissolved in 25 mL of water, then 1.0 mL of this solution is diluted with 49 mL of pyridine. [5]* Solution B: 1.0 g of ninhydrin (B49086) dissolved in 20 mL of n-butanol. [5]* Solution C: 40 g of phenol (B47542) dissolved in 20 mL of n-butanol. [5] Procedure:
-
Place a small sample of resin (10-15 beads) into a small glass test tube.
-
Add 2-3 drops of Solution A, Solution B, and Solution C to the tube.
-
Heat the tube at 110°C for 5 minutes. [5]4. Observe the color of the beads and the solution.
Interpreting Results:
| Observation | Interpretation | Recommended Action |
| Solution and beads are colorless/yellow | Coupling is complete (no free primary amines). | Proceed to deprotection. |
| Solution is light blue, beads are dark blue | Coupling is incomplete. | Recouple with fresh reagents. |
| Solution and beads are intense blue | Coupling has failed. | Check reagents and protocol, then recouple. |
Protocol 2: The Chloranil Test (for Secondary Amines)
This test is used to detect the presence of secondary amines, such as the N-terminal proline, for which the Kaiser test is unreliable. [6][22] Reagents:
-
Solution 1: 2% acetaldehyde (B116499) in DMF. [3]* Solution 2: 2% chloranil in DMF. [3] Procedure:
-
Place a small sample of resin beads in a test tube.
-
Add 2-5 drops of Solution 1 and Solution 2. [3]3. Let the mixture stand at room temperature for 5 minutes. [6]4. Observe the color of the resin beads.
Interpreting Results:
-
Positive: Dark blue or green beads indicate the presence of free secondary amines (incomplete coupling). [6][7]* Negative: Colorless or yellowish beads indicate complete coupling. [3]
Visualized Workflows
Standard Fmoc-SPPS Cycle
The following diagram illustrates the fundamental repeating steps in a standard Fmoc/tBu-based solid-phase peptide synthesis cycle. [11][17] dot graph SPPS_Cycle { graph [rankdir="TB", splines=ortho, nodesep=0.5, label="Fmoc-SPPS Workflow", labelloc=t, fontname="Arial", fontsize=16, fontcolor="#202124", bgcolor="#F1F3F4"]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=11, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
// Nodes Start [label="Start: Resin-Bound Peptide\n(Fmoc Protected N-Terminus)", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; Deprotection [label="1. Deprotection\n(e.g., 20% Piperidine in DMF)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Wash1 [label="2. Wash\n(Remove Piperidine, Dibenzofulvene)", fillcolor="#F1F3F4", fontcolor="#202124", style=rounded]; Coupling [label="3. Coupling\n(Add Fmoc-AA, Activator, Base)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Wash2 [label="4. Wash\n(Remove Excess Reagents)", fillcolor="#F1F3F4", fontcolor="#202124", style=rounded]; Monitor [label="Monitor Completeness\n(e.g., Kaiser Test)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; NextCycle [label="Next Cycle: Elongated Peptide\n(Fmoc Protected)", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; FinalCleavage [label="Final Cleavage\n& Deprotection", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse];
// Edges Start -> Deprotection; Deprotection -> Wash1; Wash1 -> Coupling; Coupling -> Wash2; Wash2 -> Monitor; Monitor -> Coupling [label="Incomplete\n(Recouple)"]; Monitor -> NextCycle [label="Complete"]; NextCycle -> Deprotection [label="Repeat for\nnext amino acid"]; NextCycle -> FinalCleavage [label="Sequence\nComplete"]; }
Caption: The iterative cycle of deprotection, washing, and coupling in Fmoc-SPPS.
References
- 1. s4science.at [s4science.at]
- 2. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 3. chempep.com [chempep.com]
- 4. americanpeptidesociety.org [americanpeptidesociety.org]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. scispace.com [scispace.com]
- 8. jpt.com [jpt.com]
- 9. researchgate.net [researchgate.net]
- 10. drivehq.com [drivehq.com]
- 11. peptide.com [peptide.com]
- 12. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 13. mesalabs.com [mesalabs.com]
- 14. peptide.com [peptide.com]
- 15. researchgate.net [researchgate.net]
- 16. Incomplete Fmoc deprotection in solid-phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. bachem.com [bachem.com]
- 18. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 19. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 21. benchchem.com [benchchem.com]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Poly-Glycine Sequences
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the synthesis of poly-glycine sequences.
Frequently Asked Questions (FAQs)
Q1: Why are poly-glycine sequences so difficult to synthesize?
The primary challenge in synthesizing poly-glycine sequences lies in their propensity for on-resin aggregation during solid-phase peptide synthesis (SPPS).[1][2] Glycine-rich sequences can form highly stable secondary structures, such as β-sheets and polyglycine II (PGII) helices, through inter- and intra-chain hydrogen bonding.[3][4][5] This aggregation can lead to several problems:
-
Poor solvation of the growing peptide chain: This hinders the access of reagents to the reactive sites.[6]
-
Incomplete coupling and deprotection reactions: This results in low yields and the formation of deletion sequences, which are difficult to separate from the target peptide.[1][7]
-
Low solubility of the final product: Poly-glycine peptides, particularly those longer than nine residues, are often insoluble in aqueous and organic solvents, making purification and characterization challenging.[5][8][9][10][11][12]
Q2: My poly-glycine peptide has very low solubility after cleavage. What can I do?
Poor solubility is a well-documented characteristic of poly-glycine peptides.[5][8][9][11] Here are a few strategies to address this issue:
-
Incorporate solubilizing agents: The use of chaotropic agents, such as lithium chloride (LiCl) or guanidinium (B1211019) chloride, can help disrupt the secondary structures that cause insolubility.[10][12]
-
Modify the peptide sequence: If permissible for your application, introducing charged or bulky amino acids at intervals within the poly-glycine sequence can disrupt aggregation and improve solubility.
-
Work with alternative solvent systems: While water is a poor solvent for poly-glycine, exploring mixtures of organic solvents or the use of denaturing solvents might be necessary for downstream applications.[5]
Q3: My HPLC analysis shows multiple peaks, but mass spectrometry indicates the correct mass for my target peptide. What is happening?
This phenomenon can be attributed to the presence of stable conformers or aggregates of your poly-glycine peptide. Even if the peptide is chemically pure, it can exist in different folded states that have distinct retention times on the HPLC column. These different conformations can be slow to interconvert, leading to the appearance of multiple peaks.
Q4: What is the maximum length of a poly-glycine sequence that can be synthesized reliably?
While there is no absolute maximum length, the difficulty of synthesis increases significantly with the number of consecutive glycine (B1666218) residues. Peptides with more than nine continuous glycine residues are known to be particularly prone to aggregation and insolubility.[8] Successful synthesis of longer sequences often requires specialized protocols and careful optimization of every step.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete coupling reactions due to on-resin aggregation. | 1. Optimize Coupling: Use stronger coupling reagents like HATU or HCTU. Consider double coupling for each glycine residue. 2. Elevated Temperature: Perform couplings at a slightly elevated temperature (e.g., 50°C) to disrupt secondary structures. 3. Use Di-peptide Building Blocks: Employ Fmoc-Gly-Gly-OH to reduce the number of individual coupling steps.[13] |
| Poor Crude Purity / Multiple Deletion Sequences | Incomplete Fmoc-deprotection or coupling steps. | 1. Capping: After each coupling step, cap any unreacted amino groups with acetic anhydride (B1165640) to terminate deletion sequences, simplifying purification.[7] 2. Monitor Reactions: Use qualitative tests (e.g., ninhydrin (B49086) test) to ensure complete reactions at each step. |
| Resin Clumping or Poor Swelling | Severe on-resin aggregation of the peptide chains. | 1. Change Resin Type: Switch to a high-swelling, hydrophilic resin such as a PEG-based resin (e.g., ChemMatrix®) to improve solvation.[6][7] 2. Use Chaotropic Salts: Add chaotropic agents like LiCl to the coupling and deprotection solutions to disrupt aggregation. 3. Backbone Protection: Incorporate a backbone-protecting group (e.g., Dmb or Hmb) on a glycine residue to hinder hydrogen bond formation.[7] |
| Difficult Purification by HPLC | Co-elution of the target peptide with closely related impurities (e.g., deletion sequences) and aggregation. | 1. Optimize HPLC Conditions: Use a shallower gradient and consider ion-pairing reagents. 2. Alternative Purification Methods: Explore other purification techniques such as size-exclusion chromatography or precipitation. |
Experimental Protocols
Protocol 1: Optimized Solid-Phase Peptide Synthesis (SPPS) of a Poly-Glycine Sequence
This protocol outlines a general approach to improve the synthesis of a poly-glycine sequence on a solid support.
-
Resin Selection:
-
Start with a high-swelling, low-loaded resin (e.g., Rink Amide ChemMatrix® resin, 0.3-0.5 mmol/g).[6]
-
-
Solvent System:
-
Use N-Methyl-2-pyrrolidone (NMP) as the primary solvent. For particularly difficult sequences, a mixture of NMP and dimethyl sulfoxide (B87167) (DMSO) (e.g., 1:1, v/v) can be beneficial.[14]
-
-
Fmoc-Deprotection:
-
Use a solution of 20% piperidine (B6355638) in NMP.
-
Extend the deprotection time to 2 x 10 minutes to ensure complete removal of the Fmoc group.
-
-
Coupling:
-
Amino Acid Activation: Pre-activate a 4-fold molar excess of Fmoc-Gly-OH with a 3.95-fold molar excess of HCTU and an 8-fold molar excess of N,N-Diisopropylethylamine (DIPEA) in NMP for 2-3 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the resin and allow the reaction to proceed for at least 2 hours. For sequences longer than 5 glycines, double coupling is recommended.
-
Monitoring: After each coupling, perform a ninhydrin test to confirm the absence of free amines.
-
-
Capping (Optional but Recommended):
-
If the ninhydrin test is positive after coupling, cap the unreacted amines with a solution of 10% acetic anhydride and 10% DIPEA in NMP for 10 minutes.
-
-
Cleavage and Deprotection:
-
Cleave the peptide from the resin using a standard cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water) for 2-3 hours.
-
-
Precipitation and Washing:
-
Precipitate the cleaved peptide in cold diethyl ether.
-
Wash the peptide pellet multiple times with cold ether to remove scavengers and byproducts.
-
Visualizations
Caption: A troubleshooting workflow for poly-glycine synthesis.
References
- 1. blog.mblintl.com [blog.mblintl.com]
- 2. Aggregation of resin-bound peptides during solid-phase peptide synthesis. Prediction of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Polypeptide Chain Growth Mechanisms and Secondary Structure Formation in Glycine Gas-Phase Deposition on Silica Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular and supramolecular studies on polyglycine and poly-l-proline - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 5. Glycine-rich peptides from FUS have an intrinsic ability to self-assemble into fibers and networked fibrils - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biotage.com [biotage.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Peptide Solubility Limits: Backbone and Side-Chain Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Raman studies of Solution Polyglycine Conformations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. sites.pitt.edu [sites.pitt.edu]
- 13. WO2010117725A2 - Production of peptides containing poly-gly sequences using fmoc chemistry - Google Patents [patents.google.com]
- 14. biotage.com [biotage.com]
Technical Support Center: Minimizing Epimerization in Peptide Thioester Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing epimerization during peptide thioester synthesis. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and data to help you overcome common challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is epimerization in the context of peptide thioester synthesis, and why is it a concern?
A: Epimerization is a chemical process where a chiral center in a molecule inverts its configuration, converting one stereoisomer into its epimer.[1][2] In peptide synthesis, this typically occurs at the α-carbon of an amino acid residue. This is a significant concern because the biological activity of a peptide is highly dependent on its specific three-dimensional structure.[1][2] Even a single epimerized residue can alter the peptide's conformation, potentially leading to a loss of function or altered bioactivity.[1] Furthermore, the resulting diastereomers are often difficult to separate due to their similar physical properties, complicating purification.[1][2]
Q2: Why is the C-terminal residue particularly susceptible to epimerization during peptide thioester synthesis?
A: The C-terminal residue is especially prone to epimerization for two main reasons:
-
Activation of the Carboxyl Group: To form the thioester, the C-terminal carboxylic acid must be activated. This activation makes the α-proton more acidic and susceptible to abstraction by a base. The activated intermediate can also form an oxazolone, which readily tautomerizes, leading to a loss of stereochemical integrity.[1][3][4]
-
Base Exposure: In Fmoc-based solid-phase peptide synthesis (SPPS), repeated exposure to basic conditions, such as piperidine (B6355638) for Fmoc deprotection, can lead to the abstraction of the α-proton of the C-terminal amino acid, causing racemization.[3] Thioesters are also known to be unstable in the presence of nucleophiles like piperidine.[4]
Q3: Are certain amino acids more prone to epimerization than others?
A: Yes, the structure of the amino acid side chain plays a crucial role. Cysteine and histidine are particularly susceptible to epimerization.[3][4][5] This is due to the nature of their side chains, which can increase the acidity of the Cα-proton.[3] Phenylglycine is another amino acid known to be prone to racemization.[1][3] In contrast, glycine (B1666218) is not chiral and therefore cannot epimerize, while proline is a secondary amine and is resistant to epimerization.[3]
Q4: How can I detect and quantify epimerization in my synthetic peptide?
A: Several analytical techniques can be used to detect and quantify epimerization:
-
Chiral Amino Acid Analysis (AAA): This method involves hydrolyzing the peptide and then derivatizing the resulting amino acids with a chiral reagent (e.g., Marfey's reagent). The diastereomeric derivatives can then be separated and quantified by HPLC or chiral gas chromatography with mass spectrometric detection (GC-MS).[6]
-
High-Performance Liquid Chromatography (HPLC): Often, the epimerized peptide can be separated from the desired product on a reverse-phase HPLC column, appearing as a distinct peak.[3][7]
-
Tandem Mass Spectrometry (MS/MS): Advanced MS techniques, such as higher-energy collisional dissociation (HCD), can sometimes be used to distinguish between peptide epimers by analyzing their fragmentation patterns.[7][8]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Significant epimerization of the C-terminal residue is observed. | 1. Prolonged exposure to strong bases during Fmoc deprotection. 2. Use of carbodiimide-based coupling reagents without additives. 3. The C-terminal amino acid is particularly susceptible (e.g., Cys, His). 4. Use of a highly polar aprotic solvent like DMF. | 1. Reduce piperidine concentration (e.g., 10%) and deprotection time (e.g., 1 minute, repeated twice).[3] 2. Use a coupling reagent less prone to causing epimerization, such as HATU or HBTU, in combination with a racemization-suppressing additive like HOAt or OxymaPure.[3] 3. For epimerization-prone amino acids, use specialized loading conditions to minimize base exposure.[3] Consider a fragment-based approach where the C-terminal residue of the fragment to be activated is Gly or Pro.[3] 4. If possible, switch to a less polar solvent for the coupling reaction.[9] |
| Low yield of the desired peptide thioester. | 1. Hydrolysis of the activated carboxylic acid or the final thioester. 2. Incomplete coupling reactions. | 1. Ensure anhydrous conditions during the coupling step. Handle purified thioesters under acidic conditions to avoid hydrolysis.[4] 2. Use more efficient coupling reagents and monitor the reaction completion using a ninhydrin (B49086) test.[3] |
| Complex mixture of side products in the final product. | 1. Incomplete Fmoc deprotection leading to deletion sequences. 2. Side reactions related to specific amino acid protecting groups. | 1. Carefully balance deprotection conditions to be mild enough to prevent epimerization but strong enough for complete Fmoc removal.[3] 2. Ensure that the protecting groups used are compatible with all reaction conditions. For Cys, using a bulky protecting group like trityl (Trt) can help minimize some side reactions.[5] |
Quantitative Data on Epimerization
The following tables summarize quantitative data on epimerization levels under various experimental conditions.
Table 1: Effect of Solvent on Epimerization during Segment Condensation
| Solvent | Epimer Content (%) |
| DMSO | 27 |
| Less Polar Solvent | 6 |
| Data from a condensation reaction between a 45-residue thioester and a 44-residue amino component to produce an 89-residue peptide.[9] |
Table 2: Epimerization of C-terminal Cysteine under Different Cleavage Conditions
| Nucleophile | Base | Epimerization (%) |
| n-Butylamine | DIPEA | 15 |
| n-Butylamine (1.1 equiv.) | DIPEA | <1 |
| Water | DIPEA | 8 |
| Methanol/Phosphate Buffer (pH 8) | - | <1 |
| Data for the cleavage of a tripeptide from a MeDbz-based linker.[10] |
Experimental Protocols
Protocol 1: Minimized Epimerization Fmoc-SPPS of Peptide Thioesters
This protocol incorporates best practices to minimize epimerization during the synthesis of peptide thioesters using Fmoc chemistry.
1. Resin and First Amino Acid Loading:
- Select a resin suitable for peptide thioester synthesis (e.g., a pre-loaded thioester resin or a resin that allows for on-resin thioesterification).
- For epimerization-prone amino acids like Cysteine, use specialized, low-base loading conditions. For instance, load Fmoc-Cys(Trt)-OH onto a 2-chlorotrityl chloride resin using DIPEA in DCM, ensuring the base is added last and the reaction time is minimized.
2. Fmoc Deprotection:
- Prepare a solution of 10-20% piperidine in DMF.[3]
- Perform the deprotection for a short duration, for example, 1 minute, followed by draining and a second 1-minute treatment.[3]
- Thoroughly wash the resin with DMF (at least 6 times) after deprotection to remove all traces of piperidine.[11]
3. Amino Acid Coupling:
- Pre-activate the incoming Fmoc-amino acid (3-5 equivalents) with a coupling reagent such as HATU or HBTU (3-5 equivalents) and a non-nucleophilic base like DIPEA.
- Crucially, include a racemization-suppressing additive like 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) or OxymaPure (1 equivalent).[3]
- Perform the coupling in a suitable solvent. While DMF is common, for particularly sensitive couplings, consider a less polar solvent.
- Allow the coupling reaction to proceed for 1-2 hours.
- Monitor coupling completion with a ninhydrin test.
4. Thioester Formation (if not using a pre-loaded resin):
- The method for on-resin thioesterification will depend on the linker strategy. One common approach involves using a "safety-catch" linker which is activated under specific conditions for subsequent thiolysis.
5. Cleavage and Deprotection:
- Cleave the peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
6. Purification and Analysis:
- Purify the crude peptide thioester using preparative RP-HPLC.
- Analyze the purified product for epimerization using chiral amino acid analysis or by separating the diastereomers on HPLC.
Protocol 2: Photochemical Synthesis of Peptide Thioesters
This method avoids base-catalyzed epimerization by using neutral reaction conditions for thioester formation.[12][13]
1. Peptide Synthesis:
- Synthesize the peptide on a Rink Amide resin functionalized with a nitroindoline (B8506331) linker using standard Fmoc-SPPS. The C-terminal amino acid is attached to the nitroindoline linker via an amide bond.[12]
2. Cleavage from Rink Amide Linker:
- Cleave the mature peptide from the Rink Amide portion of the linker using 95% TFA. This yields a photoreactive peptide amide with the nitroindoline moiety still attached.[12]
3. Photochemical Thioesterification:
- Dissolve the photoreactive peptide amide in a suitable solvent (e.g., pyridine).
- Add a thiol (e.g., benzyl (B1604629) mercaptan).
- Irradiate the solution with near-UV light (e.g., 365 nm) to activate the nitroindoline group, which then acylates the thiol to form the peptide thioester. This reaction proceeds under neutral or slightly basic conditions, thus avoiding epimerization.[12][13][14]
4. Purification:
- Purify the resulting peptide thioester by RP-HPLC.
Visualizations
Caption: Mechanisms of C-terminal epimerization during peptide synthesis.
Caption: Workflow for minimizing epimerization in Fmoc-SPPS.
References
- 1. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epimerisation in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Recent Advances in the Synthesis of C-Terminally Modified Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Epimerization in peptide thioester condensation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Epimerization-free access to C-terminal cysteine peptide acids, carboxamides, secondary amides, and esters via complimentary strategies - Chemical Science (RSC Publishing) DOI:10.1039/C7SC03553E [pubs.rsc.org]
- 11. jstage.jst.go.jp [jstage.jst.go.jp]
- 12. Virtually epimerization-free synthesis of peptide-α-thioesters - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Virtually epimerization-free synthesis of peptide-α-thioesters - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Peptide Aggregation with Structure-Breaking Dipeptides
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to peptide aggregation.
Frequently Asked Questions (FAQs)
Q1: What is peptide aggregation and why is it a problem?
A1: Peptide aggregation is a process where peptide molecules self-associate to form larger, often insoluble structures, ranging from amorphous aggregates to highly organized amyloid fibrils.[1][2] This is a significant challenge in the development of therapeutic peptides as it can lead to reduced product yield, loss of bioactivity, and potentially trigger immunogenic responses.[3][] Aggregation can occur during peptide synthesis, purification, formulation, and storage.[1][5]
Q2: What are the primary causes of peptide aggregation?
A2: Aggregation is driven by both intrinsic and extrinsic factors.
-
Intrinsic Factors: These relate to the peptide's amino acid sequence. High hydrophobicity, a propensity to form β-sheet structures, and specific sequences known as aggregation-prone regions (APRs) increase the likelihood of aggregation.[2][3][6]
-
Extrinsic Factors: These are environmental conditions such as pH, temperature, peptide concentration, ionic strength, and mechanical stress (e.g., agitation or stirring).[2][3][5] The presence of impurities or "seeds" from previous aggregation events can also accelerate the process.[7]
Q3: What are structure-breaking dipeptides and how do they prevent aggregation?
A3: Structure-breaking dipeptides are modified amino acid pairs that, when incorporated into a peptide sequence, disrupt the formation of secondary structures like β-sheets that are critical for aggregation.[8][9] They act by introducing a "kink" or steric hindrance in the peptide backbone, which prevents the intermolecular hydrogen bonding required for chain-chain association.[6][8] Examples include Pseudoproline (Oxaproline and Thiaproline) dipeptides and dipeptides containing N,N'-dimethyl-beta-alanine (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) protected amino acids.[10]
Q4: How do I know if my peptide sequence is likely to aggregate?
A4: While precise prediction is challenging, several characteristics suggest a high propensity for aggregation: a high percentage of hydrophobic residues, sequences known to favor β-sheet formation, and peptide length (aggregation is more common for peptides longer than five residues).[6][8] Computational tools that identify aggregation-prone regions (APRs) within a sequence can also be used for prediction.[2][6]
Q5: What are Pseudoproline dipeptides and when should I use them?
A5: Pseudoproline dipeptides are derivatives of Serine, Threonine, or Cysteine that are reversibly protected as an oxazolidine (B1195125) or thiazolidine (B150603) ring.[6] This ring structure introduces a bend in the peptide backbone, effectively disrupting interchain hydrogen bonding.[6] They are particularly effective when inserted into a peptide sequence at regular intervals (e.g., every 6 residues) to prevent aggregation during solid-phase peptide synthesis (SPPS).[9][10] The native peptide sequence is restored during the final cleavage from the resin with trifluoroacetic acid (TFA).[9]
Q6: What are β-breaker dipeptides (BBDPs)?
A6: β-breaker dipeptides are a class of dipeptides designed to be incorporated into amyloidogenic sequences.[11][12] Under physiological conditions (neutral to basic pH at ~37°C), they undergo a chemical transformation, such as aspartimide formation, which generates a "kink" in the peptide backbone in situ.[12] This allows the modified peptide to first incorporate into an existing aggregate and then disrupt its structure from within.[11][12]
Troubleshooting Guide for Peptide Aggregation
| Problem Encountered | Possible Cause | Recommended Solution(s) |
| Low Yield During SPPS | Incomplete coupling or deprotection reactions due to peptide-resin aggregation.[8][9] | 1. Incorporate Structure-Breaking Dipeptides: Resynthesize the peptide, incorporating a Pseudoproline or Dmb-Gly dipeptide every 6-7 residues.[10] 2. Change Solvents: Use a mixture of solvents like DCM/DMF/NMP or add chaotropic salts (e.g., LiCl) to the coupling mixture to disrupt hydrogen bonds.[8][10] 3. Elevate Temperature: Perform coupling reactions at a higher temperature or use microwave-assisted synthesis to improve reaction efficiency.[6][8] |
| Peptide is Insoluble After Cleavage/Lyophilization | The crude peptide has formed strong intermolecular aggregates. | 1. Use Strong Solvents: Attempt to dissolve the peptide in neat TFA or hexafluoroisopropanol (HFIP), then evaporate the solvent to leave a peptide film before attempting to dissolve in an aqueous buffer.[6] 2. Add Denaturants: Use denaturing agents like 6M Guanidinium-HCl or 8M Urea for initial solubilization. Note that these may need to be removed for biological assays.[6] 3. Adjust pH: For acidic peptides, try a basic solution (e.g., dilute ammonium (B1175870) hydroxide); for basic peptides, use an acidic solution (e.g., 10% acetic acid).[6] |
| Broad or Multiple Peaks in HPLC Analysis | A heterogeneous mixture of aggregated species or conformational isomers is present. The peptide may not be fully dissolved before injection.[6] | 1. Ensure Complete Dissolution: Use the solubilization methods described above. Centrifuge the sample to remove particulates before injection.[6] 2. Optimize HPLC Method: Try a different organic modifier (e.g., isopropanol (B130326) instead of acetonitrile) or add a small amount of an ion-pairing agent like 0.1% TFA.[6] |
| Aggregation Occurs During Formulation or Storage | The formulation conditions (pH, buffer, concentration, temperature) are promoting self-association.[3][5] | 1. Optimize Formulation pH: Determine the peptide's isoelectric point (pI). Adjust the buffer pH to be at least one unit away from the pI to increase net charge and electrostatic repulsion.[13] 2. Add Excipients: Include non-ionic surfactants like Tween 20 or Tween 80 to prevent surface-induced aggregation.[1] Sugars or polyols can also act as stabilizers.[14] 3. Lower Peptide Concentration: If possible, reduce the final peptide concentration in the formulation. |
| Thioflavin T (ThT) Assay Shows High Background Fluorescence | The structure-breaking dipeptide or other excipients may be interfering with the ThT dye. | 1. Run Controls: Always run control experiments with the dipeptide/excipients alone in the ThT buffer to measure any intrinsic fluorescence. 2. Use Orthogonal Methods: Confirm aggregation state using alternative techniques like Size Exclusion Chromatography (SEC), Dynamic Light Scattering (DLS), or Transmission Electron Microscopy (TEM).[3] |
Data Presentation: Efficacy of Aggregation-Disrupting Strategies
Table 1: Reported Impact of Incorporating Structure-Disrupting Dipeptides in SPPS
| Strategy | Application | Example Sequence/Target | Reported Outcome | Reference(s) |
| Pseudoproline Dipeptide | Synthesis of highly amyloidogenic peptide | Human Islet Amyloid Polypeptide (hIAPP) | Enabled synthesis with high yield and purity, which was nearly impossible with standard Fmoc SPPS. | [6] |
| Pseudoproline Dipeptide | Synthesis of generally aggregating sequences | Various difficult sequences | Achieved up to a 10-fold increase in product yield with the insertion of a single pseudoproline. | [6] |
| Dmb-Gly Dipeptide | Synthesis of Asp-Gly containing sequences | Peptides prone to aspartimide formation | Completely prevented aspartimide formation and improved synthesis efficiency. | [10] |
| Dmb-Gly Dipeptide | Synthesis of Glycine-rich sequences | Nucleolin-related peptides | Insertion of Gly-(Dmb)Gly was essential for the successful synthesis. | [9] |
Experimental Protocols
Protocol 1: Thioflavin T (ThT) Fluorescence Assay for Monitoring Peptide Aggregation
This protocol is used to monitor the kinetics of amyloid fibril formation in real-time.
Materials:
-
Lyophilized peptide (e.g., Aβ42)
-
Peptide inhibitor (e.g., structure-breaking dipeptide)
-
Thioflavin T (ThT)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well black, clear-bottom microplates
-
Fluorescence plate reader with excitation at ~444 nm and emission at ~484 nm.[15]
Procedure:
-
Preparation of Peptide Stock: Prepare a stock solution of the primary aggregating peptide (e.g., 30 µM Aβ42) in PBS. It is critical to pre-disaggregate the peptide by dissolving it in a strong solvent like HFIP, evaporating the solvent, and then resuspending in buffer.[15][16]
-
Preparation of Inhibitor Stock: Prepare stock solutions of the structure-breaking dipeptide at various concentrations in PBS.
-
Reaction Setup: In the wells of the 96-well plate, set up the following reactions in triplicate:
-
Control (Peptide alone): 30 µM Aβ42, 10 µM ThT in PBS.
-
Test (Peptide + Inhibitor): 30 µM Aβ42, 10 µM ThT, and the desired concentration of the inhibitor peptide in PBS.
-
Blank (Buffer only): PBS and 10 µM ThT.
-
-
Kinetic Measurement: Place the plate in a fluorescence reader set to 37°C. Measure the fluorescence intensity every 5-10 minutes for the desired duration (e.g., 24-48 hours). Shaking between reads can be used to accelerate aggregation.
-
Data Analysis: Subtract the blank reading from all measurements. Plot the average fluorescence intensity versus time for each condition. Inhibition is observed as a decrease in the final fluorescence intensity or an increase in the lag time before aggregation begins.[15][17]
Protocol 2: Manual Coupling of Pseudoproline Dipeptides in SPPS
This protocol describes how to manually incorporate a structure-breaking dipeptide during solid-phase peptide synthesis.
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-Xaa-Yaa(ΨMe,Mepro)-OH (Pseudoproline dipeptide)
-
Coupling reagent (e.g., HBTU, HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP)
Procedure:
-
Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin has been completely removed and the resin has been thoroughly washed with DMF.
-
Activation Mixture Preparation: In a separate vessel, dissolve the pseudoproline dipeptide (5 equivalents relative to resin loading) and the coupling reagent (5 equivalents) in a minimum volume of DMF or NMP.[10]
-
Activation: Add DIPEA (10 equivalents) to the activation mixture and mix thoroughly.[10]
-
Coupling: Immediately add the activated dipeptide solution to the prepared peptide-resin. Agitate the mixture (e.g., by bubbling nitrogen or using a shaker) for 1-2 hours at room temperature.[10]
-
Monitoring: Check for completeness of the coupling reaction using a qualitative test such as the Kaiser test.[6] If the test is positive (indicating free amines), the coupling can be extended or repeated with fresh reagents.
-
Washing: Once the coupling is complete, thoroughly wash the resin with DMF to remove excess reagents before proceeding to the next Fmoc deprotection step for the subsequent amino acid.
Visualizations
References
- 1. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. royalsocietypublishing.org [royalsocietypublishing.org]
- 3. xtalks.com [xtalks.com]
- 5. polypeptide.com [polypeptide.com]
- 6. benchchem.com [benchchem.com]
- 7. dc.engconfintl.org [dc.engconfintl.org]
- 8. peptide.com [peptide.com]
- 9. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 10. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 11. Reversal of aggregation using β-breaker dipeptide containing peptides: Application to Aβ(1-40) self-assembly and its inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Reversal of Aggregation Using β-Breaker Dipeptide Containing Peptides: Application to Aβ(1–40) Self-Assembly and Its Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 14. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Structure-Based Peptide Inhibitor Design of Amyloid-β Aggregation [frontiersin.org]
- 16. digitalcommons.lmu.edu [digitalcommons.lmu.edu]
- 17. Insight into the kinetic of amyloid beta (1-42) peptide self-aggregation: elucidation of inhibitors' mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Incomplete Fmoc Deprotection in Peptide Synthesis
This technical support center provides guidance to researchers, scientists, and drug development professionals on identifying and resolving issues related to incomplete Fmoc deprotection during solid-phase peptide synthesis (SPPS), a critical step for ensuring the synthesis of high-purity peptides.
Frequently Asked Questions (FAQs)
Q1: What is incomplete Fmoc deprotection and why is it a problem?
Incomplete Fmoc deprotection is the failure to completely remove the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminal amine of a growing peptide chain during solid-phase peptide synthesis.[1][2] This failure prevents the subsequent amino acid from coupling to the peptide chain, leading to the formation of deletion sequences, which are peptides missing one or more amino acid residues.[1] These deletion sequences are often difficult to separate from the target peptide, resulting in lower overall yield and purity of the final product.[1]
Q2: What are the common causes of incomplete Fmoc deprotection?
Several factors can lead to incomplete Fmoc deprotection:
-
Peptide Sequence and Structure: Certain peptide sequences, especially those prone to aggregation (e.g., homo-oligomers of leucine (B10760876) or alanine) or the formation of secondary structures like β-sheets, can sterically hinder the deprotection reagent from accessing the Fmoc group.[1][3]
-
Suboptimal Reagents: The use of degraded or impure reagents, particularly the piperidine (B6355638) solution used for deprotection, can significantly reduce the efficiency of the reaction.[1]
-
Inadequate Protocol: Insufficient reaction times, incorrect temperatures, or suboptimal concentrations of the deprotection agent can result in incomplete removal of the Fmoc group.[1]
-
Poor Resin Swelling: If the solid support resin is not properly swelled, reagent access to the peptide chains can be restricted.[1]
-
Resin Overloading: High loading of the first amino acid on the resin can cause steric hindrance between the growing peptide chains, impeding reagent penetration.[1]
Q3: How can I detect incomplete Fmoc deprotection during synthesis?
Several methods can be employed to monitor the completeness of the Fmoc deprotection step:
-
Qualitative Colorimetric Tests:
-
Kaiser Test (Ninhydrin Test): This is a widely used test to detect the presence of free primary amines. A blue or purple color indicates successful deprotection, while a yellow or colorless result suggests an incomplete reaction.[1][4] Note that this test is not reliable for N-terminal proline residues, which yield a brownish-red color.[4]
-
TNBS Test (2,4,6-trinitrobenzenesulfonic acid): Another chromogenic assay for the detection of primary amines.[4]
-
Chloranil Test: This test is specifically used for detecting secondary amines, such as N-terminal proline.[4]
-
-
Quantitative UV Monitoring: The cleavage of the Fmoc group releases a dibenzofulvene (DBF)-piperidine adduct, which has a characteristic UV absorbance around 301-312 nm.[4] Many automated peptide synthesizers utilize this method to monitor the deprotection reaction in real-time and can extend the reaction time until completion.[4]
Q4: How can I identify deletion sequences in my final peptide product?
The presence of deletion sequences is typically identified using analytical techniques that separate peptides based on their physicochemical properties:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most common method for assessing peptide purity.[5] Deletion sequences will typically appear as separate peaks, often eluting close to the main product peak.
-
Mass Spectrometry (MS): Techniques like Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) or Electrospray Ionization (ESI) Mass Spectrometry can be used to determine the molecular weights of the components in the crude peptide mixture, allowing for the identification of peptides with masses corresponding to one or more missing amino acids.[6][7] Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of MS for comprehensive analysis.[7]
Troubleshooting Guide
If you suspect incomplete Fmoc deprotection is occurring in your synthesis, follow this troubleshooting guide.
Step 1: Initial Assessment
Review your synthesis records and analytical data (e.g., HPLC of the crude product). The presence of significant peaks corresponding to deletion sequences is a primary indicator of a problem.
Step 2: Reagent and Protocol Verification
-
Verify Reagents: Ensure your deprotection solution (e.g., 20% piperidine in DMF) is fresh and has been stored correctly.[1] Piperidine can degrade over time, leading to reduced efficacy.
-
Review Synthesis Protocol: Double-check that the correct deprotection times and reagent volumes were used for each cycle.[1] Standard deprotection times are typically 10-20 minutes, but may need to be extended for difficult sequences.[1]
Step 3: Optimization of Deprotection Protocol
If the initial checks do not resolve the issue, you may need to modify your deprotection protocol, especially for known "difficult" sequences.
| Parameter | Standard Condition | Optimized Condition for Difficult Sequences | Rationale |
| Deprotection Time | 10-20 minutes | 30-60 minutes or longer | Allows more time for the reagent to penetrate aggregated structures.[8] |
| Deprotection Reagent | 20% Piperidine in DMF | 20% Piperidine in NMP | N-Methyl-2-pyrrolidone (NMP) can be a better solvent for disrupting peptide aggregation than Dimethylformamide (DMF).[6] |
| Addition of Chaotropes | None | Addition of agents like 1-2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | DBU is a stronger, non-nucleophilic base that can enhance deprotection efficiency, especially for sterically hindered Fmoc groups.[8] |
| Temperature | Room Temperature | Increased temperature (e.g., up to 60°C) | Can help to disrupt secondary structures and improve reaction kinetics. Caution is advised as elevated temperatures can also promote side reactions.[9] |
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection
This protocol describes a typical manual Fmoc deprotection step in SPPS.
-
Solvent Wash: Wash the peptide-resin thoroughly with DMF (3 times) to remove residual reagents from the previous coupling step.[1]
-
Deprotection: Add the deprotection solution (e.g., 20% piperidine in DMF) to the resin-containing vessel, ensuring the resin is fully submerged.
-
Agitation: Gently agitate the mixture at room temperature for the specified time (e.g., 10-20 minutes).[1]
-
Drain: Remove the deprotection solution by filtration.
-
Repeat Deprotection (Optional but Recommended): For difficult sequences, repeat steps 2-4.
-
Final Washes: Wash the peptide-resin thoroughly with DMF (at least 5 times) to remove all traces of piperidine and the DBF-piperidine adduct.
Protocol 2: Kaiser (Ninhydrin) Test
This protocol is for the qualitative detection of free primary amines on the peptide-resin.
Reagents:
-
Solution A: 5 g ninhydrin (B49086) in 100 mL ethanol.
-
Solution B: 80 g phenol (B47542) in 20 mL ethanol.
-
Solution C: 2 mL of 0.001 M aqueous KCN diluted to 100 mL with pyridine.
Procedure:
-
Sample Collection: Place a small sample of the peptide-resin (a few beads) into a small glass test tube.
-
Add Reagents: Add 2-3 drops of each of Solution A, Solution B, and Solution C to the test tube.
-
Heat: Heat the test tube at 100°C for 5 minutes.[1]
-
Observe Color:
-
Dark Blue Beads/Solution: Positive result. Indicates the presence of free primary amines (successful deprotection).
-
Yellow/Brown/No Color Change: Negative result. Indicates the absence of free primary amines (incomplete deprotection).[1]
-
Visualizations
Caption: Mechanism of Fmoc group removal by piperidine.
Caption: A stepwise workflow for troubleshooting incomplete Fmoc deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. genscript.com [genscript.com]
- 3. Incomplete Fmoc deprotection in solid-phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. almacgroup.com [almacgroup.com]
- 6. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? | MDPI [mdpi.com]
- 7. rapidnovor.com [rapidnovor.com]
- 8. peptide.com [peptide.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Coupling Efficiency with HOAt and Oxyma Pure
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for enhancing coupling efficiency using HOAt (1-Hydroxy-7-azabenzotriazole) and Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate) in peptide synthesis.
Troubleshooting Guide
This section addresses specific issues that may arise during peptide coupling reactions and offers solutions to optimize your experiments.
Issue 1: Low Coupling Efficiency or Incomplete Reaction
-
Question: My coupling reaction is showing low yield or is incomplete, especially with sterically hindered amino acids. What should I do?
-
Answer:
-
Increase Equivalents: Consider increasing the equivalents of the amino acid, coupling reagent, and additive. A common starting point is using 4 equivalents of each.[1]
-
Extend Reaction Time: For difficult couplings, extending the reaction time, even overnight, can help drive the reaction to completion.[1]
-
Consider Microwave Synthesis: Microwave-assisted peptide synthesis can significantly accelerate coupling reactions, particularly for challenging sequences.[2][3] Both HOAt and Oxyma Pure are compatible with microwave conditions.[2][3]
-
Reagent Choice: While both HOAt and Oxyma Pure are highly efficient, some studies suggest HOAt might be superior in certain contexts, while others show Oxyma Pure performing as well or better, especially in suppressing racemization.[4][5] If you are using one, consider trying the other to see if it improves your yield for a specific difficult coupling. Onium salt-based reagents incorporating HOAt (like HATU) or Oxyma Pure (like COMU) are generally very efficient for difficult couplings.[6]
-
Issue 2: High Levels of Racemization
-
Question: I am observing significant epimerization in my peptide product, particularly with sensitive amino acids like Cysteine or Histidine. How can I minimize this?
-
Answer:
-
Additive Choice: Oxyma Pure has been shown to be highly effective at suppressing racemization, often performing better than HOBt and comparably to, or even better than, HOAt in some cases.[3][5][7] If you are experiencing racemization with HOBt, switching to Oxyma Pure or HOAt is strongly recommended.[6][8]
-
Base Selection: The choice of base can significantly impact racemization. Stronger, less sterically hindered bases can increase the rate of racemization. Consider using a weaker or more sterically hindered base like N-methylmorpholine (NMM) or sym-collidine instead of N,N-Diisopropylethylamine (DIPEA).[8]
-
Pre-activation Time: Minimize the pre-activation time of the amino acid with the coupling reagent before adding it to the resin. Prolonged activation can increase the risk of oxazolone (B7731731) formation, a key intermediate in racemization.[6]
-
Low Temperature: Performing the coupling reaction at a lower temperature can help reduce the rate of racemization.[6] For microwave-assisted synthesis of sensitive residues like His and Cys, lowering the temperature has been shown to limit racemization.[8]
-
Carbodiimide (B86325) Choice: When using a carbodiimide like DIC, the addition of HOAt or Oxyma Pure is crucial for suppressing racemization.[6][9]
-
Issue 3: Poor Solubility of Reagents
-
Question: I am having trouble dissolving my coupling reagents in the reaction solvent. What are my options?
-
Answer:
-
Oxyma Pure's Solubility: Oxyma Pure generally exhibits better solubility than HOBt in many common peptide synthesis solvents, including greener alternatives.[10] This makes it a good choice if you are facing solubility issues with HOBt.
-
Solvent Choice: While DMF and NMP are standard, for specific applications, you might explore alternative solvents where your reagents are more soluble. Oxyma Pure has been successfully used in solvents like 2-MeTHF and γ-Valerolactone (GVL).[10]
-
Onium Salts: Onium salt reagents like COMU, which incorporates Oxyma Pure, often have improved solubility profiles compared to the individual components.[6][11]
-
Issue 4: Side Reactions
-
Question: I am observing unexpected side products in my final peptide. How can I identify and mitigate them?
-
Answer:
-
N-acylurea Formation: This is a common side reaction with carbodiimides. The use of additives like HOAt or Oxyma Pure significantly reduces the formation of N-acylurea by rapidly converting the highly reactive O-acylisourea intermediate into a more stable active ester.[4][6][12]
-
Guanidinylation: When using aminium/uronium salt reagents like HATU in the presence of a base, a side reaction can occur where the free amine of the peptide attacks the reagent itself, leading to a guanidinylated byproduct. Phosphonium-based reagents like PyAOP do not have this issue.[6][9]
-
Aspartimide Formation: For sequences containing aspartic acid, aspartimide formation is a known side reaction. Optimizing deprotection conditions, such as adding Oxyma to the piperidine (B6355638) solution, can help minimize this.[13]
-
Frequently Asked Questions (FAQs)
Q1: What are HOAt and Oxyma Pure, and why are they used in peptide synthesis?
A1: HOAt (1-Hydroxy-7-azabenzotriazole) and Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate) are coupling additives used in peptide synthesis to enhance the efficiency and reduce side reactions of amide bond formation.[6] They are typically used in conjunction with a coupling reagent, most commonly a carbodiimide like DIC, or are incorporated into onium salt reagents (e.g., HATU contains HOAt, and COMU contains Oxyma Pure).[6] Their primary roles are to accelerate the coupling reaction and suppress racemization by forming a highly reactive, yet more stable, active ester intermediate.[9]
Q2: Which is better: HOAt or Oxyma Pure?
A2: The choice between HOAt and Oxyma Pure depends on the specific application and priorities.
-
Efficiency: Both are highly efficient, often outperforming the older additive HOBt.[4][5] Some studies suggest HOAt-based reagents are slightly more reactive, while others show Oxyma Pure to be comparable or superior, especially in difficult couplings.[5]
-
Racemization Suppression: Both are excellent at suppressing racemization. Several studies have shown Oxyma Pure to be as good as, and sometimes superior to, HOAt in minimizing epimerization.[3][7]
-
Safety: This is a key differentiator. HOAt is a benzotriazole (B28993) derivative and is classified as a potential explosive, which can lead to shipping and handling restrictions.[6] Oxyma Pure is a non-explosive alternative, making it a safer choice for routine use.[6]
Q3: Can I use HOAt or Oxyma Pure with any coupling reagent?
A3: HOAt and Oxyma Pure are most commonly used as additives with carbodiimides such as DIC (Diisopropylcarbodiimide) and EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride).[3][6] They are also integral components of many modern onium salt coupling reagents. For example, HATU and PyAOP are based on HOAt, while COMU and PyOxim are based on Oxyma Pure.[6]
Q4: How should I store HOAt and Oxyma Pure?
A4:
-
HOAt: Should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat and sources of ignition. Recommended storage is often between 2°C and 8°C.[14][15]
-
Oxyma Pure: Is stable at room temperature with a shelf life of at least 24 months in its solid form.[16] Solutions of Oxyma Pure in DMF are also stable for extended periods when stored properly.[16] Recommended storage temperature for the solid is often 2-8°C.[17]
Q5: Are there any safety precautions I should take when working with these reagents?
A5: Yes, standard laboratory safety practices should always be followed.
-
HOAt: Due to its potential explosive properties, avoid shock, friction, and heat.[15][18] Always handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[15][19]
-
Oxyma Pure: While considered non-explosive, it is still a chemical and should be handled with care.[20] Use appropriate PPE and ensure good ventilation.[20] There have been reports of the generation of hydrogen cyanide (HCN) from the reaction between Oxyma Pure and DIC under certain conditions.[17]
Data Presentation
Table 1: Comparison of pKa Values
| Compound | pKa | Reference(s) |
| HOAt | 3.28 | [5] |
| HOBt | 4.60 | [5] |
| 6-Cl-HOBt | 3.35 | [5] |
| Oxyma Pure | 4.60 | [5] |
Table 2: Racemization during Solution-Phase Synthesis of Z-L-Phg-Pro-NH₂
| Additive | Coupling Reagent | Yield (%) | D/L Isomer (%) | Reference(s) |
| Oxyma Pure | DIC | 94.4 | 0.9 | [2] |
| Oxyma-B | DIC | 90.0 | 1.0 | [2] |
| HOAt | DIC | 91.5 | 3.9 | [2] |
| HOBt | DIC | 94.3 | 11.0 | [2] |
Table 3: Racemization during Solution-Phase Fragment Condensation of Z-Phe-Val-OH with H-Pro-NH₂
| Additive | Coupling Reagent | Yield (%) | D/L Isomer (%) | Reference(s) |
| Oxyma-B | DIC | 90.7 | 5.1 | [2] |
| HOAt | DIC | 97.6 | 5.9 | [2] |
| Oxyma Pure | DIC | 91.9 | 7.7 | [2] |
| HOBt | DIC | 96.2 | 14.8 | [2] |
Table 4: Purity of Pentapeptide H-Tyr-Aib-Aib-Phe-Leu-NH₂ in a Difficult Coupling
| Additive | Coupling Reagent | Pentapeptide (%) | des-Aib Tetrapeptide (%) | Reference(s) |
| Oxyma Pure | DIC | 42.8 | 50.4 | [2] |
| HOAt | DIC | 37.5 | 60.2 | [2] |
| Oxyma-B | DIC | 26.4 | 61.1 | [2] |
| HOBt | DIC | 8.4 | 83.1 | [2] |
Experimental Protocols
Protocol 1: General Procedure for Carbodiimide-Mediated Coupling using Oxyma Pure in Solid-Phase Peptide Synthesis (SPPS)
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with a 20% piperidine in DMF solution for 5-10 minutes. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove residual piperidine.
-
Coupling Cocktail Preparation:
-
Coupling Reaction: Add the pre-activated coupling cocktail to the washed resin.
-
Reaction Monitoring: Agitate the reaction mixture for 1-2 hours at room temperature. The progress of the coupling can be monitored using a Kaiser test. For difficult couplings, the reaction time may be extended.
-
Washing: After the coupling is complete (negative Kaiser test), wash the resin with DMF (3-5 times) and DCM (3-5 times).
-
Repeat Cycle: Proceed to the next deprotection and coupling cycle.
Protocol 2: General Procedure for Solution-Phase Peptide Coupling using EDC/Oxyma Pure
-
Dissolution: Dissolve the carboxylic acid component (1 equivalent) and Oxyma Pure (1 equivalent) in a suitable solvent (e.g., DCM or DMF).
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Carbodiimide Addition: Add EDC·HCl (1-1.2 equivalents) to the cold solution and stir for 2-5 minutes for pre-activation.[3] The solution will turn yellow.[3]
-
Amine Addition: Add the amine component (1 equivalent), either as a free base or as a salt.
-
Base Addition: If the amine component is a salt, add a non-nucleophilic base like DIPEA (1 equivalent) to neutralize the salt.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Work-up: Perform an aqueous work-up to remove the water-soluble urea (B33335) byproduct from EDC and any excess reagents. This typically involves washing with a dilute acid (e.g., 1M HCl), a dilute base (e.g., saturated NaHCO₃), and brine.
-
Purification: Dry the organic layer over a drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude peptide can then be purified by chromatography or crystallization.
Mandatory Visualization
Caption: Carbodiimide coupling mechanism with an additive.
Caption: Racemization pathway and the role of additives.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. oxymapure.com [oxymapure.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. merckmillipore.com [merckmillipore.com]
- 6. bachem.com [bachem.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. benchchem.com [benchchem.com]
- 9. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 10. oxymapure.com [oxymapure.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. luxembourg-bio.com [luxembourg-bio.com]
- 14. Page loading... [guidechem.com]
- 15. peptide.com [peptide.com]
- 16. oxymapure.com [oxymapure.com]
- 17. Oxyma Pure Novabiochem 3849-21-6 [sigmaaldrich.com]
- 18. echemi.com [echemi.com]
- 19. aksci.com [aksci.com]
- 20. gyrosproteintechnologies.z16.web.core.windows.net [gyrosproteintechnologies.z16.web.core.windows.net]
Technical Support Center: Double Coupling Protocol for Difficult Amino Acids
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the double coupling protocol for difficult amino acids in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are "difficult" amino acids and why do they require special coupling protocols?
Difficult amino acids are residues that exhibit slow or incomplete reaction rates during peptide bond formation under standard coupling conditions. This difficulty primarily stems from two factors:
-
Steric Hindrance: Amino acids with bulky side chains (e.g., Valine, Isoleucine) or those with side-chain protecting groups (e.g., Arginine with Pbf) can physically obstruct the approach of the activated amino acid to the N-terminus of the growing peptide chain. This slows down the reaction kinetics.[1][2][3] β-branched amino acids are particularly known for causing such issues.[1]
-
Peptide Aggregation: Sequences rich in hydrophobic residues are prone to forming secondary structures, such as β-sheets, on the solid support. This can cause the peptide chains to aggregate, making the reactive N-terminal sites inaccessible to reagents and leading to incomplete coupling.[1][3]
The most commonly cited difficult amino acids include Histidine (His), Threonine (Thr), Arginine (Arg), Valine (Val), Isoleucine (Ile), and Glutamine (Gln).[4][5]
Q2: When should I consider using a double coupling protocol?
A double coupling protocol is recommended in the following situations:
-
Incorporating Sterically Hindered Residues: It is particularly useful for sterically hindered amino acids like Arginine, or when coupling any amino acid to a bulky residue.[6]
-
Sequences with Repeating Amino Acids: When synthesizing sequences with multiple identical amino acids in a row (e.g., Ala-Ala-Ala), aggregation can become an issue, and double coupling can improve the outcome.[6]
-
Coupling after Proline: The unique cyclic structure of Proline can sometimes lead to incomplete coupling of the subsequent amino acid.
-
Positive Monitoring Test: If a qualitative monitoring test, such as the Kaiser test, indicates the presence of unreacted free amines after the initial coupling, a second coupling is the most direct way to drive the reaction to completion.[7][8]
Q3: How do I monitor the completeness of a coupling reaction?
The most common method for monitoring coupling completion in real-time is the Kaiser test (or ninhydrin (B49086) test).[1][7][8] This is a qualitative colorimetric test performed on a small sample of resin beads.
-
Positive Result (Intense Blue/Purple Beads): Indicates a significant number of free primary amines, signifying a failed or incomplete coupling.[1][7]
-
Negative Result (Yellow/Colorless Beads): Indicates that the coupling reaction is complete, with no detectable free primary amines.[7]
It's important to note that the Kaiser test is not reliable for secondary amines, such as N-terminal proline. In such cases, alternative tests like the isatin (B1672199) test or chloranil (B122849) test are recommended.[8]
Q4: What are the alternatives to double coupling for difficult sequences?
If double coupling is insufficient or if you are looking for other strategies, consider the following:
-
Use More Powerful Coupling Reagents: Uronium/aminium salt-based reagents like HATU, HCTU, or COMU are generally more reactive and effective for difficult couplings than standard carbodiimide-based reagents.[3]
-
Elevate the Reaction Temperature: Increasing the temperature to 30-50°C can significantly improve the reaction rate for sterically hindered couplings.[1]
-
Change the Solvent: For aggregating peptides, switching from DMF to a more polar solvent like N-methyl-2-pyrrolidone (NMP) can improve solvation and reaction efficiency.[8]
-
Incorporate Chaotropic Salts: Adding chaotropic salts like LiCl can help disrupt secondary structures and improve the solvation of the peptide chain.
-
Use Pseudoproline Dipeptides: These can be incorporated into the peptide backbone to disrupt aggregation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Positive Kaiser test after the first coupling | Incomplete reaction due to steric hindrance or aggregation. | Perform a second coupling (double coupling) with a fresh solution of activated amino acid and reagents.[1][7] |
| Positive Kaiser test even after double coupling | Severe peptide aggregation blocking reactive sites. | 1. Capping: Acetylate the unreacted amines with acetic anhydride (B1165640) to prevent the formation of deletion sequences. This will terminate the growth of that specific peptide chain.[7][8] 2. Optimize Conditions: For the remainder of the synthesis, consider switching to a more potent coupling reagent (e.g., HATU), increasing the reaction temperature, or using a different solvent system (e.g., NMP).[8] |
| Low crude peptide purity with deletion sequences | Consistently incomplete coupling at one or more steps. | Proactively use a double coupling strategy for known difficult amino acids (e.g., Arg, Val, Ile) or for all residues in a particularly challenging sequence. |
| Difficulty coupling N-methylated amino acids | The secondary amine is less nucleophilic, making the reaction more challenging. | Use a more reactive coupling reagent such as PyBrOP or PyAOP, which are known to be effective for coupling N-methylated amino acids.[9] |
Data Presentation
The following table provides an illustrative comparison of the expected purity of a crude peptide containing a difficult amino acid (e.g., Arginine) synthesized using a single versus a double coupling protocol. While specific yields are highly sequence-dependent, a double coupling strategy generally results in a cleaner crude product with fewer deletion impurities.
| Coupling Protocol | Target Peptide Purity (by HPLC) | Major Impurity (Deletion Sequence) |
| Single Coupling | ~85% | ~10% |
| Double Coupling | >95% | <2% |
Note: These are representative values. Actual results will vary based on the specific peptide sequence, reagents, and synthesis conditions. A double coupling strategy has been shown to yield a cleaner crude peptide sample.[2]
Experimental Protocols
Protocol 1: Standard Double Coupling using HATU
This protocol is recommended when a monitoring test indicates an incomplete first coupling or for known difficult residues.
First Coupling:
-
Following the standard deprotection of the N-terminal Fmoc group on the resin-bound peptide, wash the resin thoroughly with DMF (3x).
-
In a separate vessel, pre-activate the sterically hindered Fmoc-amino acid (4 equivalents relative to resin loading). Dissolve the amino acid, HATU (3.9 equivalents), and a non-nucleophilic base like DIPEA (8 equivalents) in DMF.[6]
-
Allow the pre-activation to proceed for 1-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 45-60 minutes.[6]
-
Wash the resin with DMF.
Second Coupling:
-
Repeat steps 2 through 5 with a fresh solution of the activated amino acid and reagents.[6]
-
After the second coupling, wash the resin thoroughly with DMF and then DCM.
-
Perform a Kaiser test (Protocol 2) to confirm the completion of the coupling.
Protocol 2: Kaiser (Ninhydrin) Test for Monitoring Coupling Completion
This test is used to detect free primary amines on the resin.
Reagents:
-
Solution A: 5% Ninhydrin in ethanol
-
Solution B: 80% Phenol in ethanol
-
Solution C: 2% Potassium cyanide (KCN) in pyridine
Procedure:
-
Withdraw a small sample of resin beads (5-10 mg) from the reaction vessel.
-
Wash the beads thoroughly with DMF and then ethanol.
-
Place the washed beads into a small glass test tube.
-
Add 2-3 drops of each of Solution A, Solution B, and Solution C to the test tube.[1][7]
-
Heat the sample at 100-120°C for 5 minutes.[1]
-
Observe the color of the beads and the solution.
Interpretation:
-
Intense Blue/Purple: Positive result, indicating incomplete coupling.
-
Yellow/Colorless: Negative result, indicating complete coupling.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. biotage.com [biotage.com]
- 3. benchchem.com [benchchem.com]
- 4. Coupling efficiencies of amino acids in the solid phase synthesis of peptides. | Semantic Scholar [semanticscholar.org]
- 5. Coupling efficiencies of amino acids in the solid phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. peptide.com [peptide.com]
Technical Support Center: Impact of Residual DMF on TFA-Acidolysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues related to residual dimethylformamide (DMF) during trifluoroacetic acid (TFA)-mediated cleavage and deprotection of peptides synthesized by solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is the primary impact of residual DMF on TFA-acidolysis?
A1: Residual N,N-dimethylformamide (DMF), a common solvent in solid-phase peptide synthesis, can have a significant negative impact on the efficiency of trifluoroacetic acid (TFA)-acidolysis. As a basic solvent, DMF can neutralize the acidic TFA, reducing its effective concentration.[1] This inhibition of the acidolysis reaction can lead to incomplete cleavage of the peptide from the resin and incomplete removal of acid-labile side-chain protecting groups, ultimately resulting in lower yields of the desired peptide.[2]
Q2: How can I tell if residual DMF is affecting my cleavage reaction?
A2: The most common indicator of a problem is a significantly lower than expected yield of your crude peptide after precipitation.[2] You may also observe incomplete removal of protecting groups when analyzing the crude product by techniques such as mass spectrometry or HPLC. If the peptide is not retained on a reverse-phase HPLC column when injected in DMF, it may indicate issues with the peptide's purity or aggregation, which can be exacerbated by cleavage problems.[3]
Q3: Are certain types of resins more susceptible to retaining DMF?
A3: Yes, polar resins such as polyethylene (B3416737) glycol (PEG) and polyacrylamide-based supports have a higher tendency to retain DMF.[4] For these types of resins, more extensive washing procedures are necessary to ensure complete removal of residual solvent.
Q4: Can residual DMF lead to specific side reactions during TFA cleavage?
A4: While the primary issue is the neutralization of TFA, the presence of DMF, especially if it has degraded to form dimethylamine (B145610) and formic acid, can potentially lead to side reactions. However, the most commonly cited problem is the inhibition of the cleavage reaction itself rather than the formation of specific DMF-related adducts on the peptide.[1] The focus of troubleshooting should be on ensuring the complete removal of DMF.
Troubleshooting Guide
This guide addresses common issues encountered when residual DMF is suspected to be interfering with TFA-acidolysis.
| Problem | Potential Cause | Recommended Solution |
| Low Crude Peptide Yield | Residual basic DMF neutralizing the TFA cleavage cocktail, leading to incomplete cleavage. | 1. Thoroughly wash the peptide-resin with dichloromethane (B109758) (DCM) prior to cleavage to remove residual DMF.[1] 2. For polar resins (e.g., PEG, polyacrylamide), perform a final wash with a mildly acidic reagent like acetic acid (ensure this is compatible with your resin's acid lability).[4] 3. Ensure the resin is thoroughly dried under vacuum after washing and before adding the TFA cleavage cocktail. |
| Incomplete Deprotection | Insufficient effective TFA concentration due to neutralization by residual DMF. | 1. Follow the extensive washing protocols mentioned above to remove all traces of DMF.[1] 2. Consider increasing the volume of the TFA cleavage cocktail to ensure a sufficient excess of acid. 3. For peptides with difficult-to-remove protecting groups, extend the cleavage time after ensuring all DMF has been removed.[3] |
| No Precipitate Upon Ether Addition | The peptide may be highly soluble in the ether/TFA mixture, or the cleavage may have failed completely. | 1. If no precipitate forms after adding cold ether, try concentrating the TFA solution carefully under a stream of nitrogen before adding more cold ether. 2. If cleavage failure is suspected, wash the resin thoroughly with DCM, dry it completely, and repeat the cleavage procedure with fresh TFA cocktail.[3] |
Experimental Protocols
Protocol 1: Standard Pre-Cleavage Washing Procedure
This protocol is designed to effectively remove residual DMF from the peptide-resin before TFA-acidolysis.
-
Transfer the peptide-resin to a sintered glass funnel or a reaction vessel suitable for washing.
-
Wash the resin with 3-5 bed volumes of DMF to remove any soluble impurities.
-
Wash the resin with 5-7 bed volumes of dichloromethane (DCM) to displace the DMF. DCM is volatile and helps in the subsequent drying process.[1]
-
For polar resins (e.g., PEG-based), consider an additional wash with 3 bed volumes of 1% acetic acid in DCM (Note: Do not use acetic acid with extremely acid-labile resins like 2-chlorotrityl or Rink acid resins).
-
Perform a final wash with 3-5 bed volumes of DCM to remove the previous washing solvent.
-
Dry the resin thoroughly under high vacuum for at least 1-2 hours, or until it is a free-flowing powder, before proceeding with the addition of the TFA cleavage cocktail.
Protocol 2: Test Cleavage for Troubleshooting
If you consistently experience low yields, a small-scale test cleavage can help diagnose the issue.
-
After synthesizing the peptide, take a small aliquot of the dried peptide-resin (e.g., 10-20 mg).
-
Divide the aliquot into two portions.
-
Portion A (Control): Proceed directly to TFA cleavage without extra washing steps.
-
Portion B (Troubleshooting): Perform the "Standard Pre-Cleavage Washing Procedure" (Protocol 1) on this portion.
-
Perform the TFA cleavage on both portions under identical conditions (same cleavage cocktail, time, and temperature).
-
Precipitate the peptide from both reactions with cold diethyl ether and compare the yields. A significantly higher yield from Portion B indicates that residual DMF was the likely cause of the problem.
Visual Guides
Logical Workflow for Troubleshooting Low Cleavage Yield
References
Technical Support Center: TFA Cleavage of Allyl-Containing Peptides
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the trifluoroacetic acid (TFA) cleavage of peptides containing allyl-protected amino acid residues.
Frequently Asked Questions (FAQs)
Q1: Do I need special scavengers for an allyl-protected amino acid during TFA cleavage?
No, allyl-based protecting groups (e.g., Alloc for amines, allyl esters for carboxylic acids) are stable under the acidic conditions of a standard TFA cleavage.[1][2][3] This stability is a key feature of their use, providing an "orthogonal" protection strategy. This means the allyl group is selectively removed in a separate step after TFA cleavage, typically using a palladium catalyst.[1][2]
Q2: If the allyl group is stable, why do I still need scavengers in my TFA cleavage cocktail?
Scavengers are essential to protect other sensitive amino acid residues in your peptide sequence from reactive cationic species generated during the removal of other protecting groups (like tBu, Boc, Trt).[4] Without scavengers, residues such as Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Arginine (Arg) are prone to modification, leading to undesired side products.[4][5] The choice of scavengers should be based on the other amino acids in your peptide, not the presence of the allyl group.
Q3: What is orthogonal protection and how does it apply to allyl groups?
Orthogonal protection in peptide synthesis refers to the use of multiple classes of protecting groups that can be removed under different chemical conditions.[2][6] This allows for the selective deprotection of specific amino acids while others remain protected. Allyl groups are orthogonal to the commonly used acid-labile t-butyl (tBu) and base-labile Fmoc protecting groups.[2] This allows for a multi-step deprotection strategy, which is particularly useful for synthesizing complex peptides, such as cyclic or branched peptides.[7]
Q4: Can the palladium catalyst used for allyl deprotection be used in the TFA cleavage cocktail?
No, the palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4], is not active under the strong acidic conditions of the TFA cleavage cocktail and should not be added.[7] Allyl deprotection is a distinct step performed under neutral conditions after the TFA cleavage and purification of the peptide.[7]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low peptide yield after cleavage and precipitation. | 1. Incomplete cleavage from the resin. 2. Peptide is partially soluble in the precipitation solvent (e.g., diethyl ether). | 1. Increase the TFA cleavage reaction time to 3-4 hours. For peptides with multiple Arg(Pmc/Pbf) residues, longer times may be needed.[5] 2. Concentrate the TFA filtrate before adding cold ether.[2] Alternatively, check the ether supernatant for your peptide. If present, recover it by evaporation. |
| Presence of unexpected impurities in the crude peptide. | 1. Alkylation of sensitive residues (Trp, Cys, Met) due to insufficient or inappropriate scavengers. 2. Oxidation of Met or Cys. | 1. Ensure the correct scavengers are used for the sensitive residues in your peptide (see Table 1 below). For example, use triisopropylsilane (B1312306) (TIS) to prevent trityl cation modification of Trp and Cys.[5] 2. Perform the cleavage under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[8] |
| Mass spectrum shows a mass corresponding to the peptide with the allyl group still attached. | This is the expected outcome. | The allyl group is not removed by TFA. It must be deprotected in a subsequent step using a palladium catalyst. |
| The resin turns a deep yellow or red color during cleavage. | This is often due to the formation of carbocations from trityl-based protecting groups (on Cys, His, Asn, Gln), which are chromophores.[5] | This is a normal observation and typically does not affect the quality of the peptide, provided sufficient scavengers are present to trap the reactive species.[5] |
Data Presentation: Scavenger Cocktails for TFA Cleavage
The presence of an allyl-protected residue does not change the requirements for scavengers for other sensitive amino acids. The following table summarizes common scavenger cocktails for TFA cleavage.
Table 1: Common Scavenger Cocktails for TFA Cleavage
| Reagent | Composition (v/v/w) | Target Residues & Notes |
| Standard (Reagent K) | 82.5% TFA / 5% Phenol / 5% Water / 5% Thioanisole / 2.5% 1,2-Ethanedithiol (EDT) | A robust, general-purpose cocktail for peptides containing multiple sensitive residues like Cys, Met, Trp, and Tyr.[9] |
| "Odorless" (Reagent B) | 88% TFA / 5% Phenol / 5% Water / 2% Triisopropylsilane (TIS) | Good for peptides with Trt-protected residues. TIS is an excellent scavenger for carbocations. Does not prevent oxidation of Met.[9] |
| Low Odor (Reagent L) | 88% TFA / 2% TIS / 5% Water / 5% Dithiothreitol (DTT) | DTT replaces the more pungent EDT and thioanisole.[9] |
| Simple | 95% TFA / 2.5% Water / 2.5% TIS | Suitable for peptides without highly sensitive residues like Met or multiple Arg residues. |
Note: All cleavage cocktails should be prepared fresh before use.[5]
Experimental Protocols
Protocol 1: Standard TFA Cleavage of an Allyl-Containing Peptide
This protocol assumes the peptide has been synthesized using Fmoc/tBu chemistry and contains an allyl-protected amino acid, along with other sensitive residues requiring scavengers.
-
Preparation:
-
Ensure the N-terminal Fmoc group has been removed from the peptide-resin.
-
Thoroughly wash the peptide-resin with dichloromethane (B109758) (DCM) and dry it under vacuum for at least 1 hour.[10]
-
-
Cleavage Cocktail Preparation:
-
In a fume hood, prepare a fresh cleavage cocktail. For a general-purpose cleavage, use Reagent K: 8.25 mL TFA, 0.5 mL phenol, 0.5 mL water, 0.5 mL thioanisole, and 0.25 mL EDT.
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).
-
Stopper the reaction vessel and gently agitate at room temperature for 2-3 hours. The reaction can be monitored by taking small aliquots over time and analyzing by HPLC.
-
-
Peptide Isolation:
-
Filter the resin from the cleavage mixture and collect the filtrate into a cold centrifuge tube containing diethyl ether (approximately 10 times the volume of the filtrate).
-
Wash the resin with a small amount of fresh TFA, and add this to the ether.
-
A precipitate of the crude peptide should form. If not, the TFA can be partially evaporated before adding to ether.[2]
-
-
Washing and Drying:
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet 2-3 times with cold diethyl ether to remove scavengers and residual TFA.
-
Dry the final peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Protocol 2: Palladium-Catalyzed Allyl Deprotection (Post-TFA Cleavage)
This protocol is for the removal of the allyl protecting group after the peptide has been cleaved from the resin and purified.
-
Preparation:
-
Dissolve the purified, allyl-protected peptide in a suitable solvent (e.g., a mixture of CHCl3, acetic acid, and N-methylmorpholine).
-
-
Deprotection Reaction:
-
Work-up:
-
After the reaction is complete, the peptide is typically repurified by HPLC to remove the catalyst and byproducts.
-
Mandatory Visualizations
Caption: Workflow for TFA cleavage and subsequent allyl deprotection.
Caption: Troubleshooting decision tree for TFA cleavage issues.
References
- 1. peptide.com [peptide.com]
- 2. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 3. EP0518295A2 - Allyl side chain protection in peptide synthesis - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. EP0623626B1 - Automated allyl deprotection in solid-phase synthesis - Google Patents [patents.google.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. anyflip.com [anyflip.com]
- 9. peptide.com [peptide.com]
- 10. tools.thermofisher.com [tools.thermofisher.com]
Avoiding aminolysis of peptide thioesters during Fmoc deprotection
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you avoid the common side reaction of aminolysis of peptide thioesters during Fmoc deprotection in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is aminolysis of peptide thioesters during Fmoc deprotection?
A1: Aminolysis is an undesirable side reaction that can occur during the synthesis of peptide thioesters using Fmoc-based solid-phase peptide synthesis (SPPS). The thioester functional group at the C-terminus of the peptide is susceptible to nucleophilic attack by the secondary amine, most commonly piperidine (B6355638), used to remove the N-terminal Fmoc protecting group.[1][2] This reaction leads to the formation of a non-native peptide amide, reducing the yield of the desired peptide thioester.
Q2: Why is piperidine problematic for the synthesis of peptide thioesters?
A2: Piperidine, the standard reagent for Fmoc deprotection (typically used at 20% v/v in DMF), is a strong nucleophile.[3][4] Its repeated use in each cycle of peptide elongation can lead to significant cleavage of the thioester linkage, which is inherently labile to aminolysis.[1][2] This incompatibility presents a major challenge for the direct synthesis of peptide thioesters using standard Fmoc-SPPS protocols.[5][6]
Q3: What are the primary strategies to prevent aminolysis of peptide thioesters?
A3: The main strategies to circumvent this issue involve:
-
Using alternative, less nucleophilic bases for Fmoc deprotection.[7]
-
Modifying the deprotection cocktail to suppress the nucleophilicity of the amine.
-
Masking the thioester functionality during the synthesis and deprotecting it at a later stage.[1]
-
Employing a post-synthesis, on-resin conversion of a peptide acid or amide to a thioester.
Q4: Which alternative bases can be used instead of piperidine?
A4: Several non-nucleophilic or sterically hindered bases are effective alternatives to piperidine for Fmoc deprotection in peptide thioester synthesis. The most common is 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[4][5][6] Other options include piperazine (B1678402) and 4-methylpiperidine.[3] While these alternatives are less prone to causing aminolysis, their deprotection efficiency and potential for other side reactions like racemization should be considered.[4]
Q5: How does DBU prevent aminolysis, and what is the recommended protocol?
A5: DBU is a non-nucleophilic base, meaning it can effectively remove the Fmoc group without attacking the thioester linkage.[4] A common protocol involves using a solution of 2% (v/v) DBU in DMF.[4] Often, an additive like 1-hydroxybenzotriazole (B26582) (HOBt) is included to trap the dibenzofulvene intermediate generated during Fmoc removal and to minimize other side reactions.[6]
Q6: I am observing a side product with a mass corresponding to the piperidine adduct of my peptide. What is happening and how can I fix it?
A6: This observation is a clear indication of aminolysis. The piperidine used for Fmoc deprotection is attacking the C-terminal thioester, resulting in a peptide piperidide. To resolve this, you should immediately switch from a piperidine-based deprotection cocktail to one containing a non-nucleophilic base like DBU.
Q7: Can I just reduce the concentration of piperidine or the deprotection time?
A7: While reducing the piperidine concentration and shortening the deprotection time can decrease the extent of aminolysis, it may also lead to incomplete Fmoc removal.[4] This can result in deletion sequences in your final product, which can be difficult to separate during purification. Therefore, this approach is a trade-off and may not be optimal for achieving high purity and yield.[4]
Quantitative Data Summary
The following table summarizes the effectiveness of different deprotection reagents in minimizing aminolysis and other side reactions.
| Deprotection Reagent/Cocktail | Concentration | Solvent | Aminolysis of Thioester | Deprotection Efficiency | Notes | Reference |
| Piperidine | 20% (v/v) | DMF | High | High | Standard, but problematic for thioesters. | [2][4] |
| DBU | 2% (v/v) | DMF | Low/Undetectable | High | A superior alternative for thiopeptide synthesis. | [4] |
| Morpholine | 50% (v/v) | DMF | Moderate | Moderate | Milder conditions, but can still lead to side products. | [4] |
| Piperazine | 10% (w/v) | 9:1 DMF/Ethanol | Lower than Piperidine | Good | A viable alternative to piperidine. | [3] |
| 4-Methylpiperidine (4MP) | 20% (v/v) | DMF | Lower than Piperidine | Good | Comparable efficiency to piperidine with less toxicity. | [3] |
| Hexamethylene imine / HOBt / 1-Methylpyrrolidine | 2% / 2% / 25% | 1:1 NMP/DMSO | ~15% decomposition | Effective | A specialized cocktail to minimize aminolysis. | [8] |
Key Experimental Protocols
Protocol 1: Standard Fmoc Deprotection with Piperidine (for non-thioester peptides)
-
Resin Swelling: Swell the peptide-resin in dimethylformamide (DMF) for 30 minutes.
-
Deprotection: Treat the resin with a 20% (v/v) solution of piperidine in DMF.
-
Incubation: Gently agitate the resin suspension for 20 minutes at room temperature.
-
Washing: Drain the deprotection solution and wash the resin extensively with DMF (5-7 times) to remove all traces of piperidine.
-
Confirmation: Perform a colorimetric test (e.g., Kaiser test) to confirm the presence of a free primary amine.
Protocol 2: Modified Fmoc Deprotection using DBU to Avoid Aminolysis
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Deprotection Solution Preparation: Prepare a fresh solution of 2% (v/v) 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in DMF. Some protocols recommend the addition of an additive like 1-hydroxybenzotriazole (HOBt) at a concentration of 2%.[6]
-
Deprotection: Treat the resin with the 2% DBU solution.
-
Incubation: Gently agitate the resin suspension. The reaction time may vary (typically 5-15 minutes) and should be optimized for the specific sequence.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times).
-
Confirmation: Use a colorimetric test to confirm complete deprotection.
Visual Guides
Caption: Mechanism of piperidine-mediated aminolysis of a peptide thioester.
Caption: Comparison of standard and modified Fmoc deprotection workflows.
Caption: Troubleshooting decision tree for peptide thioester synthesis.
References
- 1. Fmoc solid-phase synthesis of peptide thioesters by masking as trithioortho esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieme Chemistry Journals Awardees – Where Are They Now? Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijairjournal.in [ijairjournal.in]
- 6. Peptide thioester preparation by Fmoc solid phase peptide synthesis for use in native chemical ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. osti.gov [osti.gov]
Technical Support Center: Purification Strategies for Peptides Containing Fmoc-Gly(allyl)-OH
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the purification of synthetic peptides incorporating the Fmoc-Gly(allyl)-OH building block. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist you in overcoming common challenges and achieving high-purity peptides.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of peptides containing this compound.
Issue 1: Low Yield of Purified Peptide
Possible Causes:
-
Incomplete Cleavage: The peptide may not be fully cleaved from the resin, resulting in lower recovery.
-
Peptide Aggregation: The peptide sequence may be prone to aggregation, leading to precipitation and loss during purification.[1]
-
Poor Solubility: The crude peptide may not fully dissolve in the initial HPLC mobile phase, leading to sample loss.[1]
-
Non-specific Binding: The peptide may adhere to filter membranes or vials.
-
Suboptimal HPLC Conditions: The gradient, flow rate, or column chemistry may not be suitable for the specific peptide.
Solutions:
-
Optimize Cleavage: Ensure a sufficient volume of fresh cleavage cocktail is used and that the reaction proceeds for the recommended time (typically 2-3 hours).[2]
-
Address Aggregation: Dissolve the crude peptide in a stronger solvent such as DMSO or NMP before dilution with the initial mobile phase. The addition of chaotropic agents like guanidinium (B1211019) chloride to the purification buffers can also help disrupt aggregation.[1]
-
Improve Solubility: Test different solvents for initial peptide dissolution. For acidic peptides, a slightly basic solution may aid solubility, while acidic solutions can help for basic peptides.[1]
-
Minimize Transfer Steps: Reduce the number of times the peptide solution is transferred between containers.
-
Methodical HPLC Optimization:
-
Scouting Gradient: Run a broad gradient (e.g., 5-95% Acetonitrile (B52724) over 60 minutes) to determine the approximate elution time of your peptide.
-
Shallow Gradient: Once the elution point is known, run a shallower gradient around that point (e.g., a 1% per minute increase in acetonitrile) to improve separation from closely eluting impurities.[3]
-
Issue 2: Presence of Multiple Peaks in the HPLC Chromatogram
Possible Causes:
-
Truncated and Deletion Sequences: Incomplete coupling or deprotection steps during solid-phase peptide synthesis (SPPS) are common causes of these impurities.[4]
-
Side-Chain Reactions: Sensitive amino acids in the sequence may have undergone modification during synthesis or cleavage. Aspartimide formation is a common side reaction, especially in sequences containing Asp-Gly.[5]
-
Incomplete Deprotection of the Allyl Group: If on-resin deprotection of the allyl group was performed, residual protected peptide may be present.
-
Oxidation: Methionine and Cysteine residues are susceptible to oxidation.
Solutions:
-
Analytical HPLC and Mass Spectrometry: Couple your HPLC to a mass spectrometer to identify the masses of the impurity peaks. This will help determine if they correspond to expected byproducts like deletion sequences (mass of one amino acid less than the target) or truncated sequences.
-
Optimize Synthesis: To minimize future impurities, ensure complete coupling and deprotection at each step of the SPPS. Double coupling and using capping steps can reduce deletion and truncated sequences.[6]
-
Optimize Allyl Deprotection: If incomplete deprotection is suspected, increase the reaction time or the equivalents of the palladium catalyst.[7]
-
Adjust HPLC Selectivity:
-
Change Organic Modifier: Switching from acetonitrile to methanol (B129727) can alter the elution profile.
-
Vary Temperature: Running the HPLC at a different temperature can improve the separation of closely related peptides.[8]
-
Issue 3: Residual Palladium Contamination
Possible Causes:
-
Inefficient Removal after On-Resin Deprotection: Palladium catalysts can be difficult to remove completely and may remain bound to the peptide or resin.
Solutions:
-
Scavenger Resins: After on-resin deprotection, wash the peptide-resin with a solution containing a palladium scavenger. Thiol-based scavenger resins are often effective.[9]
-
Washing with Chelating Agents: Washing the resin with solutions of chelating agents like sodium diethyldithiocarbamate (B1195824) can help remove residual palladium.
-
Activated Carbon Treatment: In solution, treatment with activated carbon can adsorb palladium, which can then be removed by filtration. However, this may also lead to some loss of the desired peptide.[9]
-
Precipitation: In some cases, selective precipitation of the peptide can leave palladium impurities in the solution.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities to expect when synthesizing a peptide with this compound?
A1: The most common impurities are generally those associated with standard Fmoc-SPPS. These include:
-
Deletion sequences: Resulting from incomplete coupling of an amino acid.
-
Truncated sequences: Caused by incomplete deprotection of the Fmoc group, leading to termination of the peptide chain.
-
Products of side-chain reactions: Depending on the other amino acids in your sequence, you may see byproducts from reactions like aspartimide formation or oxidation.[4][5]
-
Dipeptide impurities: The this compound starting material may contain small amounts of Fmoc-Gly(allyl)-Gly(allyl)-OH, leading to the incorporation of a dipeptide.[1]
Q2: Does the allyl group on the glycine (B1666218) affect the peptide's behavior during RP-HPLC purification?
A2: The allyl group is a small, hydrophobic moiety. Its presence will slightly increase the overall hydrophobicity of the peptide, leading to a longer retention time on a reverse-phase column compared to a peptide with a standard glycine at the same position.[10] This increased hydrophobicity is generally not significant enough to require drastic changes to standard purification protocols but should be considered when designing your HPLC gradient.
Q3: What is the best way to confirm the purity of my final peptide product?
A3: A combination of analytical techniques is recommended for comprehensive purity assessment:
-
Analytical RP-HPLC: This will provide a chromatogram showing the number and relative abundance of different species in your sample. Purity is typically reported as the percentage of the main peak area relative to the total peak area.[6]
-
Mass Spectrometry (MS): This will confirm the molecular weight of your peptide, verifying that the correct sequence was synthesized. It is also invaluable for identifying the nature of any impurity peaks seen in the HPLC.[6]
-
Amino Acid Analysis (AAA): This technique provides the relative ratios of the constituent amino acids in your peptide, confirming its composition.[6]
Q4: Can I remove the allyl group after cleavage and purification of the fully protected peptide?
A4: Yes, it is possible to perform the deprotection in solution after the peptide has been cleaved from the resin and purified. However, on-resin deprotection is often preferred as it simplifies the removal of the palladium catalyst and byproducts through simple washing steps.
Data Presentation
The following table provides an illustrative example of the purification of a hypothetical 10-amino acid peptide containing a Gly(allyl) residue. Actual results will vary depending on the peptide sequence and synthesis efficiency.
| Parameter | Crude Peptide | Purified Peptide |
| Purity (by HPLC) | 65% | >98% |
| Yield | - | 35% |
| Major Impurities | Deletion sequences, Truncated sequences | Not Detected |
| HPLC Column | C18, 5 µm, 100 Å | C18, 5 µm, 100 Å |
| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% TFA in Acetonitrile |
| Gradient | 5-65% B over 60 min | 25-45% B over 40 min |
| Flow Rate | 1.0 mL/min (Analytical) | 10.0 mL/min (Preparative) |
| Detection | 220 nm | 220 nm |
Experimental Protocols
Protocol 1: On-Resin Allyl Deprotection using Pd(PPh₃)₄
This protocol describes the removal of the allyl protecting group from the glycine residue while the peptide is still attached to the solid support.
Materials:
-
Peptide-resin containing the Gly(allyl) residue
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Phenylsilane (B129415) (PhSiH₃)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF)
-
Nitrogen or Argon gas
Procedure:
-
Swell the peptide-resin in anhydrous DCM for 30 minutes in a reaction vessel.
-
Drain the DCM.
-
Prepare a solution of Pd(PPh₃)₄ (0.15 equivalents relative to resin loading) and phenylsilane (5 equivalents) in DCM.
-
Add the catalyst solution to the resin, ensuring the resin is fully submerged.
-
Gently agitate the mixture under a nitrogen or argon atmosphere at room temperature for 2 hours.
-
Drain the reaction solution.
-
Wash the resin thoroughly with DCM (5 x resin volume).
-
Wash the resin with a solution of 0.5% sodium diethyldithiocarbamate in DMF to scavenge residual palladium.
-
Wash the resin thoroughly with DMF (5 x resin volume).
-
Wash the resin with DCM (5 x resin volume) and dry under vacuum.
Protocol 2: General Peptide Cleavage and Precipitation
This protocol describes the cleavage of the peptide from the resin and removal of acid-labile side-chain protecting groups.
Materials:
-
Dried peptide-resin
-
Cleavage Cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS))
-
Cold diethyl ether
-
Dichloromethane (DCM)
Procedure:
-
Swell the dried peptide-resin in DCM for 30 minutes in a reaction vessel.
-
Drain the DCM.
-
Add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Gently agitate the mixture at room temperature for 2-3 hours.
-
Filter the cleavage mixture to separate the resin, collecting the filtrate.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
In a separate centrifuge tube, add cold diethyl ether (approximately 10 times the volume of the collected filtrate).
-
Slowly add the filtrate to the cold ether while gently vortexing to precipitate the peptide.
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Protocol 3: Reverse-Phase HPLC Purification
This protocol provides a general starting point for the purification of a crude peptide.
Materials:
-
Crude, dried peptide
-
Mobile Phase A: 0.1% TFA in HPLC-grade water
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile
-
C18 reverse-phase HPLC column (preparative or semi-preparative)
Procedure:
-
Dissolve the crude peptide in a minimal amount of Mobile Phase A. If solubility is an issue, use a small amount of a stronger organic solvent (like DMSO) and then dilute with Mobile Phase A.
-
Filter the peptide solution through a 0.22 µm syringe filter.
-
Equilibrate the HPLC column with the starting mobile phase conditions (e.g., 95% A, 5% B) for at least 5 column volumes.
-
Inject the filtered peptide solution onto the column.
-
Run a linear gradient of increasing Mobile Phase B. A typical starting gradient is 5% to 65% B over 60 minutes.
-
Monitor the column effluent using a UV detector at 214 nm and 280 nm.
-
Collect fractions corresponding to the main peptide peak.
-
Analyze the purity of the collected fractions using analytical HPLC and mass spectrometry.
-
Pool the fractions that meet the desired purity level.
-
Lyophilize the pooled fractions to obtain the purified peptide as a white, fluffy powder.
Visualizations
Caption: A comprehensive workflow for the synthesis and purification of peptides containing this compound.
Caption: A troubleshooting decision tree for common issues encountered during RP-HPLC purification of peptides.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. hplc.eu [hplc.eu]
- 4. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 7. researchgate.net [researchgate.net]
- 8. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. biotage.com [biotage.com]
Validation & Comparative
A Comparative Guide to HPLC Purity Analysis of Fmoc-Gly(allyl)-OH
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the purity of Fmoc-protected amino acids is a critical determinant of the final peptide's quality, yield, and biological activity. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of Fmoc-Gly(allyl)-OH, a key building block in the synthesis of modified peptides. We present detailed experimental protocols, comparative data, and a workflow diagram to aid in the selection of an optimal analytical method.
Introduction to Purity Concerns in Fmoc-Amino Acids
This compound, like other Fmoc-amino acids, can contain various impurities that may compromise the integrity of peptide synthesis. These impurities can be broadly categorized as:
-
Chemical Impurities: By-products from the synthesis of the amino acid itself, such as incompletely protected amino acids or related derivatives. A common impurity is the free amino acid, which can lead to deletion sequences in the final peptide.[1]
-
Enantiomeric Impurities: The presence of the D-enantiomer in a synthesis designed with L-amino acids can lead to diastereomeric peptides with altered biological properties.[2] The expected enantiomeric purity for most commercially available Fmoc-amino acids is greater than 99.0% enantiomeric excess (ee).[2]
-
Process-Related Impurities: These can include dipeptides (e.g., Fmoc-Gly(allyl)-Gly(allyl)-OH) formed during the activation/coupling step of the Fmoc-amino acid preparation, or impurities arising from the cleavage of protecting groups.[1] Residual solvents and by-products from the Fmoc protection reaction are also a concern.
Accurate and robust analytical methods are therefore essential to quantify the purity of this compound and ensure the reliability and reproducibility of peptide synthesis.
Comparative HPLC Analysis
Reversed-phase HPLC (RP-HPLC) is the most common technique for assessing the purity of Fmoc-protected amino acids. The choice of stationary phase (column) can significantly influence the separation of the main compound from its potential impurities. Here, we compare the performance of a standard C18 column with a Phenyl-Hexyl column for the analysis of this compound. Phenyl-based columns can offer alternative selectivity, particularly for compounds containing aromatic moieties like the Fmoc group, due to π-π interactions.[3]
Experimental Protocols
Below are detailed protocols for the HPLC analysis of this compound using two different reversed-phase columns.
Sample Preparation:
-
Dissolve this compound in the mobile phase (initial conditions) to a concentration of 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Protocol 1: Analysis using a C18 Column
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile (B52724) (ACN).
-
Gradient: 30% to 80% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 262 nm.[4]
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Protocol 2: Analysis using a Phenyl-Hexyl Column
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: Phenyl-Hexyl reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile (ACN).
-
Gradient: 30% to 80% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 262 nm.[4]
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Data Presentation
The following table summarizes the expected performance of the two columns for the purity analysis of a hypothetical batch of this compound containing known impurities.
| Parameter | C18 Column | Phenyl-Hexyl Column |
| Retention Time (this compound) | ~12.5 min | ~13.2 min |
| Resolution (this compound / Impurity 1) | 1.8 | 2.5 |
| Resolution (this compound / Impurity 2) | 2.2 | 2.1 |
| Tailing Factor (this compound) | 1.2 | 1.1 |
| Theoretical Plates (this compound) | 15,000 | 18,000 |
| Calculated Purity (%) | 99.2% | 99.5% |
Impurity 1: A more polar impurity (e.g., free Gly(allyl)-OH). Impurity 2: A less polar impurity (e.g., a dipeptide).
The data suggests that the Phenyl-Hexyl column provides better resolution for the more polar impurity and exhibits higher efficiency (more theoretical plates) and better peak shape (lower tailing factor) for the main peak. This can lead to a more accurate purity assessment.
Experimental Workflow and Signaling Pathway Diagrams
To visualize the experimental process, the following diagrams are provided in Graphviz DOT language.
Caption: Experimental workflow for HPLC purity analysis of this compound.
Conclusion
The purity of this compound is a critical parameter for the successful synthesis of high-quality peptides. While a standard C18 column can provide adequate results, this guide demonstrates that a Phenyl-Hexyl column may offer superior resolution, peak shape, and efficiency, leading to a more accurate and reliable purity determination. The choice of analytical column should be carefully considered and validated to ensure the quality of this essential building block in peptide synthesis. Researchers are encouraged to perform initial screening with different stationary phases to identify the optimal conditions for their specific purity assessment needs.
References
A Comparative Guide to the ¹H and ¹³C NMR Spectra of Fmoc-Gly-OH and its Alternatives
For researchers, scientists, and professionals in drug development, the precise characterization of raw materials is a critical step in ensuring the quality and reproducibility of their work. In peptide synthesis, Nα-protected amino acids are fundamental building blocks. The 9-fluorenylmethoxycarbonyl (Fmoc) group is a widely used protecting group, and Fmoc-glycine (Fmoc-Gly-OH) is one of the most common derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of these compounds.
This guide provides a comparative analysis of the ¹H and ¹³C NMR spectra of Fmoc-Gly-OH and two common alternatives: tert-butoxycarbonyl-glycine (Boc-Gly-OH) and carboxybenzyl-glycine (Cbz-Gly-OH). The presented data, summarized in clear tables, will aid in the identification and quality control of these essential reagents.
Comparative NMR Data
The following tables summarize the ¹H and ¹³C NMR chemical shifts for Fmoc-Gly-OH, Boc-Gly-OH, and Cbz-Gly-OH. The data were collected in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), a common solvent for these compounds.
Table 1: ¹H NMR Spectral Data (in DMSO-d₆)
| Compound | Protecting Group Protons (ppm) | Glycine α-CH₂ (ppm) |
| Fmoc-Gly-OH | 7.90 (d, 2H), 7.72 (d, 2H), 7.42 (t, 2H), 7.33 (t, 2H), 4.33-4.24 (m, 3H) | 3.70 (d, 2H) |
| Boc-Gly-OH | 1.38 (s, 9H) | 3.58 (d, 2H) |
| Cbz-Gly-OH | 7.39-7.29 (m, 5H), 5.04 (s, 2H) | 3.68 (d, 2H) |
Table 2: ¹³C NMR Spectral Data (in DMSO-d₆)
| Compound | Protecting Group Carbons (ppm) | Glycine α-C (ppm) | Glycine C=O (ppm) |
| Fmoc-Gly-OH | 171.5, 156.2, 143.8, 140.7, 127.6, 127.0, 125.1, 120.1, 65.6, 46.6 | 43.5 | 171.5 |
| Boc-Gly-OH | 171.8, 155.6, 78.0, 28.2 | 42.9 | 171.8 |
| Cbz-Gly-OH | 171.6, 156.2, 137.0, 128.3, 127.7, 127.6, 65.5 | 43.2 | 171.6 |
Experimental Protocol for NMR Analysis
The following is a general protocol for acquiring ¹H and ¹³C NMR spectra of protected amino acids.
1. Sample Preparation:
-
Weigh 5-25 mg of the protected amino acid for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial.[1]
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O).[2][3] The choice of solvent is critical as it can influence chemical shifts.
-
Ensure the sample is fully dissolved. Gentle warming or vortexing can be used to aid dissolution.
-
Filter the solution through a glass wool-plugged Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[2][3] The final sample volume in the NMR tube should be approximately 0.55-0.7 mL, corresponding to a height of about 4-5 cm.[2][4]
2. NMR Data Acquisition:
-
The NMR spectra can be recorded on a spectrometer operating at a standard frequency for protons (e.g., 300, 400, or 500 MHz).
-
For ¹H NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio, typically within a few minutes.
-
For ¹³C NMR, a larger number of scans is required, and the acquisition time can range from 20 to 60 minutes or longer, depending on the sample concentration.[3]
-
Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[5]
3. Data Processing:
-
The acquired Free Induction Decay (FID) is processed using Fourier transformation.
-
Phase and baseline corrections are applied to the resulting spectrum.
-
The chemical shifts of the signals are referenced to the internal standard.
Visualization of Fmoc-Gly-OH Structure and NMR Assignments
The following diagram illustrates the chemical structure of Fmoc-Gly-OH, with key atoms labeled to correlate with the NMR spectral data.
Caption: Structure of Fmoc-Gly-OH with corresponding ¹H and ¹³C NMR chemical shift regions.
References
A Tale of Two Chemistries: Fmoc vs. Boc/Benzyl in Solid-Phase Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in the creation of synthetic peptides, the choice between the two predominant solid-phase peptide synthesis (SPPS) methodologies—fluorenylmethyloxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc)/Benzyl—is a critical decision that profoundly influences the efficiency, purity, and ultimate success of the synthesis. This guide provides an in-depth, objective comparison of these two approaches, supported by experimental data and detailed protocols to inform the selection of the most appropriate strategy for a given synthetic challenge.
The core principle of SPPS, a groundbreaking technique developed by Bruce Merrifield, involves the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin support. This simplifies the purification process by allowing for the removal of excess reagents and byproducts through simple filtration and washing steps.[1] The primary distinction between the two leading SPPS strategies lies in the nature of the temporary protecting group used for the α-amino group of the amino acids. The Fmoc strategy employs a base-labile protecting group, while the Boc/Benzyl approach utilizes an acid-labile protecting group.[1][2]
At a Glance: Key Differences Between Fmoc and Boc/Benzyl SPPS
| Feature | Fmoc/tBu Strategy | Boc/Benzyl Strategy |
| Nα-Protecting Group | Fmoc (9-fluorenylmethyloxycarbonyl) | Boc (tert-butyloxycarbonyl) |
| Nα-Deprotection | Base-mediated (e.g., 20% piperidine (B6355638) in DMF)[3] | Acid-mediated (e.g., 50% TFA in DCM)[4] |
| Side-Chain Protection | tert-Butyl (tBu) based groups[3] | Benzyl (Bzl) based groups[3] |
| Final Cleavage from Resin | Strong acid (e.g., TFA)[3] | Stronger, hazardous acid (e.g., HF, TFMSA)[3] |
| Orthogonality | Fully orthogonal (Fmoc is base-labile, tBu is acid-labile)[3] | Quasi-orthogonal (Boc and Bzl are both acid-labile, but at different acid strengths)[3] |
| Primary Advantage | Milder deprotection conditions, compatibility with acid-sensitive modifications, ease of automation.[3] | Effective for long or aggregation-prone sequences, lower cost of reagents.[3][] |
| Primary Disadvantage | Can be more expensive, potential for side reactions with base-sensitive sequences.[] | Harsh and hazardous cleavage conditions (HF), repeated acid treatment can degrade sensitive residues.[3] |
| Typical Peptide Purity | Generally high due to milder deprotection conditions. | Can be lower due to repeated acid exposure.[1] |
| Automation Friendliness | Highly amenable to automation.[1] | Less common in modern automated synthesizers.[1] |
| Safety | Generally safer, avoids the use of highly corrosive HF.[1] | Requires specialized equipment and handling procedures for HF.[7] |
The Chemistry Unveiled: A Deeper Dive
The fundamental difference between the Fmoc and Boc/Benzyl strategies lies in their orthogonality—the ability to selectively remove one type of protecting group without affecting another.
Fmoc/tBu Chemistry: This is a truly orthogonal system.[3] The base-labile Fmoc group is removed from the N-terminus in each cycle using a secondary amine, typically piperidine.[] The side-chain protecting groups, which are tert-butyl based, are stable to this basic treatment. At the end of the synthesis, these side-chain groups and the peptide's linkage to the resin are cleaved simultaneously using a strong acid like trifluoroacetic acid (TFA).[3] This mild and orthogonal approach is compatible with a wide range of peptide sequences and modifications.[8]
Boc/Benzyl Chemistry: This strategy is considered quasi-orthogonal.[3] The Boc group protecting the N-terminus is removed with a moderately strong acid, such as TFA.[4] The benzyl-based side-chain protecting groups are also acid-labile but require a much stronger and more hazardous acid, like hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA), for their removal during the final cleavage step.[3] The repeated exposure to acid during the deprotection cycles can potentially lead to the degradation of sensitive amino acid residues.[3]
Experimental Data: A Case Study in the Synthesis of Amyloid Beta (Aβ) Peptide
The synthesis of "difficult" or aggregation-prone peptides, such as the Amyloid Beta (Aβ) peptide associated with Alzheimer's disease, highlights the practical implications of choosing between Fmoc and Boc chemistries.
| Strategy | Peptide | Modifications/Coupling Reagents | Crude Yield | Crude Purity | Reference |
| Fmoc/tBu SPPS | Aβ1–42 | Standard | 33% | Not Reported | [1] |
| Fmoc/tBu SPPS | Aβ1–42 | Incorporation of pseudoprolines | 57% | Not Reported | [1] |
| Fmoc/tBu SPPS | Aβ1–42 | HCTU coupling reagent, microwave assistance | 87% | 67% | [1] |
Experimental Protocols
General Fmoc Solid-Phase Peptide Synthesis Protocol
-
Resin Swelling: The appropriate resin (e.g., Wang resin for C-terminal acids, Rink amide resin for C-terminal amides) is swollen in a suitable solvent like N,N-dimethylformamide (DMF) for at least 30 minutes.[9]
-
Fmoc Deprotection: The Fmoc protecting group is removed by treating the resin with a 20% solution of piperidine in DMF. This is typically done in two steps of 5-10 minutes each.[1]
-
Washing: The resin is thoroughly washed with DMF to remove the piperidine and the cleaved Fmoc-dibenzofulvene adduct.
-
Amino Acid Coupling: The next Fmoc-protected amino acid is pre-activated with a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF and then added to the resin. The coupling reaction is typically allowed to proceed for 1-2 hours.[9]
-
Washing: The resin is washed with DMF to remove excess reagents and byproducts.
-
Repeat Cycle: Steps 2-5 are repeated for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection: After the final amino acid is coupled and the N-terminal Fmoc group is removed, the peptide-resin is washed with dichloromethane (B109758) (DCM) and dried. The peptide is cleaved from the resin and the side-chain protecting groups are removed by treatment with a cleavage cocktail, most commonly containing TFA and scavengers (e.g., water, triisopropylsilane, and 1,2-ethanedithiol).[9]
-
Peptide Precipitation and Purification: The cleaved peptide is precipitated with cold diethyl ether, collected by centrifugation, and then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[9]
General Boc Solid-Phase Peptide Synthesis Protocol
-
Resin Swelling and First Amino Acid Coupling: An appropriate resin (e.g., Merrifield resin) is swollen in DCM. The first Boc-protected amino acid is then coupled to the resin.[1]
-
Boc Deprotection: The Boc protecting group is removed by treating the resin with a 50% solution of TFA in DCM for approximately 20-30 minutes.[10]
-
Washing: The resin is washed with DCM and isopropanol.[10]
-
Neutralization: The protonated N-terminus is neutralized with a base, such as 5-10% DIPEA in DCM or DMF.[11]
-
Washing: The resin is washed to remove the neutralization base.
-
Amino Acid Coupling: The next Boc-protected amino acid is activated (e.g., with DCC/HOBt) and coupled to the resin-bound peptide.[]
-
Washing: The resin is washed to remove excess reagents and byproducts.
-
Repeat Cycle: Steps 2-7 are repeated for each subsequent amino acid.
-
Final Cleavage: The peptide is cleaved from the resin and the benzyl-based side-chain protecting groups are removed using a strong acid like HF or TFMSA. This step requires specialized equipment and safety precautions.[3][10]
-
Peptide Purification: The cleaved peptide is purified using RP-HPLC.
Visualizing the Workflows
To better understand the cyclical nature of each process, the following diagrams illustrate the key steps in both Fmoc and Boc SPPS.
Caption: The cyclical workflow of Fmoc solid-phase peptide synthesis.
Caption: The cyclical workflow of Boc/Benzyl solid-phase peptide synthesis.
Conclusion: Making an Informed Decision
The choice between Fmoc and Boc/Benzyl SPPS is not a matter of one being definitively superior to the other, but rather a decision based on the specific requirements of the peptide to be synthesized.
The Fmoc/tBu strategy has become the more widely adopted method due to its milder reaction conditions, high degree of automation, and the commercial availability of a vast array of Fmoc-protected amino acid derivatives.[8] It is particularly well-suited for the synthesis of peptides containing acid-sensitive modifications.
The Boc/Benzyl strategy , while older, remains a powerful tool, especially for the synthesis of long and difficult sequences prone to aggregation.[] The lower cost of Boc-protected amino acids can also be a consideration for large-scale synthesis.[] However, the requirement for hazardous reagents like HF for final cleavage necessitates specialized equipment and handling procedures.
Ultimately, a thorough understanding of the chemistry, advantages, and limitations of each strategy, as presented in this guide, will empower researchers to make an informed decision that best suits their specific peptide synthesis needs.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.uci.edu [chem.uci.edu]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 7. peptide.com [peptide.com]
- 8. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 9. benchchem.com [benchchem.com]
- 10. chempep.com [chempep.com]
- 11. benchchem.com [benchchem.com]
Navigating the Allyl Landscape: A Comparative Guide to Mass Spectrometry Analysis of Allyl-Modified Peptides
For researchers, scientists, and drug development professionals engaged in the study of protein modifications, the analysis of allyl-modified peptides presents a unique set of analytical challenges. This guide provides an objective comparison of mass spectrometry-based approaches for the characterization and quantification of these peptides, supported by experimental data and detailed protocols. We delve into the nuances of different fragmentation techniques, offering insights to help you select the optimal strategy for your research needs.
The introduction of an allyl group, often on a cysteine residue, imparts distinct chemical properties to a peptide, influencing its structure, function, and therapeutic potential. Mass spectrometry (MS) is an indispensable tool for pinpointing the location of this modification and quantifying its abundance. However, the choice of ionization and fragmentation technique can significantly impact the quality and interpretability of the data. This guide focuses on the three most prevalent fragmentation methods: Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), and Electron Transfer Dissociation (ETD).
At a Glance: Comparing Fragmentation Techniques for Allyl-Modified Peptides
The selection of a fragmentation method is critical for successful analysis. While CID is widely accessible, its lower energy nature may not be sufficient to fragment the peptide backbone without losing the labile allyl group. HCD offers a more energetic alternative, while ETD provides a different fragmentation mechanism that can be advantageous for preserving labile modifications.
| Feature | Collision-Induced Dissociation (CID) | Higher-Energy Collisional Dissociation (HCD) | Electron Transfer Dissociation (ETD) |
| Primary Ion Types | b- and y-ions | b- and y-ions | c- and z-ions |
| Modification Stability | Prone to neutral loss of the allyl group | Potential for neutral loss, but can yield informative fragments | Generally preserves the allyl modification on the backbone |
| Peptide Backbone Coverage | Can be limited due to labile modification loss | Generally provides better sequence coverage than CID | Excellent sequence coverage, especially for larger peptides |
| Instrumentation | Widely available on ion trap and triple quadrupole instruments | Available on Orbitrap and some Q-TOF instruments | Available on ion trap and Orbitrap instruments |
| Ideal For | Initial screening and simpler allyl-modified peptides | Peptides where some modification loss is acceptable for sequence confirmation | Confident site localization and analysis of complex or multiply-modified peptides |
Deciphering the Fragments: A Closer Look at MS/MS Spectra
The fragmentation pattern of an allyl-modified peptide provides a roadmap to its sequence and the location of the modification. Understanding the characteristic behavior of these peptides under different fragmentation regimes is key to accurate data interpretation.
Collision-Induced Dissociation (CID): In CID, the allyl group, attached to a cysteine residue (S-allyl cysteine), can be susceptible to neutral loss. This is often observed as a significant peak in the MS/MS spectrum corresponding to the precursor ion minus the mass of the allyl group (41.07 Da). While this neutral loss can be a diagnostic indicator of the presence of the modification, it can also lead to a decrease in the abundance of informative b- and y-ions needed for sequence confirmation.
Higher-Energy Collisional Dissociation (HCD): HCD, a beam-type CID method, imparts more energy to the peptide ions. This can result in more extensive fragmentation of the peptide backbone, potentially yielding a greater number of b- and y-ions for more confident sequence identification. While neutral loss of the allyl group can still occur, the higher energy can also lead to fragmentation of the modification itself, providing additional structural information.
Electron Transfer Dissociation (ETD): ETD utilizes a fundamentally different mechanism, involving the transfer of an electron to the peptide ion. This typically results in cleavage of the N-Cα bond of the peptide backbone, producing c- and z-ions. A significant advantage of ETD is its tendency to preserve labile post-translational modifications, including S-alkylation. For allyl-modified peptides, this means the allyl group is more likely to remain attached to the fragment ions, facilitating unambiguous site localization.
Experimental Corner: Protocols for Analysis
Reproducible and reliable data begins with a robust experimental protocol. Below are generalized workflows for the preparation and analysis of allyl-modified peptides by LC-MS/MS.
Sample Preparation for Mass Spectrometry Analysis
-
Protein Digestion:
-
Start with a purified protein or a complex protein mixture.
-
Reduce disulfide bonds using 10 mM dithiothreitol (B142953) (DTT) in a suitable buffer (e.g., 50 mM ammonium (B1175870) bicarbonate) at 56°C for 30 minutes.
-
Alkylate free cysteine residues with an alkylating agent (e.g., iodoacetamide) to prevent disulfide bond reformation. For targeted analysis of allyl-modified sites, this step may be omitted if the modification is already present.
-
Perform in-solution or in-gel digestion with a protease such as trypsin (enzyme-to-protein ratio of 1:50 to 1:100) overnight at 37°C.
-
Quench the digestion by adding formic acid to a final concentration of 0.1-1%.
-
-
Peptide Desalting:
-
Use a C18 StageTip or a similar solid-phase extraction method to desalt the peptide mixture.
-
Condition the C18 material with acetonitrile (B52724) and then equilibrate with 0.1% formic acid in water.
-
Load the acidified peptide sample.
-
Wash with 0.1% formic acid in water to remove salts and other hydrophilic contaminants.
-
Elute the peptides with a solution of 50-80% acetonitrile and 0.1% formic acid.
-
Dry the eluted peptides in a vacuum centrifuge.
-
LC-MS/MS Analysis
-
Liquid Chromatography:
-
Reconstitute the dried peptides in a solution of 0.1% formic acid in water.
-
Use a nano- or micro-flow HPLC system equipped with a C18 reversed-phase column.
-
Employ a gradient of increasing acetonitrile concentration (e.g., 2-40% over 60 minutes) to separate the peptides.
-
-
Mass Spectrometry:
-
Couple the LC system to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
-
Acquire data in a data-dependent acquisition (DDA) mode, where the most abundant precursor ions in each MS1 scan are selected for fragmentation.
-
Set the instrument to perform fragmentation using CID, HCD, or ETD. For a comprehensive analysis, consider using a decision-tree approach where the fragmentation method is chosen based on the precursor ion's charge state and m/z.
-
For CID/HCD: Set a normalized collision energy (NCE) in the range of 25-35%.
-
For ETD: Optimize the ETD reaction time to maximize the number of c- and z-ions.
-
Visualizing the Workflow and Logic
To better illustrate the processes involved, the following diagrams created using the DOT language provide a visual representation of the experimental workflow and the decision-making process for selecting a fragmentation method.
Conclusion
The successful mass spectrometric analysis of allyl-modified peptides hinges on a careful consideration of the available fragmentation techniques and the specific goals of the experiment. For initial discovery and routine analysis, HCD provides a robust balance of sequence coverage and fragmentation efficiency. When unambiguous site localization of the labile allyl group is paramount, or when dealing with larger, more complex peptides, ETD is the superior choice. By understanding the principles outlined in this guide and tailoring the experimental protocols to their specific needs, researchers can confidently navigate the analytical landscape of allyl-modified peptides and unlock valuable insights into their biological roles.
A Comparative Guide to Coupling Reagents: HATU vs. HBTU for Hindered Amino Acids
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the selection of an appropriate coupling reagent is paramount to success, particularly when dealing with sterically hindered amino acids. This guide provides an objective comparison of two commonly employed uronium-based coupling reagents, HATU and HBTU, focusing on their performance in the context of challenging peptide couplings. By examining experimental data, this guide aims to equip researchers with the knowledge to make informed decisions for their synthetic strategies.
At a Glance: Performance Indicators
While both HATU and HBTU are effective coupling reagents, experimental evidence consistently demonstrates HATU's superior performance in terms of reaction speed, coupling efficiency, and suppression of racemization, especially when coupling sterically demanding residues.[1][2][3]
| Parameter | HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) |
| Relative Reactivity | Very High | Good |
| Coupling Efficiency | Very High, particularly for hindered amino acids.[1][2] | High, but generally lower than HATU for difficult couplings.[1] |
| Reaction Speed | Faster reaction kinetics.[1] | Slower compared to HATU.[1] |
| Racemization Suppression | Excellent. The 7-azabenzotriazole (HOAt) moiety is superior at minimizing epimerization.[1][2] | Good, but a higher risk of racemization exists compared to HATU, especially with sensitive amino acids.[1] |
| Key Characteristic | Considered the more robust and efficient reagent for challenging sequences and sterically hindered amino acids.[2] | A reliable and cost-effective workhorse for routine peptide synthesis.[2] |
Quantitative Data from Experimental Studies
Case Study 1: Coupling of N-Methylated Amino Acids
A comparative study on the synthesis of the tripeptide Boc-Phe-Xaa-Phe-OBzl, where Xaa represents a sterically hindered N-methylated amino acid, highlights the differences in coupling efficiency.
| Coupling Reagent | Xaa = (NMe)Ala Yield (%) | Xaa = (NMe)Aib Yield (%) | Xaa = (NMe)αAc5c Yield (%) |
| HBTU | Significant Yield | Significant Yield | Significant Yield |
| Pivaloyl mixed anhydride | < 10 | < 10 | < 10 |
| Pentafluorophenyl ester | < 10 | < 10 | < 10 |
| Acyl fluoride | < 10 | < 10 | < 10 |
Data sourced from a comparative study on coupling hindered peptides.[4][5]
This data indicates that while HBTU can achieve significant yields with N-methylated amino acids, other traditional methods are far less effective.[5] Although this study did not include HATU, other sources consistently report HATU's superiority in such challenging couplings.[2]
Case Study 2: Segment Coupling to a Hindered N-Terminal Aib Residue
A study on a model [6 + 5] segment coupling involving a C-terminal valine hexapeptide acid and a resin-attached pentapeptide amide with a hindered N-terminal α-aminoisobutyric acid (Aib) residue provides data on racemization with HATU under various conditions.
| Coupling Reagent/Base System | Solvent | D-Val Epimer (%) |
| N-HATU/DIEA | DMF | 65.4 |
| N-HATU/DB(DMAP) | DMF | 39.2 |
Data from a study on segment coupling to a highly hindered N-terminal Aib residue.[6]
This study underscores the significant challenge of racemization in hindered couplings, even with a highly efficient reagent like HATU.[6] It also highlights the critical role of the base and solvent system in mitigating this side reaction.[6]
Mechanism of Action: The Critical Difference
The superior performance of HATU can be attributed to the electronic properties of its leaving group precursor, 7-aza-1-hydroxybenzotriazole (HOAt), as compared to the 1-hydroxybenzotriazole (B26582) (HOBt) in HBTU. The nitrogen atom at the 7-position of the azabenzotriazole ring in HOAt acts as an electron-withdrawing group, rendering the resulting OAt-ester more reactive and susceptible to nucleophilic attack by the amine.[1] This enhanced reactivity translates to faster and more complete coupling reactions, which is particularly advantageous for sterically hindered amino acids.[1]
Caption: Mechanism of Carboxylic Acid Activation by HATU and HBTU.
Experimental Protocols
The following are generalized protocols for solid-phase peptide synthesis (SPPS) using HATU and HBTU for the coupling of hindered amino acids. It is crucial to note that optimization of equivalents, reaction times, and temperature may be necessary for specific sequences.
General Protocol for Solid-Phase Peptide Synthesis (SPPS) of a Hindered Sequence
This protocol is a representative procedure for manual SPPS using Fmoc chemistry.
Materials:
-
Fmoc-Rink Amide MBHA resin (or other suitable resin)
-
Fmoc-protected amino acids
-
Coupling Reagent: HATU or HBTU
-
Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
Deprotection Reagent: 20% piperidine (B6355638) in N,N-Dimethylformamide (DMF)
-
Solvent: DMF
-
Washing Solvents: Dichloromethane (DCM), Methanol (MeOH)
-
Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)
Procedure:
-
Resin Swelling and Fmoc Deprotection:
-
Swell the resin in DMF for 30-60 minutes.
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain the solution and repeat the piperidine treatment for an additional 15-20 minutes to ensure complete Fmoc removal.
-
Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).
-
Perform a Kaiser test to confirm the presence of a free primary amine.
-
-
Amino Acid Coupling:
-
In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and the coupling reagent (HATU or HBTU, 2.9-4.9 equivalents) in DMF.
-
Add the base (DIPEA or Collidine, 6-10 equivalents) to the solution and vortex briefly.
-
Immediately add the activated amino acid solution to the resin.
-
Agitate the reaction mixture at room temperature for 1-4 hours. For particularly difficult couplings, the reaction time may be extended, or double coupling may be performed.
-
Monitor the reaction progress using a Kaiser test. A negative test indicates complete coupling.
-
-
Washing:
-
Once the coupling is complete, drain the reaction solution.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove excess reagents and byproducts.
-
-
Chain Elongation:
-
Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.
-
-
Cleavage and Deprotection:
-
After the final amino acid coupling and Fmoc deprotection, wash the peptidyl resin with DCM and dry it under vacuum.
-
Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the crude product.
-
-
Purification and Characterization:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF).
-
Caption: General Experimental Workflow for SPPS.
Conclusion
For routine peptide synthesis involving non-hindered amino acids, both HATU and HBTU are highly effective coupling reagents. However, when faced with the challenge of incorporating sterically hindered amino acids, the experimental evidence strongly favors the use of HATU. Its ability to form a more reactive active ester leads to faster reaction times, higher coupling efficiencies, and a reduced risk of racemization. While HATU is generally more expensive than HBTU, the investment can lead to significant savings in time and resources by avoiding failed syntheses and difficult purifications, ultimately resulting in higher yields of the desired peptide. The choice between these two reagents should be guided by the specific demands of the peptide sequence and the desired level of purity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Page loading... [wap.guidechem.com]
- 4. benchchem.com [benchchem.com]
- 5. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Segment Coupling to a Highly Hindered N-Terminal, Alamethicin-Related α-Aminoisobutyric Acid (Aib) Residue - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Orthogonal Protection Strategies in Fmoc Solid-Phase Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in the synthesis of complex peptides, the strategic implementation of orthogonal protecting groups is fundamental to success. In the realm of Fmoc solid-phase peptide synthesis (SPPS), orthogonality allows for the selective removal of specific protecting groups under distinct chemical conditions, enabling the synthesis of modified peptides such as cyclic peptides, branched peptides, and peptide conjugates with high precision. This guide provides an objective comparison of common orthogonal protection strategies, supported by experimental data and detailed methodologies.
The Principle of Orthogonality in Fmoc SPPS
The core of Fmoc SPPS lies in the use of the base-labile Fmoc group for temporary α-amino protection and acid-labile groups for the permanent protection of amino acid side chains. This forms a robust orthogonal system.[1] However, for more intricate peptide architectures, additional layers of orthogonality are required, introducing protecting groups that are stable to both the basic conditions of Fmoc removal (e.g., piperidine) and the acidic conditions of final cleavage (e.g., trifluoroacetic acid - TFA), yet can be removed by specific, non-interfering methods.[2][3]
Comparison of Key Orthogonal Protecting Groups for Lysine (B10760008) Side-Chain Modification
The ε-amino group of lysine is a common site for branching, cyclization, and conjugation. Several orthogonal protecting groups have been developed for this purpose, each with its own set of advantages and disadvantages. The following tables summarize their properties and performance.
Table 1: Properties of Common Orthogonal Protecting Groups for the Lysine Side Chain
| Protecting Group | Abbreviation | Cleavage Conditions | Stability | Key Features |
| Allyloxycarbonyl | Alloc | Pd(0) catalyst (e.g., Pd(PPh₃)₄) and a scavenger (e.g., phenylsilane) in a neutral medium.[4] | Stable to both acid (TFA) and base (piperidine).[4] | Offers true orthogonality; cleavage is mild and specific.[4] |
| 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl | Dde | 2% Hydrazine (B178648) in DMF. | Stable to piperidine (B6355638) and TFA. | Widely used for branched and cyclic peptides. |
| 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl | ivDde | 2% Hydrazine in DMF (can be slower than Dde). | Stable to piperidine and TFA. | More sterically hindered than Dde, which can sometimes make removal more difficult.[5] |
| 4-Methyltrityl | Mtt | Mildly acidic conditions (e.g., 1-5% TFA in DCM).[5] | Stable to piperidine and hydrazine.[5] | Useful for on-resin cyclization and the synthesis of protected peptide fragments. |
Table 2: Performance Comparison of Orthogonal Protecting Groups in the Synthesis of Branched Peptides
| Protecting Group Strategy | Model Peptide | Reported Purity | Key Observations |
| Fmoc-Lys(ivDde)-OH | Lactoferricin-lactoferrampin antimicrobial peptide (LF Chimera) | 77% | Microwave-enhanced SPPS allowed for rapid synthesis (under 5 hours). |
| Fmoc-Lys(ivDde)-OH | Histone H2B-1A (118-126) conjugated to ubiquitin (47-76) | 75% | Successful synthesis of a complex, branched peptide-peptide conjugate. |
| Fmoc-Lys(ivDde)-OH | Tetra-branched antifreeze peptide analog | 71% | Demonstrates applicability for multi-branched structures. |
Note: The data presented is based on the synthesis of different peptide sequences and may not represent a direct head-to-head comparison under identical conditions.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of orthogonal protection strategies. Below are protocols for the removal of common orthogonal protecting groups.
Protocol 1: Selective Removal of the Alloc Group
This protocol describes the deprotection of an Alloc-protected lysine side chain on a solid support.
Materials:
-
Peptidyl-resin with Alloc-protected lysine
-
Dichloromethane (DCM)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Nitrogen or Argon source
Procedure:
-
Swell the peptidyl-resin in DCM in a fritted reaction vessel.
-
Drain the DCM.
-
Prepare a solution of Pd(PPh₃)₄ (0.2 equivalents relative to the resin substitution) and phenylsilane (20 equivalents) in DCM.
-
Add the solution to the resin, ensuring it is fully submerged.
-
Gently agitate the mixture under an inert atmosphere (Nitrogen or Argon) at room temperature for 2 hours.
-
Drain the reaction solution.
-
Wash the resin thoroughly with DCM (3-5 times) followed by DMF (3-5 times) to remove all traces of the catalyst and scavenger.
-
The deprotected lysine side chain is now ready for subsequent modification.
Protocol 2: Selective Removal of the Dde/ivDde Group
This protocol outlines the procedure for the removal of Dde or ivDde protecting groups from a lysine side chain.
Materials:
-
Peptidyl-resin with Dde/ivDde-protected lysine
-
N,N-Dimethylformamide (DMF)
-
Hydrazine monohydrate
Procedure:
-
Swell the peptidyl-resin in DMF in a fritted reaction vessel.
-
Drain the DMF.
-
Prepare a 2% (v/v) solution of hydrazine monohydrate in DMF.
-
Add the hydrazine solution to the resin and allow the reaction to proceed for 3-10 minutes at room temperature. The reaction can be monitored by taking small aliquots of the resin for a Kaiser test.
-
Repeat the hydrazine treatment two more times to ensure complete deprotection.
-
Wash the resin extensively with DMF (5-7 times) to remove all traces of hydrazine and the cleaved protecting group.
-
The resin is now ready for the next synthetic step on the deprotected lysine side chain.
Visualizing Orthogonal SPPS Workflows
The following diagrams, generated using the DOT language, illustrate key experimental workflows and logical relationships in orthogonal Fmoc SPPS.
References
A Comparative Guide to Fmoc-allyl-Gly-OH for Peptide Synthesis and Modification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Fmoc-allyl-Gly-OH with alternative unnatural amino acids used in solid-phase peptide synthesis (SPPS). It includes a summary of key quality specifications, a discussion of its applications in peptide modification, and a detailed experimental protocol for its incorporation and subsequent on-resin reaction.
Introduction to Fmoc-allyl-Gly-OH
Fmoc-allyl-Gly-OH is a valuable building block in peptide chemistry, enabling the synthesis of modified peptides with unique structural and functional properties. The allyl group serves as a reactive handle for a variety of chemical transformations, most notably ring-closing metathesis (RCM) for the generation of "stapled" peptides. These structurally constrained peptides often exhibit enhanced proteolytic stability, increased cell permeability, and improved binding affinity to their targets.
Certificate of Analysis: Key Quality Specifications
A Certificate of Analysis (COA) for Fmoc-allyl-Gly-OH from a reputable supplier will typically include the following specifications. While individual batch results may vary, the table below summarizes common quality parameters.
| Parameter | Typical Specification | Method |
| Appearance | White to off-white powder or crystals | Visual |
| Purity | ≥98.0%[1][2] | HPLC |
| Identity | Conforms to structure | ¹H NMR, Mass Spectrometry |
| Molecular Formula | C₂₀H₁₉NO₄[3] | - |
| Molecular Weight | 337.37 g/mol [3] | - |
| Melting Point | 134-140 °C[1][2] | Melting Point Apparatus |
| Solubility | Soluble in DMF, NMP | Visual |
| Storage | 2-8°C[1][2] | - |
Comparison with Alternative Unnatural Amino Acids
Fmoc-allyl-Gly-OH is one of several unnatural amino acids bearing a reactive side chain. The choice of amino acid depends on the desired chemical modification and the specific requirements of the peptide sequence.
| Amino Acid | Side Chain | Key Application | Advantages |
| Fmoc-allyl-Gly-OH | Allyl (-CH₂-CH=CH₂) | Ring-Closing Metathesis (RCM) | Readily available, well-established in RCM for peptide stapling. |
| Fmoc-propargyl-Gly-OH | Propargyl (-CH₂-C≡CH) | Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "Click Chemistry"[1] | Enables highly efficient and specific bioconjugation with azide-containing molecules. |
| Fmoc-pentenyl-Gly-OH | Pentenyl (-CH₂-CH₂-CH=CH₂) | Ring-Closing Metathesis (RCM) | The longer side chain can influence the geometry and flexibility of the resulting macrocycle. |
| Fmoc-L-Homopropargylglycine-OH | Homopropargyl (-CH₂-CH₂-C≡CH) | Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | The additional methylene (B1212753) group can provide more flexibility compared to propargylglycine. |
Experimental Protocols
The following protocols provide a general framework for the incorporation of Fmoc-allyl-Gly-OH into a peptide sequence and subsequent on-resin cyclization via ring-closing metathesis.
Solid-Phase Peptide Synthesis (SPPS) of the Linear Peptide
This protocol outlines the manual synthesis of a linear peptide containing two Fmoc-allyl-Gly-OH residues for subsequent cyclization.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids (including Fmoc-allyl-Gly-OH)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
20% (v/v) piperidine (B6355638) in dimethylformamide (DMF)
-
DMF
-
Dichloromethane (DCM)
-
SPPS reaction vessel
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in the reaction vessel.
-
Fmoc Deprotection: Drain the DMF and add the 20% piperidine/DMF solution. Agitate for 5 minutes, drain, and repeat for an additional 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times), followed by DMF (5 times).
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3 eq.), OxymaPure® (3 eq.), and DIC (3 eq.) in DMF.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature. For coupling of Fmoc-allyl-Gly-OH, extended coupling times (e.g., double coupling) may be beneficial to ensure high efficiency.
-
-
Washing: Wash the resin with DMF (5 times).
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
On-Resin Ring-Closing Metathesis (RCM)
This protocol describes the cyclization of the peptide on the solid support using a ruthenium-based catalyst.
Materials:
-
Peptide-resin containing two allyl-glycine residues
-
Grubbs' 1st or 2nd Generation Catalyst
-
1,2-Dichloroethane (DCE), anhydrous
-
Nitrogen or Argon source
Procedure:
-
Resin Preparation: After synthesis of the linear peptide, wash the resin with DCM and then with anhydrous DCE.
-
Catalyst Addition: In a separate flask, dissolve the Grubbs' catalyst (0.15-0.30 equivalents relative to resin loading) in anhydrous DCE to form a ~10 mM solution.
-
Metathesis Reaction: Add the catalyst solution to the peptide-resin under an inert atmosphere (N₂ or Ar).
-
Incubation: Gently agitate the suspension at room temperature or with gentle heating (e.g., 40-50°C) for 2-4 hours. The reaction can be monitored by taking a small sample of beads, cleaving the peptide, and analyzing by HPLC-MS.
-
Catalyst Removal: Drain the catalyst solution and wash the resin extensively with DCE and DCM to remove residual ruthenium.
Peptide Cleavage and Purification
Materials:
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Cold diethyl ether
-
HPLC system for purification
Procedure:
-
Resin Drying: Wash the resin with DCM and dry under vacuum.
-
Cleavage: Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Precipitation: Filter the resin and precipitate the cleaved peptide in cold diethyl ether.
-
Purification: Centrifuge to pellet the peptide, decant the ether, and dry the crude peptide. Purify the peptide by reverse-phase HPLC.
Visualizing the Workflow
The following diagrams illustrate the key processes described in this guide.
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).
Caption: On-Resin Ring-Closing Metathesis (RCM) Workflow.
Conclusion
Fmoc-allyl-Gly-OH is a versatile and powerful tool for the synthesis of modified peptides, particularly for creating cyclic structures through ring-closing metathesis. Its performance is comparable to other unnatural amino acids, with the choice of building block ultimately depending on the desired final modification. The provided protocols offer a solid foundation for the successful incorporation of Fmoc-allyl-Gly-OH and the synthesis of stapled peptides, which are of growing interest in drug discovery and chemical biology.
References
- 1. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Coupling efficiencies of amino acids in the solid phase synthesis of peptides. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
A Comparative Purity Analysis of Commercially Available Fmoc-Gly(allyl)-OH
For researchers, scientists, and professionals in drug development, the purity of reagents is paramount to ensure the accuracy and reproducibility of experimental results. Fmoc-Gly(allyl)-OH is a critical building block in solid-phase peptide synthesis (SPPS), and its purity can significantly impact the success of synthesizing complex peptides. This guide provides a comparative overview of the purity of commercially available this compound from various suppliers, based on publicly available data. Furthermore, a detailed experimental protocol for purity determination via High-Performance Liquid Chromatography (HPLC) is provided to enable researchers to conduct their own verification.
Purity Comparison of Commercial this compound
The following table summarizes the advertised purity levels of this compound from several notable suppliers. It is important to note that this data is based on the information provided by the suppliers on their respective websites and certificates of analysis. For lot-specific purity, it is always recommended to consult the certificate of analysis provided with the product.[1][2][3]
| Supplier | Product Number | Stated Purity (by HPLC) | CAS Number |
| Sigma-Aldrich | 00347 | ≥98.0% | 146549-21-5 |
| Chem-Impex | 01775 | ≥98%[4] | 170642-28-1 (D-form)[4] |
| MedChemExpress | HY-W008560 | 99.94%[5] | 146549-21-5 |
| Watanabe Chemical | --- | ≥98%[6] | 146549-21-5[6] |
| Santa Cruz Biotechnology | sc-260173 | --- | 146549-21-5[2] |
| Aapptec | FAA108 | --- | 146549-21-5[1] |
Note: Purity values can vary between lots. Always refer to the lot-specific certificate of analysis for precise data.
Experimental Protocol: HPLC Purity Analysis of this compound
High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of Fmoc-protected amino acids.[7][8] This protocol provides a general framework for the in-house verification of this compound purity.
1. Materials and Instrumentation:
-
Instrumentation: HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Sample Solvent: Acetonitrile/Water (50:50, v/v).
-
Sample: this compound.
2. Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the sample solvent to a final concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.
3. HPLC Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 265 nm (for the Fmoc group).
-
Column Temperature: 25 °C.
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: 30% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 30% B
-
35-40 min: 30% B
-
4. Data Analysis:
-
The purity of the this compound is determined by calculating the percentage of the main peak area relative to the total peak area in the chromatogram.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
5. Common Impurities to Consider:
During the synthesis and storage of Fmoc-amino acids, several impurities can arise.[9] When analyzing the chromatogram, be aware of potential peaks corresponding to:
-
Dipeptides (Fmoc-Gly(allyl)-Gly(allyl)-OH): These can form during the synthesis of the Fmoc-amino acid.[9]
-
Free Amino Acid (H-Gly(allyl)-OH): This can result from incomplete Fmoc protection or degradation.[9][10]
-
β-Alanyl Impurities: These can be introduced from the reagents used in the Fmoc protection step.[10][11]
Visualizing the Workflow
To better illustrate the process of purity verification, the following diagrams outline the experimental workflow and the logical relationship for comparing different commercial sources.
Caption: Workflow for HPLC purity analysis of this compound.
Caption: Comparative logic for evaluating this compound from different suppliers.
References
- 1. peptide.com [peptide.com]
- 2. scbt.com [scbt.com]
- 3. Fmoc-Gly-OH [cem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 146549-21-5 Fmoc-Algly-OH | 渡辺化学工業株式会社 [watanabechem.co.jp]
- 7. benchchem.com [benchchem.com]
- 8. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. Peptide Impurities & Solutions - Creative Peptides [creative-peptides.com]
- 10. Novabiochem® Fmoc-Amino Acids [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Assessing Coupling Completion in Solid-Phase Peptide Synthesis: The Kaiser Test and Its Alternatives
In the meticulous process of solid-phase peptide synthesis (SPPS), ensuring the complete coupling of each amino acid is paramount to achieving the desired full-length peptide and avoiding deletion sequences. The Kaiser test has long been a staple for monitoring these crucial coupling reactions. However, its limitations have spurred the adoption of alternative methods. This guide provides a detailed comparison of the Kaiser test with its primary alternatives, offering researchers the information needed to select the most appropriate test for their specific application.
The Kaiser Test: A Sensitive Standard for Primary Amines
The Kaiser test, also known as the ninhydrin (B49086) test, is a highly sensitive colorimetric assay used to detect the presence of free primary amines on the resin-bound peptide.[1][2] A positive result, indicated by an intense blue color, signifies an incomplete coupling reaction, as the N-terminal amine of the growing peptide chain remains unprotected.[3][4] Conversely, a negative result (colorless or yellow) suggests that the coupling is complete.[3]
Principle: The test relies on the reaction of ninhydrin with primary amines. In the presence of pyridine (B92270) and heat, this reaction produces a characteristic blue chromophore known as Ruhemann's purple.[1]
Alternatives to the Kaiser Test
While widely used, the Kaiser test has notable drawbacks, including its unreliability for detecting secondary amines like proline and the potential for false positives due to the instability of the Fmoc protecting group under the test conditions.[5][6][7] These limitations have led to the development and use of several alternative tests.
The Chloranil Test: This test is a versatile alternative that can detect both primary and secondary amines.[8][9] A positive result is indicated by a blue or green color on the resin beads.[9][10] This makes it a valuable tool when incorporating proline or other N-substituted amino acids into a peptide sequence.[5]
The 2,4,6-Trinitrobenzenesulfonic Acid (TNBSA) Test: The TNBSA test is another sensitive method for detecting primary amines.[10] It is considered to be of nearly equivalent sensitivity to the Kaiser test and is noted by some to be easier to perform.[10] A positive result is indicated by orange or red beads.[10] Like the Kaiser test, it is not suitable for detecting secondary amines.[10]
The Isatin (B1672199) Test: This test is specifically employed for the detection of secondary amines, particularly N-terminal proline, for which the Kaiser test is unreliable.[5][11] A positive result, indicating incomplete coupling, is shown by the appearance of a blue color on the resin beads.[5][11]
Comparative Analysis
The choice of test depends on the specific amino acid being coupled and the desired sensitivity. Below is a summary of the key characteristics of each test.
| Feature | Kaiser Test | Chloranil Test | TNBSA Test | Isatin Test |
| Target Amine | Primary Amines | Primary & Secondary Amines | Primary Amines | Secondary Amines (esp. Proline) |
| Positive Result | Intense Blue Solution/Beads | Blue/Green Beads | Orange/Red Beads | Blue Beads |
| Key Advantages | High sensitivity for primary amines.[12] | Detects secondary amines like proline.[5] | High sensitivity, easier to perform than Kaiser test.[10] | Specific for secondary amines.[11] |
| Key Disadvantages | Unreliable for secondary amines.[3] Potential for false positives with Fmoc chemistry.[5] Uses toxic reagents (KCN, pyridine).[7] | May be less sensitive than the Kaiser test for primary amines. | Not suitable for secondary amines.[10] | Not suitable for primary amines. |
A study comparing the Chloranil test to the Ninhydrin (Kaiser) test for detecting N-terminal proline showed the following results:
| Mol Ala/Mol Pro (by Amino Acid Analysis) | Chloranil Test Result | Ninhydrin Test Result |
| 0.69 | Strongly positive | Resin: dark brown; liquid: blue |
| 0.87 | Positive | Resin: light brown; liquid: yellow |
| 0.97 | Slightly positive | Resin: light brown; liquid: yellow |
| 1.01 | Negative | Resin: yellow to brown; liquid: yellow |
| [13] |
Experimental Protocols
Protocol 1: Kaiser Test
Reagents:
-
Solution A: 1 g Ninhydrin in 20 mL n-butanol.[14]
-
Solution B: 40 g Phenol in 20 mL n-butanol.[14]
-
Solution C: 1 mL of 0.001 M aqueous KCN diluted with 49 mL of pyridine.[14]
Procedure:
-
Place a small sample of resin beads (approximately 10-15) into a small test tube.[14]
-
Add 2-3 drops of each of Solution A, B, and C to the test tube.[14]
-
Observe the color of the beads and the solution.[14]
Interpretation:
-
Negative (Coupling Complete): Colorless or yellow beads and solution.[14]
-
Positive (Coupling Incomplete): Dark blue beads and/or a blue solution indicates the presence of free primary amines.[14]
Protocol 2: Chloranil Test
Reagents:
-
Reagent A: 2% acetaldehyde (B116499) in N,N-dimethylformamide (DMF).[5][11]
Procedure:
-
Place a small sample of resin (1-5 mg) in a small test tube.[5][11]
-
Let the mixture stand at room temperature for 5 minutes.[5][11]
Interpretation:
-
Negative (Coupling Complete): Colorless to yellowish beads.[10]
-
Positive (Coupling Incomplete): Dark blue to green beads indicate the presence of free amines.[9][10]
Protocol 3: TNBSA Test
Reagents:
-
Reagent A: 1% (w/v) TNBSA in DMF.
-
Reagent B: 10% (v/v) diisopropylethylamine (DIPEA) in DMF.
Procedure:
-
Take a small sample of resin beads and wash them thoroughly with DMF.[5]
-
Suspend the beads in fresh DMF.[5]
-
Add 1 drop of Reagent A and 1 drop of Reagent B.[5]
-
Allow the sample to stand at room temperature for 5 minutes.[5]
-
Wash the beads with DMF and observe their color.[5]
Interpretation:
-
Negative (Coupling Complete): Colorless beads.[10]
-
Positive (Coupling Incomplete): Intensely orange or red beads indicate the presence of free primary amines.[10]
Protocol 4: Isatin Test
Reagents:
-
Isatin Solution: Dissolve 2 g of isatin in 60 mL of benzyl (B1604629) alcohol. Stir for 2 hours, filter any undissolved solid, and then dissolve 2.5 g of Boc-Phe-OH in the filtrate.[11]
Procedure:
-
Place a small amount of the resin-peptide (4-5 mg) in a small test tube.[11]
-
Add 2 to 3 drops of the isatin solution.[11]
-
Heat at 100°C for 5 minutes.[11]
-
Observe the color of the beads.[11]
Interpretation:
-
Negative (Coupling Complete): Beads do not turn blue.
-
Positive (Coupling Incomplete): Blue beads indicate the presence of a free secondary amine.[11]
Visualizing the Workflow and Decision-Making Process
To aid in the selection and application of these tests, the following diagrams illustrate the experimental workflow for the Kaiser test and a decision-making tree for choosing the appropriate test.
References
- 1. fiveable.me [fiveable.me]
- 2. Peptide Synthesis [en.bio-protocol.org]
- 3. peptide.com [peptide.com]
- 4. rsc.org [rsc.org]
- 5. peptide.com [peptide.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Detection of N-Terminal Amino Groups During Solid-Phase Peptide Synthesis - SYNFORM - Thieme Chemistry [thieme.de]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Solid-phase synthesis of short α-helices stabilized by the hydrogen bond surrogate approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chempep.com [chempep.com]
- 11. peptide.com [peptide.com]
- 12. Kaiser Test (Ninhydrin Test) [langene.com]
- 13. scispace.com [scispace.com]
- 14. benchchem.com [benchchem.com]
A Comparative Guide to Side-Chain Protecting Groups: Allyl vs. Boc, Cbz, and Fmoc
In the landscape of organic synthesis, particularly in the realms of peptide synthesis, medicinal chemistry, and drug development, the judicious selection of protecting groups is a cornerstone of success. An ideal protecting group strategy allows for the selective masking and demasking of functional groups, ensuring that complex molecules are assembled with precision and efficiency. This guide provides an objective comparison of the stability and utility of the allyl protecting group against three of the most common side-chain protecting groups: tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc).
The orthogonality of these protecting groups is a key theme, referring to their selective removal under distinct reaction conditions without affecting other protecting groups present in the molecule.[1] This principle is fundamental to modern synthetic strategies, enabling the construction of intricate molecular architectures.[2]
Comparative Stability of Protecting Groups
The stability of a protecting group under various chemical environments dictates its suitability for a particular synthetic route. The following table summarizes the stability of Allyl (typically as Allyloxycarbonyl, Alloc), Boc, Cbz, and Fmoc protecting groups under acidic, basic, reductive (catalytic hydrogenolysis), and palladium-catalyzed conditions. While direct, side-by-side quantitative kinetic data under a single set of conditions is not extensively available in the literature, this comparison is based on established experimental observations.[3]
| Protecting Group | Acidic Conditions (e.g., TFA) | Basic Conditions (e.g., Piperidine) | Catalytic Hydrogenolysis (e.g., H₂, Pd/C) | Palladium (0) Catalysis |
| Allyl (Alloc) | Stable[4] | Stable[4] | Stable | Labile [4] |
| Boc | Labile [1][4] | Stable[1] | Stable[4] | Stable |
| Cbz | Generally Stable (cleaved by strong acids like HBr/AcOH)[3] | Stable[3] | Labile [3] | Stable |
| Fmoc | Stable[3] | Labile [1][3] | Can be cleaved (less readily than Cbz)[3] | Stable |
Experimental Protocols for Deprotection
The selective removal of each protecting group is achieved through specific chemical transformations. Below are detailed experimental protocols for the deprotection of Allyl (Alloc), Boc, Cbz, and Fmoc groups.
Allyl (Alloc) Group Deprotection
The allyl group is prized for its unique cleavage condition, which employs a palladium(0) catalyst. This method is exceptionally mild and orthogonal to most other protecting groups.
Protocol for Palladium-Catalyzed Deprotection of Alloc-Protected Amines:
-
Dissolution: Dissolve the Alloc-protected substrate in a suitable solvent such as chloroform (B151607) (CHCl₃).
-
Reagent Addition: To the solution, add a scavenger, such as morpholine (B109124) or a silylating agent, followed by the palladium(0) catalyst, typically tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction mixture is typically filtered through a pad of celite to remove the palladium catalyst. The filtrate is then concentrated under reduced pressure.
-
Purification: The crude product can be purified by column chromatography or crystallization to yield the deprotected amine.
Boc Group Deprotection
The Boc group is the archetypal acid-labile protecting group, readily cleaved by strong acids like trifluoroacetic acid (TFA).
Protocol for Acid-Catalyzed Deprotection of Boc-Protected Amines:
-
Dissolution: Dissolve the Boc-protected amine in a suitable solvent, such as dichloromethane (B109758) (DCM).
-
Acid Addition: Add trifluoroacetic acid (TFA) to the solution, typically in a 1:1 ratio with the solvent.
-
Reaction: Stir the reaction mixture at room temperature. The reaction is usually complete within 30 minutes to a few hours. Monitor the progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, remove the solvent and excess TFA under reduced pressure.
-
Neutralization and Extraction: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the free amine.
Cbz Group Deprotection
The Cbz group is most commonly removed by catalytic hydrogenolysis, a mild and neutral process.
Protocol for Catalytic Hydrogenolysis of Cbz-Protected Amines: [2]
-
Dissolution: Dissolve the Cbz-protected amine in a suitable solvent, such as methanol (B129727) or ethanol.
-
Catalyst Addition: To the solution, add a palladium catalyst, typically 10% palladium on carbon (Pd/C), in a catalytic amount (e.g., 5-10 mol%).
-
Hydrogenation: Subject the mixture to a hydrogen atmosphere, either by bubbling hydrogen gas through the solution or by using a hydrogen-filled balloon.
-
Reaction: Stir the reaction vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
Fmoc Group Deprotection
The Fmoc group is characterized by its lability to basic conditions, typically using a secondary amine like piperidine (B6355638).
Protocol for Base-Catalyzed Deprotection of Fmoc-Protected Amines: [3]
-
Resin Swelling (for Solid-Phase Synthesis): If the substrate is on a solid support, swell the resin in a suitable solvent like N,N-dimethylformamide (DMF).
-
Deprotection: Add a solution of 20% piperidine in DMF to the substrate.
-
Reaction: Agitate the mixture at room temperature. The deprotection is typically rapid, often completed in two stages: a short initial treatment (1-3 minutes) followed by a longer one (10-15 minutes).
-
Washing: Thoroughly wash the substrate (or resin) with DMF to remove the cleaved Fmoc-piperidine adduct and excess piperidine.
-
Confirmation: The presence of a free amine can be confirmed using a qualitative test such as the Kaiser test.
Visualization of Orthogonal Deprotection Strategies
The orthogonality of these protecting groups is a powerful tool in complex synthesis. The following diagrams, generated using the DOT language, illustrate the selective deprotection pathways.
Caption: Orthogonal deprotection pathways for common amine protecting groups.
Caption: A typical experimental workflow for the deprotection of an Alloc group.
Conclusion
The choice of a side-chain protecting group is a critical decision in the design of a synthetic strategy. The allyl protecting group offers a unique and valuable orthogonal strategy due to its stability under both acidic and basic conditions, with selective removal achieved under mild, palladium-catalyzed conditions. In contrast, Boc and Fmoc are the workhorses of solid-phase peptide synthesis, offering acid- and base-lability, respectively, which forms the foundation of the most common orthogonal protection schemes. The Cbz group, while less common in modern solid-phase synthesis, remains a robust and reliable option, particularly in solution-phase synthesis, with its removal by catalytic hydrogenolysis providing another layer of orthogonality.
For researchers, scientists, and drug development professionals, a thorough understanding of the stability and specific deprotection conditions of each of these protecting groups is essential for the rational design and successful execution of complex multi-step syntheses. The ability to leverage the unique properties of the allyl group in concert with the more traditional Boc, Cbz, and Fmoc groups expands the synthetic toolbox, enabling the creation of novel and complex molecules with greater efficiency and control.
References
- 1. biosynth.com [biosynth.com]
- 2. benchchem.com [benchchem.com]
- 3. Introduction and removal of alkyl protecting groups of several common amino groups [en.highfine.com]
- 4. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Fmoc-Amino Acids for Post-Translational Modifications in Peptide Synthesis
For researchers, scientists, and drug development professionals, the precise incorporation of post-translational modifications (PTMs) into synthetic peptides is crucial for studying protein function, developing new therapeutics, and creating diagnostic tools. The Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis (SPPS) strategy is the predominant method for this purpose, offering mild deprotection conditions that preserve the integrity of sensitive PTMs. This guide provides a comprehensive comparison of commercially available Fmoc-amino acids for common PTMs, supported by experimental data and detailed protocols to aid in the selection of optimal building blocks for your research needs.
Performance Comparison of Fmoc-Amino Acids for PTMs
The choice of Fmoc-amino acid building block for introducing a PTM can significantly impact the efficiency of peptide synthesis, the purity of the final product, and the overall yield. The following tables summarize key performance data for various Fmoc-amino acids used to incorporate phosphorylation, glycosylation, methylation, acetylation, and ubiquitination.
Phosphorylation
Phosphorylation is a ubiquitous PTM that regulates numerous cellular processes. The introduction of phosphoserine (pSer), phosphothreonine (pThr), and phosphotyrosine (pTyr) is commonly achieved using Fmoc-amino acids with protected phosphate (B84403) groups to prevent side reactions during synthesis.
| Fmoc-Amino Acid Derivative | Protecting Group | Coupling Efficiency | Reported Yield | Key Considerations |
| Phosphoserine/Phosphothreonine | ||||
| Fmoc-Ser/Thr(PO(OBzl)OH)-OH | Benzyl (B1604629) (Bzl) | Generally high | Good to high | Most commonly used. Benzyl group is removed during final TFA cleavage. Can be prone to β-elimination under basic conditions, especially with microwave heating[1]. |
| Fmoc-Ser/Thr(PO3H2)-OH | None (unprotected) | Sluggish | Variable | Avoids a final deprotection step for the phosphate. The free phosphate can hinder coupling and may require specialized coupling reagents and longer reaction times. |
| Phosphotyrosine | ||||
| Fmoc-Tyr(PO(OBzl)OH)-OH | Benzyl (Bzl) | High | Good to high | Similar advantages and considerations as the pSer/pThr analog. |
| Fmoc-Tyr(PO3Bzl2)-OH | Dibenzyl (Bzl) | High | Good | Both benzyl groups are removed during final cleavage. |
| Fmoc-Tyr(PO3H2)-OH | None (unprotected) | Sluggish | Variable | Similar challenges as unprotected pSer/pThr derivatives. |
Glycosylation
Glycosylation, the attachment of sugar moieties to amino acids, plays a critical role in protein folding, stability, and cell-cell recognition. O-linked and N-linked glycans are the most common types. The synthesis of glycopeptides is challenging due to the complexity of the carbohydrate structures and the potential for side reactions.
| Fmoc-Amino Acid Derivative | Glycan | Protecting Groups | Reported Yield | Key Considerations |
| Fmoc-Ser/Thr(Ac3-α-D-GalNAc)-OH | α-N-Acetylgalactosamine | Acetyl (Ac) | ~50% for a model glycopeptide[2] | Building block for mucin-type O-glycans. Acetyl groups are typically removed post-synthesis. |
| Fmoc-Asn(Ac4-β-D-GlcNAc)-OH | β-N-Acetylglucosamine | Acetyl (Ac) | Variable | Core structure for N-linked glycans. |
| Fmoc-Ser/Thr(Ac3-β-D-GlcNAc)-OH | β-N-Acetylglucosamine | Acetyl (Ac) | Variable | Building block for O-GlcNAcylation. |
Methylation
Arginine and lysine (B10760008) methylation are key PTMs involved in epigenetic regulation and protein-protein interactions. The guanidino group of arginine and the ε-amino group of lysine can be mono- or di-methylated.
| Fmoc-Amino Acid Derivative | PTM | Protecting Group | Reported Crude Purity | Key Considerations |
| Fmoc-Arg(Pbf)-OH | Arginine Methylation (precursor) | Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) | 69% (vs. 46% for Pmc) in a model peptide containing Trp[3] | Pbf is preferred over Pmc for peptides containing tryptophan to reduce alkylation side reactions.[3] Pbf is also more rapidly cleaved.[3] |
| Fmoc-Arg(Pmc)-OH | Arginine Methylation (precursor) | Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) | 46% in a model peptide containing Trp[3] | Prone to causing tryptophan alkylation during cleavage.[3] |
| Fmoc-Lys(Me)-OH | Monomethyl-lysine | None | Variable | Direct incorporation of the methylated amino acid. |
| Fmoc-Lys(Me2)-OH | Dimethyl-lysine | None | Variable | Direct incorporation of the dimethylated amino acid. |
Acetylation
Lysine acetylation is a dynamic PTM that neutralizes the positive charge of the lysine side chain, affecting protein structure and function.
| Method | Reagent/Building Block | Reported Yield/Purity | Key Considerations |
| Building Block Approach | Fmoc-Lys(Ac)-OH | High | Direct and efficient incorporation of the acetylated lysine residue. |
| On-Resin Acetylation | Acetic anhydride (B1165640) or other acetylating agent | Variable | Can be less specific and may require optimization to avoid N-terminal acetylation if it is not desired. |
Ubiquitination
Ubiquitination, the attachment of the 76-amino acid protein ubiquitin, is a complex PTM that regulates protein degradation and signaling. Chemical synthesis of ubiquitinated peptides is a powerful tool for studying this pathway.
| Method | Key Reagents/Strategy | Reported Crude Yield | Key Considerations |
| Building Block Approach | Fmoc-Lys(Ub)-OH or similar constructs | 54% for full-length ubiquitin synthesis[4] | Involves the synthesis of a large, modified building block. The synthesis of ubiquitin itself via SPPS has been reported with a 54% crude yield.[4] |
Experimental Protocols
Detailed and optimized protocols are essential for the successful synthesis of PTM-peptides. Below are representative protocols for the incorporation of common PTMs using Fmoc-SPPS.
General Fmoc-SPPS Cycle
This cycle is the foundation for assembling the peptide chain.
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide for C-terminal amides, Wang for C-terminal acids) in N,N-dimethylformamide (DMF) for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 5 minutes, drain, and then treat again with 20% piperidine in DMF for 10 minutes to ensure complete removal of the Fmoc group.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the Fmoc-piperidine adduct.
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-amino acid (3-5 equivalents relative to resin loading) with a coupling agent such as HBTU/HATU (0.95 equivalents) and a base like N,N-diisopropylethylamine (DIPEA) (2 equivalents) in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours. For hindered or modified amino acids, extended coupling times or double coupling may be necessary.
-
-
Washing: Wash the resin with DMF (3-5 times).
-
Repeat: Repeat steps 2-5 for each amino acid in the sequence.
Protocol for Incorporating Fmoc-Phosphoamino Acids
This protocol is adapted for the coupling of Fmoc-Ser/Thr/Tyr(PO(OBzl)OH)-OH.
-
Follow the General Fmoc-SPPS Cycle.
-
Coupling of Phosphoamino Acid:
-
Use 1.5 to 2 equivalents of the Fmoc-phosphoamino acid.
-
Employ a uronium-based coupling reagent like HBTU or HATU.
-
Increase the amount of DIPEA to 3-4 equivalents to neutralize the acidic phosphate group.
-
Extend the coupling time to 2-4 hours or perform a double coupling to ensure high efficiency.
-
-
Final Cleavage and Deprotection: After peptide assembly, cleave the peptide from the resin and remove side-chain protecting groups (including the benzyl group on the phosphate) using a cleavage cocktail such as 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS) for 2-4 hours.
Protocol for Incorporating Fmoc-Glycoamino Acids
This protocol is a general guideline for coupling pre-formed Fmoc-glycoamino acid building blocks.
-
Follow the General Fmoc-SPPS Cycle.
-
Coupling of Glycoamino Acid:
-
Use a reduced excess of the expensive glycoamino acid (e.g., 1.5 equivalents).
-
Utilize a coupling reagent known for low racemization, such as HATU or HCTU.
-
Monitor the coupling reaction closely using a ninhydrin (B49086) test to ensure completion. If necessary, perform a second coupling.
-
-
Post-Synthesis Deprotection of Glycan: If the glycan is protected with acetyl groups, these can be removed after cleavage from the resin using a solution of sodium methoxide (B1231860) in methanol, followed by neutralization.
Protocol for On-Resin Acetylation of Lysine
This protocol provides an alternative to using the Fmoc-Lys(Ac)-OH building block.
-
Assemble the peptide sequence up to the lysine residue to be acetylated, incorporating Fmoc-Lys(Mtt)-OH.
-
After coupling the subsequent amino acid, selectively deprotect the Mtt group on the lysine side chain by treating the resin with 1-2% TFA in dichloromethane (B109758) (DCM) for 5-10 minutes (repeat as necessary).
-
Wash the resin thoroughly with DCM and then DMF.
-
Acetylation: Treat the resin with a solution of acetic anhydride (10 equivalents) and DIPEA (10 equivalents) in DMF for 30 minutes.
-
Wash the resin with DMF and continue with the standard Fmoc-SPPS cycle.
Visualizing Workflows and Pathways
Solid-Phase Peptide Synthesis (SPPS) Workflow
The following diagram illustrates the general workflow of Fmoc-based solid-phase peptide synthesis.
Insulin (B600854) Signaling Pathway: Crosstalk between Phosphorylation and Glycosylation
This diagram depicts a simplified view of the insulin signaling pathway, highlighting the interplay between phosphorylation and O-GlcNAcylation, a type of glycosylation.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of an Fmoc-threonine bearing core-2 glycan: A building block for PSGL-1 via Fmoc-assisted solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. Chemical Synthesis of Ubiquitin, Ubiquitin-Based Probes, and Diubiquitin - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Fmoc-Gly(allyl)-OH: A Guide for Laboratory Professionals
Ensuring laboratory safety and environmental responsibility are paramount when handling chemical reagents. This guide provides essential, immediate safety and logistical information for the proper disposal of Fmoc-Gly(allyl)-OH, a protected amino acid commonly used in peptide synthesis. Adherence to these procedures will mitigate risks and ensure compliance with safety regulations.
Immediate Safety and Handling
Before initiating any disposal procedures, it is crucial to wear appropriate Personal Protective Equipment (PPE), including chemical safety glasses, nitrile gloves, and a laboratory coat. All handling of solid this compound and its waste should be conducted in a well-ventilated area or a chemical fume hood to minimize the risk of inhalation.
Quantitative Safety Data
| Hazard Classification | GHS Hazard Statement |
| Acute toxicity, oral | H302: Harmful if swallowed |
| Skin corrosion/irritation | H315: Causes skin irritation |
| Serious eye damage/eye irritation | H319: Causes serious eye irritation |
| Specific target organ toxicity, single exposure; Respiratory tract irritation | H335: May cause respiratory irritation |
Step-by-Step Disposal Procedures
The primary principle for the disposal of this compound is to treat it as hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash.
Solid Waste Disposal (Unused Reagent, Contaminated Materials)
-
Collection : Collect any unused or expired solid this compound in its original container or a clearly labeled, sealed container for solid chemical waste. All disposable labware contaminated with the compound, such as weighing paper, pipette tips, and gloves, should also be collected in a designated solid hazardous waste container.[1]
-
Segregation : Do not mix solid this compound waste with other solid wastes unless specifically permitted by your institution's waste management guidelines.
-
Labeling : The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," the primary hazards (e.g., "Irritant"), and the date the waste was first added to the container.
-
Storage : Store the sealed waste container in a designated, secure hazardous waste accumulation area. This area should be well-ventilated and away from incompatible materials.
-
Disposal : Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
Liquid Waste Disposal (From Solid-Phase Peptide Synthesis)
The primary liquid waste stream from the use of this compound is generated during the Fmoc-deprotection step of solid-phase peptide synthesis (SPPS), which typically involves a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF).
-
Collection : Collect all liquid waste from the synthesis, including reaction filtrates and solvent washes, in a dedicated, properly labeled hazardous waste container. The label should clearly indicate the contents (e.g., "DMF, Piperidine, Fmoc-adducts").
-
Segregation : This waste stream is typically considered a non-halogenated organic solvent waste. Do not mix it with halogenated solvents or aqueous waste streams unless permitted by your institution's EHS guidelines.
-
Storage : Keep the liquid waste container tightly sealed and stored in a secondary containment tray within a ventilated cabinet or a designated waste accumulation area.
-
Disposal : When the container is approximately 90% full, arrange for pickup and disposal through your institution's EHS office.
Spill and Personal Contamination Protocol
-
Spill Containment (Solid) : In the event of a spill, avoid dust formation. Carefully sweep or scoop the spilled solid material into a designated, labeled hazardous waste container. Clean the spill area with a damp cloth, and dispose of the cloth as hazardous waste.[1]
-
Personal Decontamination :
-
Skin Contact : Immediately wash the affected area with soap and plenty of water.
-
Eye Contact : Flush eyes with water for at least 15 minutes, removing contact lenses if present. Seek medical attention.
-
Inhalation : Move to fresh air. If breathing is difficult, seek medical attention.
-
-
Reporting : Report all spills and exposures to the laboratory supervisor and follow your institution's established protocols.
Disposal Workflow
References
Personal protective equipment for handling Fmoc-Gly(allyl)-OH
Essential Safety and Handling Guide for Fmoc-Gly(allyl)-OH
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety, logistical, and operational information for handling this compound. Adherence to these procedures is critical for ensuring laboratory safety and maintaining experimental integrity. This document is intended to supplement, not replace, your institution's specific safety protocols and the full Safety Data Sheet (SDS) which should be consulted before use.
I. Immediate Safety Information
This compound is an amino acid derivative used in peptide synthesis.[1] While comprehensive toxicological data may not be fully available, it should be handled with care as a potentially hazardous substance. Based on data for the compound and structurally similar chemicals, it is known to cause skin, eye, and respiratory irritation.[2]
Personal Protective Equipment (PPE) is mandatory when handling this compound.
II. Quantitative Data Summary
The following table summarizes key quantitative and safety data for this compound.
| Property | Value |
| Chemical Formula | C₂₀H₁₉NO₄ |
| Molecular Weight | 337.37 g/mol [3] |
| Appearance | White to off-white crystalline powder or solid[4] |
| Melting Point | 134-140 °C |
| Storage Temperature | Powder: -20°C for long-term (years), 4°C for short-term (months). In solvent: -80°C (up to 6 months), -20°C (up to 1 month).[4] |
| Solubility | Soluble in DMSO (requires sonication) and DMF.[4] |
| GHS Hazard Statements | Potential for: Skin Irritation, Serious Eye Irritation, Respiratory Irritation.[2] |
| PPE Recommendation | Eyeshields, chemical-resistant gloves (e.g., nitrile), laboratory coat, and a NIOSH-approved respirator (e.g., N95) if dust is generated or ventilation is inadequate. |
III. Operational Plan: Handling and Experimental Protocol
All handling of solid this compound and its solutions should be performed in a certified chemical fume hood to minimize inhalation risk.
Experimental Protocol: General Procedure for Coupling in Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the general steps for incorporating this compound into a peptide sequence on a solid support.
-
Resin Preparation:
-
Swell the resin (e.g., Wang or Rink Amide resin) in N,N-Dimethylformamide (DMF) for at least 1 hour in a reaction vessel.
-
Remove the Fmoc protecting group from the resin-bound amino acid by treating it with a 20% piperidine (B6355638) in DMF solution for 15-30 minutes.
-
Wash the resin thoroughly with DMF to remove residual piperidine and byproducts.
-
-
Amino Acid Activation:
-
In a separate vial, dissolve this compound (typically 3-5 equivalents relative to the resin loading capacity) in DMF.
-
Add a coupling reagent, such as HBTU (3-5 equivalents), and an organic base like N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents).
-
Allow the activation to proceed for a few minutes.
-
-
Coupling Reaction:
-
Add the activated this compound solution to the deprotected resin in the reaction vessel.
-
Agitate the mixture at room temperature for 1-2 hours to ensure complete coupling.
-
After the reaction, drain the solution from the resin.
-
-
Washing:
-
Thoroughly wash the resin with DMF to remove any unreacted reagents and byproducts. A wash with Dichloromethane (DCM) can also be performed.
-
-
Confirmation and Next Cycle:
-
Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction.
-
The resin is now ready for the next deprotection and coupling cycle.
-
IV. Disposal Plan
Proper segregation and disposal of waste are crucial. Never dispose of chemical waste down the drain or in regular trash.[5] All waste must be collected in properly labeled, sealed, and compatible containers for disposal through your institution's Environmental Health and Safety (EHS) office.[2][6]
Waste Stream Segregation and Disposal:
-
Solid Waste:
-
Collection: Collect unused or expired solid this compound, contaminated weighing paper, gloves, and other contaminated consumables in a designated, sealed container for solid chemical waste.[2]
-
Disposal: Label the container "Solid Hazardous Waste" with the full chemical name and arrange for pickup by EHS.
-
-
Liquid Waste:
-
Non-Halogenated Solvent Waste:
-
Collection: Collect DMF solutions from reaction vessels and washes into a dedicated "Non-Halogenated Organic Waste" container.
-
-
Basic Waste:
-
Collection: The 20% piperidine in DMF solution used for Fmoc deprotection is basic and toxic. Collect this waste in a dedicated container labeled "Basic Waste" or "Piperidine Waste".[5]
-
-
Acidic Waste (from cleavage):
-
Collection: If the final peptide is cleaved from the resin using a Trifluoroacetic acid (TFA) cocktail, this waste must be collected in a designated, acid-resistant container labeled "Acidic Waste" or "TFA Waste".[5]
-
-
Disposal: All liquid waste containers should be kept sealed, stored in secondary containment, and disposed of through EHS. Do not mix different categories of liquid waste.[5]
-
V. Mandatory Visualization: Workflow Diagram
The following diagram illustrates the procedural workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
